Schisantherin A

Catalog No.
S542809
CAS No.
58546-56-8
M.F
C30H32O9
M. Wt
536.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Schisantherin A

CAS Number

58546-56-8

Product Name

Schisantherin A

IUPAC Name

[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] benzoate

Molecular Formula

C30H32O9

Molecular Weight

536.6 g/mol

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-21-25(38-15-37-21)26(35-5)22(18)23-19(14-20(33-3)24(34-4)27(23)36-6)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1

InChI Key

UFCGDBKFOKKVAC-DSASHONVSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

gomisin C, gomisin-G, PC 315, PC-315, PC315 cpd, schisantherin A, schizandrer A

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OC)OC)OC)OC)OCO3

The exact mass of the compound Schisantherin A is 536.2046 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Lignans - Supplementary Records. It belongs to the ontological category of tannin in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Solubility Data and Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental solubility data and physicochemical properties of Schisantherin A from multiple supplier sources.

Property Value Notes / Source
Molecular Formula C30H32O9 [1] [2]
Molecular Weight 536.57 g/mol [1] [2]
CAS Number 58546-56-8 [1] [2]
Solubility in DMSO ≥ 100 mg/mL (~186.4 mM) InvivoChem [1]
Solubility in DMSO 45 mg/mL (83.87 mM) TargetMol (Sonication recommended) [2]
Purity ≥ 98% - 99.98% Varies by supplier and batch [1] [2]

Experimental Protocols and Formulations

For practical application in both in vitro and in vivo studies, here are detailed methodologies for preparing this compound solutions.

In Vitro Stock Solution Preparation

The standard protocol for creating a concentrated stock solution in DMSO is as follows:

  • Weigh the desired amount of this compound powder.
  • Add the appropriate volume of pure, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).
  • Sonication is recommended by some protocols to ensure complete dissolution and to obtain a clear solution [2].
  • Gently vortex or mix the solution until homogeneous.
  • Aliquot and store the stock solution at -20°C for long-term stability.

For dilution series in cell culture assays, further dilute the stock solution in your chosen cell culture medium. The final DMSO concentration in the cell assay should typically not exceed 0.1% to minimize cytotoxicity [1].

In Vivo Formulation Preparation

To overcome this compound's poor aqueous solubility and low absolute bioavailability (which can be as low as 4.3% in standard formulations [3]), advanced formulations are necessary. The following co-solvent mixtures have been successfully used in rodent studies.

Formulation Composition (v/v) Final Concentration Administration Route Notes
Aqueous Co-solvent [1] 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 2.5 mg/mL (4.66 mM) Intraperitoneal (i.p.) Prepare sequentially; clear solution.
Oil-based Co-solvent [1] 10% DMSO + 90% Corn Oil 2.5 mg/mL (4.66 mM) Oral (p.o.) or i.p. Mix DMSO stock with corn oil.
dPS Formulation [3] DMSO:PEG400:Saline (1:1:1) Varies Intravenous (i.v.) bolus Filter through 0.22 μm membrane before injection.
Nanoemulsion [3] Soybean oil, Solutol HS 15, Water 4.9 mg/mL Oral (i.g.) or i.v. Particle size ~300 nm; significantly increases bioavailability to 47.3%.

Preparation Example for Aqueous Co-solvent Formulation: To prepare 1 mL of the 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline formulation [1]:

  • Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
  • Add 100 μL of the DMSO stock to 400 μL of PEG300 and mix evenly.
  • Add 50 μL of Tween-80 to the mixture and mix evenly.
  • Finally, add 450 μL of physiological saline (0.9% sodium chloride) to adjust the volume to 1 mL.
  • Mix thoroughly until a clear solution is obtained. It is advised to use freshly prepared formulations for optimal results.

Key Research Considerations

  • Bioavailability Challenge: this compound suffers from low absolute oral bioavailability (around 4.3% in rats), primarily due to its poor solubility and extensive metabolism [3].
  • Formulation Solution: As demonstrated in recent research, formulating this compound as a nanoemulsion can dramatically increase its absolute bioavailability to 47.3%, making it a highly promising strategy for drug development [3].
  • Metabolism: this compound undergoes extensive hepatic and extra-hepatic metabolism. Studies have identified 60 metabolites in rats, with pathways including oxidation, reduction, methylation, and conjugation [4]. This should be considered in the interpretation of pharmacokinetic and efficacy studies.

Research and Development Workflow

The following diagram illustrates the key decision points and strategies in the pre-formulation and formulation stages of this compound, based on the gathered data.

schisantherin_workflow Start This compound (High Purity Powder) PrepDMSO Prepare Stock Solution in DMSO (45-100 mg/mL) Start->PrepDMSO Nano Advanced Nanoemulsion (High Bioavailability) Start->Nano Preferred for oral/i.v. InVitro In Vitro Studies Goal Enhanced Solubility & Pharmacological Efficacy InVitro->Goal InVivo In Vivo Studies PrepDMSO->InVitro Dilute in media (DMSO < 0.1%) Aqueous Aqueous Co-solvent Mix (DMSO, PEG, Tween, Saline) PrepDMSO->Aqueous Oil Oil-based Co-solvent (DMSO + Corn Oil) PrepDMSO->Oil dPS dPS Formulation (DMSO, PEG400, Saline) PrepDMSO->dPS IP Intraperitoneal (i.p.) Aqueous->IP IP->Goal Oral Oral (p.o.) Oral->Goal IV Intravenous (i.v.) IV->Goal Oil->IP Oil->Oral dPS->IV 0.22µm filter Nano->Oral Nano->IV

This guide synthesizes the available technical data to help you effectively solubilize and formulate this compound. The choice of method ultimately depends on your specific experimental goals, whether for initial in vitro screening or advanced in vivo pharmacokinetic and efficacy studies.

References

Comprehensive Technical Guide to Schisandra chinensis Active Lignans: Chemistry, Pharmacology, and Research Methodologies

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Schisandra chinensis (Turcz.) Baill., a traditional medicinal plant from the Schisandraceae family, has garnered significant scientific attention for its diverse bioactive lignans with demonstrated therapeutic potential. This comprehensive technical review examines the chemistry, pharmacological mechanisms, pharmacokinetics, and research methodologies related to S. chinensis lignans. The dibenzocyclooctadiene lignans, particularly schisandrin variants and gomisin compounds, exhibit multifaceted biological activities including hepatoprotective, neuroprotective, anticancer, anti-inflammatory, and antioxidant effects through complex molecular mechanisms. Recent advances in understanding their signaling pathway modulation and lipid metabolism regulation offer promising avenues for therapeutic development. However, challenges remain in optimizing their bioavailability and addressing extraction variability. This whitepaper provides researchers and drug development professionals with structured quantitative data, experimental protocols, and mechanistic visualizations to support further investigation and clinical translation of these promising natural compounds.

Introduction to Schisandra chinensis and Key Lignans

Botanical Background and Traditional Use

Schisandra chinensis, commonly known as Chinese magnolia vine or five-flavor berry, is a deciduous woody climbing vine native to Northeastern China, Korea, Japan, and the Russian Far East. This plant has been an integral component of Traditional Chinese Medicine for over 2,000 years, first documented in the Shennong Bencao Jing (Divine Farmer's Materia Medica) during the Eastern Han Dynasty (25-220 AD). Traditionally, S. chinensis fruits have been used to treat a wide spectrum of conditions including kidney infections, asthma, diabetes, coughs, insomnia, and spontaneous sweating. The World Health Organization formally recognized its medicinal value by adding it to the International Pharmacopoeia in 2007, cementing its global importance as a therapeutic botanical [1] [2].

The plant grows up to 25 meters tall and produces deep-red, globular berries arranged in dense, grape-like clusters. These berries are characterized by their unique five-flavor profile—simultaneously sweet, sour, salty, pungent, and bitter—which corresponds to their complex phytochemical composition. All parts of the plant emit a distinctive lemon-like aroma. S. chinensis thrives in humid climates with average growing-season temperatures of 18.69–20.99°C and prefers humus-rich, slightly acidic soils. As demand for medicinal applications has increased, cultivation has expanded beyond its native habitat to North America and Europe, with an annual demand exceeding 30,000 tons in China alone [3] [4].

Chemical Profile of Active Lignans

The medicinal properties of S. chinensis are primarily attributed to its complex array of bioactive lignans, which are secondary plant metabolites formed by the oxidative dimerization of phenylpropanoid units. To date, 86 lignans have been isolated and identified from S. chinensis, with dibenzocyclooctadiene derivatives representing the most pharmacologically significant compounds. These lignans are characterized by their unique aryl-aryl bond and eight-membered carbocyclic ring structures with variations in hydroxyl, methoxy, methylenedioxy, and ester substituents that contribute to their diverse biological activities [1] [5].

Table 1: Primary Bioactive Lignans in Schisandra chinensis

Lignan Compound Alternative Names Molecular Formula Molecular Weight (g/mol) Primary Biological Activities
Schisandrin A Deoxyschisandrin C₂₄H₃₂O₆ 416.51 Anti-inflammatory, neuroprotective
Schisandrin B γ-Schisandrin, Gomisin N C₂₃H₂₈O₆ 400.46 Hepatoprotective, antioxidant
Schisandrin C - C₂₂H₂₄O₆ 384.42 Anticancer, anti-inflammatory
Gomisin A Schisandrol B C₂₃H₂₈O₇ 416.46 Hepatoprotective, neuroprotective
Gomisin B - C₂₈H₃₄O₉ 514.57 Antiviral, antioxidant
Gomisin C Schisantherin A C₃₀H₃₂O₉ 536.57 Anticancer, anti-inflammatory
Gomisin G - C₃₀H₃₂O₉ 536.57 Antioxidant, hepatoprotective
Gomisin J - C₂₂H₂₈O₆ 388.46 Anti-inflammatory, neuroprotective
Gomisin K3 - C₂₃H₃₀O₆ 402.49 Antimicrobial, antioxidant

The structural diversity of these lignans results in varying physicochemical properties that influence their pharmacological behavior. Molecular weights range from 384.42 g/mol (schisandrin C) to 536.57 g/mol (gomisin C and G), with corresponding variations in polar surface area, lipophilicity, and molecular flexibility. These properties directly impact their absorption characteristics, metabolic stability, and tissue distribution, which are critical considerations for drug development [1] [5] [6].

Pharmacological Mechanisms and Signaling Pathways

Hepatoprotective Activities and Mechanisms

The hepatoprotective effects of S. chinensis lignans represent the most extensively researched aspect of their pharmacology. A recent systematic review and meta-analysis of 54 animal studies demonstrated that bioactive compounds in S. chinensis significantly reduced levels of liver injury biomarkers including alanine aminotransferase (ALT) [standardized mean difference = -4.74, 95% confidence interval (-5.42, -4.06), p < 0.001], aspartate aminotransferase (AST) [SMD = -5.10, 95% CI (-5.84, -4.37), p < 0.001], and alkaline phosphatase (ALP). Additionally, S. chinensis treatment decreased malondialdehyde (MDA) levels while increasing superoxide dismutase (SOD) and glutathione (GSH), indicating enhanced antioxidant capacity [2].

The molecular mechanisms underlying these hepatoprotective effects involve multiple signaling pathways:

  • Nrf2 Pathway Activation: Schisandrin B and other lignans activate the nuclear factor erythroid-2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant response element (ARE)-regulated genes including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase catalytic subunit (GCLC). This activation reduces oxidative stress and protects hepatocytes from toxin-induced damage [2] [7].

  • NF-κB Pathway Inhibition: S. chinensis lignans suppress nuclear factor kappa-B (NF-κB) signaling, leading to reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). This anti-inflammatory effect mitigates immune-mediated liver damage [2].

  • Ceramide Homeostasis Regulation: Recent research has revealed that S. chinensis lignan extract (SLE) and polysaccharides (SCP) alleviate metabolic dysfunction-associated steatohepatitis (MASH) by upregulating N-acylsphingosine amidohydrolase 1 (ASAH1), which restores hepatic ceramide homeostasis. This mechanism reduces steatosis, oxidative stress, and inflammation in experimental models [8].

The following diagram illustrates the key hepatoprotective signaling pathways modulated by S. chinensis lignans:

Neuroprotective Effects and Blood-Brain Barrier Penetration

The neuroprotective potential of S. chinensis lignans has gained increasing recognition in recent years. Tissue distribution studies have confirmed that schisandrin and schisandrin A can cross the blood-brain barrier (BBB), supporting their potential for central nervous system applications. Once in neural tissues, these compounds exert protective effects through multiple mechanisms: reducing oxidative stress by enhancing antioxidant enzyme activity, modulating neuroinflammatory pathways, inhibiting apoptotic processes, and promoting neuronal survival factors [1] [5].

Research indicates that schisandrin B protects against neurodegenerative processes by activating the PI3K/Akt signaling pathway, which enhances neuronal survival and function. Additionally, gomisin A has demonstrated protective effects against glutamate-induced excitotoxicity in cortical neurons by regulating calcium homeostasis and reducing mitochondrial dysfunction. These findings position S. chinensis lignans as promising candidates for mitigating neurodegenerative conditions such as Alzheimer's and Parkinson's diseases, as well as preventing cognitive decline associated with oxidative stress and neuroinflammation [1].

Anticancer Mechanisms and Apoptotic Pathways

The anticancer properties of S. chinensis lignans have been extensively investigated, revealing their ability to inhibit proliferation and induce apoptosis in various cancer cell lines. The primary mechanisms include:

  • Cell Cycle Arrest: Gomisin A and schisandrin B induce G1/S or G2/M phase cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and their regulatory cyclins.

  • Apoptosis Induction: Multiple lignans activate both intrinsic and extrinsic apoptotic pathways. They upregulate pro-apoptotic proteins (Bax, Bak) while downregulating anti-apoptotic factors (Bcl-2, Bcl-xL), leading to mitochondrial membrane permeabilization and caspase activation.

  • Metastasis Inhibition: Schisandrin C has demonstrated antimetastatic effects by suppressing matrix metalloproteinases (MMPs) and inhibiting epithelial-mesenchymal transition (EMT) in invasive cancer models.

  • Multidrug Resistance Reversal: Several gomisin compounds enhance the efficacy of conventional chemotherapeutic agents by inhibiting P-glycoprotein-mediated drug efflux, potentially overcoming multidrug resistance in cancer treatment [1] [7].

The following diagram summarizes the multifaceted anticancer mechanisms of S. chinensis lignans:

Experimental Protocols and Research Methodologies

Extraction and Quantification of Lignans

Standardized extraction protocols are essential for obtaining reproducible and bioactive lignan extracts from S. chinensis. The following methods represent current best practices:

  • Solvent Extraction: Dried, powdered S. chinensis fruits are typically extracted using 70-95% ethanol or methanol through reflux extraction or maceration. The optimal solvent-to-material ratio is 10:1 (v/w), with extraction times ranging from 2-4 hours at 60-80°C. Multiple extraction cycles (typically 2-3) significantly improve yield [6].

  • Supercritical Fluid Extraction: CO₂ supercritical fluid extraction at pressures of 25-35 MPa and temperatures of 40-60°C provides an alternative method that avoids organic solvent residues. The addition of 10-15% ethanol as a co-solvent enhances lignan recovery, particularly for more polar compounds [6].

  • Quantitative Analysis: High-performance liquid chromatography (HPLC) with UV detection remains the gold standard for lignan quantification. The typical protocol uses a C18 reverse-phase column (4.6 × 250 mm, 5 μm) with a gradient elution system of water-acetonitrile or water-methanol. Detection wavelengths of 225 nm and 254 nm provide optimal sensitivity for most lignans. Liquid chromatography-mass spectrometry (LC-MS) offers superior specificity for complex mixtures [6] [9].

Table 2: Experimental Models for Assessing S. chinensis Lignan Bioactivity

Research Area In Vivo Models In Vitro Models Key Endpoints
Hepatoprotective Activity C57BL/6 mice with MCD-diet-induced MASH; Sprague-Dawley rats with CCl₄-induced liver injury AML-12 hepatocytes with palmitic acid-induced steatosis; HepG2 cells ALT, AST, ALP levels; SOD, GSH, MDA; histopathology; TNF-α, IL-6, IL-1β
Neuroprotective Activity Mouse models of MPTP-induced Parkinsonism; Aβ-induced Alzheimer's models Primary cortical neurons with glutamate excitotoxicity; PC12 cells Neuronal viability; caspase-3 activity; mitochondrial membrane potential; ROS levels
Anticancer Activity Xenograft models (various cancer cell lines) in nude mice MCF-7, A549, HepG2, HT-29 cancer cell lines Cell viability (MTT assay); apoptosis (Annexin V/PI); cell cycle analysis; migration/invasion assays
Anti-inflammatory Activity Carrageenan-induced paw edema; LPS-induced systemic inflammation RAW 264.7 macrophages stimulated with LPS NO production; PGE2 levels; TNF-α, IL-6, IL-1β secretion; NF-κB translocation
Pharmacokinetics Sprague-Dawley rats (both sexes) Caco-2 cell monolayers; liver microsomes Plasma concentration-time profile; tissue distribution; metabolite identification
Lipidomics and Mechanistic Studies

Advanced lipidomics approaches have been instrumental in elucidating the mechanisms of S. chinensis lignans in metabolic disorders:

  • Sample Preparation: Liver tissues (100 mg) are homogenized in 1 mL of ice-cold PBS. Lipids are extracted using methyl-tert-butyl ether (MTBE) method with 300 μL methanol and 1 mL MTBE. After vortexing and centrifugation, the upper organic phase is collected and evaporated under nitrogen. Dried lipids are reconstituted in 200 μL of 90% isopropanol/acetonitrile for LC-MS analysis [8].

  • LC-MS Lipid Profiling: Analysis is performed using UHPLC system coupled with Q-Exactive mass spectrometer. Separation uses CSH C18 column (100 × 2.1 mm, 1.7 μm) with mobile phase A (acetonitrile/water, 60:40, 10 mM ammonium formate) and B (isopropanol/acetonitrile, 90:10, 10 mM ammonium formate). MS data acquired in both positive and negative ion modes with data-dependent MS/MS acquisition [8].

  • Data Processing: Raw data processed using software such as Progenesis QI or LipidSearch for peak alignment, compound identification, and relative quantification. Multivariate statistical analysis including PCA and PLS-DA performed to identify significantly altered lipid species between experimental groups [8].

Pharmacokinetics, Bioavailability, and Cultivation Factors

Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of S. chinensis lignans presents both challenges and opportunities for therapeutic development:

  • Absorption: After oral administration, lignans are primarily absorbed in the duodenum and jejunum through passive diffusion, with additional absorption occurring in the colon and rectum. Their absorption is often limited by poor water solubility and extensive first-pass metabolism [1] [5].

  • Distribution: Once absorbed, lignans distribute widely throughout the body, with particularly high concentrations in the lungs and liver, followed by the heart, kidneys, and spleen. Notably, schisandrin and schisandrin A demonstrate distribution across the blood-brain barrier, supporting neuroprotective applications. Schisandrin B shows extensive distribution to ovaries and adipose tissue, with absolute oral bioavailability of approximately 55.0% in female rats compared to 19.3% in male rats, indicating significant sex-dependent differences [1] [5].

  • Metabolism: Phase I metabolic pathways primarily involve demethylation and hydroxylation catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2C9). Schisandrin A, schisandrin B, and gomisin B act as primary agonists of the pregnane X receptor (PXR), leading to CYP induction and potential drug-drug interactions. Phase II metabolism includes glucuronidation and sulfation [1] [5].

  • Excretion: Lignans and their metabolites are primarily excreted via bile and feces, with minimal renal elimination. In a study of this compound, 56 metabolites were identified in urine, 8 in bile, 19 in plasma, and 5 in liver microsomes, highlighting extensive biotransformation [1] [5].

Cultivation Factors Influencing Lignan Content

The medicinal quality of S. chinensis, as determined by lignan content, is significantly influenced by cultivation factors:

Table 3: Factors Affecting Lignan Content in S. chinensis Fruits

Factor Category Specific Parameters Impact on Lignan Content
Soil Properties Available Phosphorus (AP) Strong positive correlation with schisandrol A and schisandrin B
Soil Organic Matter (OM) Positive correlation with total lignan content
Total Nitrogen (TN) Moderate positive effect on multiple lignans
Soil pH Optimal range: 5.5-6.5 (slightly acidic)
Geographical Factors Cultivation Region Significant variation between locations (e.g., Jilin vs. Shaanxi)
Climate Conditions Humid climate with average temperature 18.69-20.99°C optimal
Fruit Characteristics Fruit Size Negative correlation with lignan content
Sugar Content Inverse relationship with lignan accumulation
Maturity Stage Dynamic changes during fruit development
Microbial Factors Rhizosphere Microbiota 18 bacterial genera significantly associated with lignan levels

Recent research has revealed that rhizosphere microbiota play a crucial role in lignan biosynthesis and accumulation. Significant positive correlations have been identified between specific bacterial genera (including Mycobacterium, Arthrobacter, Haliangium, Bacillus, Sphingomonas, and others) and lignan content, suggesting potential microbial involvement in lignan biosynthesis pathways. This understanding enables the development of targeted cultivation strategies to enhance medicinal quality [6] [9].

Conclusion and Future Perspectives

Schisandra chinensis lignans represent a promising class of natural compounds with diverse pharmacological activities and complex mechanisms of action. Their multifaceted effects on signaling pathways, including Nrf2-mediated antioxidant responses, NF-κB inflammatory pathways, and apoptotic mechanisms, underlie their therapeutic potential for liver diseases, neurological disorders, cancer, and metabolic conditions. However, challenges remain in optimizing their bioavailability and addressing the natural variability in lignan content due to cultivation factors.

Future research directions should focus on:

  • Developing novel drug delivery systems to overcome limitations of poor water solubility and extensive first-pass metabolism
  • Conducting well-designed clinical trials to validate preclinical findings and establish therapeutic efficacy in humans
  • Exploring synergistic combinations of S. chinensis lignans with other therapeutic agents to enhance efficacy
  • Establishing standardized cultivation protocols that optimize soil conditions and microbial communities to ensure consistent lignan content
  • Investigating structure-activity relationships to guide the development of novel analogs with improved pharmacological profiles

References

Botanical Sources and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Property Description
Primary Plant Source Fruits of Schisandra chinensis (Turcz.) Baill. [1] [2] and Schisandra sphenanthera [3].
Plant Family Schisandraceae [4] [5].
Chemical Class Dibenzocyclooctadiene lignan [5] [1].
Molecular Formula C₃₀H₃₂O₉ [5].
Molecular Weight 536.57 g/mol [5].
Key Pharmacological Activities Anti-cancer [1] [2], anti-inflammatory [1], neuroprotective [1], hepatoprotective [5], antimicrobial [1].

Detailed Experimental Protocols for Key Activities

Protocol for Anti-Hepatocellular Carcinoma (HCC) Activity

This protocol outlines the methods used to investigate Schisantherin A's inhibitory effects on liver cancer cells [2].

  • Cell Lines: Human hepatoma cell lines HCCLM3 (highly metastatic) and Hep3B (low-metastatic).
  • Cell Culture: Cells are maintained in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 20 mM), which is then diluted with DMEM to desired concentrations (e.g., 10, 30, 50 µM). A DMSO control group is essential.
  • Viability Assay (CCK-8):
    • Seed cells in 96-well plates (5,000 cells/well) and incubate for 24 hours.
    • Treat cells with varying concentrations of this compound for 48 hours.
    • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated relative to the control group.
  • Proliferation Assay (EdU):
    • After drug treatment, incubate cells with 50 µM EdU reagent for 2 hours to label replicating DNA.
    • Fix cells and stain with Apollo fluorescent dye and Hoechst 33342 (for all nuclei).
    • Capture images with a fluorescence microscope. The ratio of EdU-positive (red) cells to total Hoechst-positive (blue) cells indicates the proliferation rate.
  • Clone Formation Assay:
    • Seed cells at a low density (e.g., 500 cells/well) in 6-well plates.
    • Treat with this compound for about 5-14 days, refreshing the medium with the drug every few days.
    • Fix cells with 4% paraformaldehyde and stain with crystal violet. Count the number of visible cell colonies.
  • In Vivo Validation:
    • Use a nude mouse xenograft model. Subcutaneously inject hepatoma cells into the flanks of mice to form solid tumors.
    • Once tumors are palpable, administer this compound (e.g., via intraperitoneal injection) to the treatment group.
    • Monitor and measure tumor volume and weight over time to assess the compound's inhibitory effect.

The following diagram illustrates the logical workflow and key findings of this anti-cancer activity investigation:

G Start Start: Anti-HCC Investigation InVitro In Vitro Experiments Start->InVitro CCK8 CCK-8 Assay ( Cell Viability ) InVitro->CCK8 Edu EdU Assay ( DNA Proliferation ) InVitro->Edu Clone Clone Formation ( Long-term Growth ) InVitro->Clone WB Western Blot ( Protein Analysis ) InVitro->WB RNAseq RNA Sequencing & KEGG Analysis InVitro->RNAseq InVivo In Vivo Validation ( Mouse Xenograft ) InVitro->InVivo Finding1 Finding: Inhibits cell proliferation/migration CCK8->Finding1 Edu->Finding1 Clone->Finding1 WB->Finding1 GCMS GC-MS Metabolomics RNAseq->GCMS Finding2 Finding: Suppresses glucose metabolism RNAseq->Finding2 GCMS->Finding2 Finding3 Finding: Inhibits tumor growth InVivo->Finding3 Mech Key Mechanism: Regulates Glucose Metabolism Pathway Finding2->Mech

Experimental workflow for evaluating this compound's anti-HCC effects.

Protocol for Anti-Liver Fibrosis Activity

This protocol is based on studies of the closely related lignan Schisantherin D, which exhibits hepatoprotective effects by modulating key signaling pathways [6].

  • In Vivo Model Induction: Liver fibrosis in mice can be induced by repeated injections of hepatotoxicants like carbon tetrachloride (CCl₄) or acetaminophen.
  • Compound Administration: Schisantherin D is administered to the treatment group, often via oral gavage, during or after the fibrosis induction process.
  • Tissue Analysis:
    • Pathological Staining: Liver tissues are collected, sectioned, and stained with Hematoxylin and Eosin (H&E), Masson's Trichrome, or Sirius Red to visualize collagen deposition and fibrosis.
    • Immunostaining & Immunoblotting: Analyze the expression of key proteins in pathways like TGF-β/Smad, MAPK, and Nrf2/ARE, as well as markers like α-SMA (a marker of activated hepatic stellate cells) and ECM components.

The mechanism involves the blockade of the endothelin B receptor (ETBR), leading to the downregulation of pro-fibrotic pathways.

G SCD Schisantherin D ETBR Blockade of Endothelin B Receptor (ETBR) SCD->ETBR Path1 TGF-β / Smad Pathway Downregulation ETBR->Path1 Path2 MAPK Pathway Downregulation (p38, JNK, ERK) ETBR->Path2 Path3 Dysregulation of TIMPs/MMPs Balance ETBR->Path3 Path4 Nrf2/ARE Pathway Activation ETBR->Path4 Outcome1 Reduced ECM Production (α-SMA, Collagen) Path1->Outcome1 Path2->Outcome1 Path3->Outcome1 Outcome2 Ameliorated Oxidative Stress (ROS) Path4->Outcome2 Final Anti-Liver Fibrosis Effect Outcome1->Final Outcome2->Final

Proposed signaling pathway for Schisantherin D's anti-liver fibrosis effect.

Strategies to Overcome Bioavailability Challenges

A major hurdle for this compound's clinical application is its inherently poor water solubility, low oral bioavailability, and difficulty crossing the blood-brain barrier [1]. Research is focused on novel drug delivery systems to overcome these limitations [5] [1].

One advanced strategy involves encapsulating this compound in calcium carbonate (CaCO₃) biomineralized carriers modified with polydopamine (PDA) [1].

  • Preparation:
    • Carrier Synthesis: CaCO₃ crystals are precipitated in the presence of a templating agent like Gum Arabic (Ga), which stabilizes the structure.
    • Drug Loading: this compound is loaded onto the Ga-CaCO₃ (GaCa) microparticles.
    • Surface Modification: The loaded particles are coated with a thin layer of polydopamine (PDA), which acts as a "gatekeeper" to control drug release.
  • Characterization: The resulting GaCa-PDA-SCA microparticles are characterized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to confirm morphology and successful coating.
  • pH-Responsive Release: The system is designed to be stable at neutral pH but to dissolve in acidic environments (e.g., tumor microenvironment or cellular endosomes), enabling targeted and sustained release of this compound.
  • Advantages: This system demonstrated good encapsulation efficiency, storage stability, and enhanced antioxidant activity in vitro compared to the free compound [1].

References

Pharmacokinetic Parameters of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key pharmacokinetic parameters of Schisantherin A from animal studies, which are crucial for understanding its absorption and disposition.

Parameter Value (Conventional Formulation) Value (Nanoemulsion Formulation) Experimental Conditions
Absolute Oral Bioavailability 4.3% 47.3% (i.g.) Rat, dose: 30 mg/kg [1]
Area Under Curve (AUC₀–∞) Not Specified Significantly increased Rat, compared to conventional form [1]
Effect on Lenvatinib AUC₀–∞ - Increased by 54.3% (with 20 mg/kg StA) Rat, LEN dose: 1.2 mg/kg [2]
Effect on Lenvatinib Cₘₐₓ - Increased by 54.8% (with 20 mg/kg StA) Rat, LEN dose: 1.2 mg/kg [2]
Effect on Lenvatinib Clearance - Decreased from 0.38 to 0.23 L/h/kg Rat, LEN dose: 1.2 mg/kg [2]

Formulation Strategies to Enhance Bioavailability

A primary challenge in developing StA is its poor solubility. Research has focused on advanced delivery systems to improve its absorption.

  • Nanoemulsion Formulation: One study successfully developed an oil-in-water nanoemulsion that dramatically increased StA's absolute oral bioavailability from 4.3% to 47.3% in rats [1]. The formulation consisted of:
    • Oil Phase: Soybean oil containing Solutol HS 15 (a nonionic surfactant).
    • Aqueous Phase: 67.8% of the total.
    • Particle Size: The resulting nanoemulsion had a mean particle size of 300.7 ± 2.7 nm [1].

Key Drug Interaction Mechanisms

StA can significantly alter the pharmacokinetics of co-administered drugs, primarily through the modulation of metabolic enzymes and transporters.

  • P-glycoprotein (P-gp) Inhibition: StA pretreatment was shown to markedly decrease the expression of P-gp mRNA and protein in rat intestines. This inhibition reduces the efflux of drug substrates like lenvatinib back into the gut lumen, thereby increasing their systemic absorption [2].
  • Complex Effects on CYP3A: The effects on the critical metabolic enzyme CYP3A depend on the dosing regimen. A Schisandra lignan extract (containing StA) exhibited mechanism-based inhibition of CYP3A after a single dose. However, with long-term treatment, it induced (enhanced) both hepatic and intestinal CYP3A protein expression, leading to increased clearance of substrate drugs [3]. This suggests StA's impact is complex and time-dependent.

Analytical Methods for Quantification

Robust bioanalytical methods are essential for pharmacokinetic studies. The following techniques have been employed for StA quantification in biological matrices:

  • HPLC-UV: Used for the analysis of StA in rat plasma with a C-18 column. The mobile phase was a mixture of water and methanol (83:17, v/v), and detection was performed at 230 nm [1].
  • UPLC-MS/MS: A more advanced method used for simultaneous quantification of multiple lignans. Separation was achieved on a Waters ACQUITY HSS T3 column using a gradient elution with water and acetonitrile, both containing 0.01% formic acid, and detection was performed with a mass spectrometer [4].

Experimental Protocol Overview

For a typical pharmacokinetic study in animal models, the following general workflow is applied:

G A Animal Preparation (SD rats, jugular vein cannulation) B Dosing (Oral administration of StA formulation) A->B C Serial Blood Sampling (Pre-defined time points up to 36h) B->C D Sample Processing (Centrifugation to collect plasma) C->D E Protein Precipitation (Add acetonitrile/methanol, vortex, centrifuge) D->E F Analysis (HPLC-UV or UPLC-MS/MS) E->F G Data Processing (Calculate PK parameters with software e.g., DAS 3.0) F->G

Research Implications and Future Directions

The pharmacokinetic profile of StA presents both challenges and opportunities for drug development.

  • Overcoming Solubility Limitations: The success of the nanoemulsion formulation provides a clear pathway to making StA a viable oral drug candidate, especially for central nervous system (CNS) conditions like Parkinson's disease [1].
  • Critical Consideration of Drug-Drug Interactions (DDIs): The potent inhibition of intestinal P-gp by StA is a major mechanism for clinically significant interactions. Concurrent administration with drugs that are P-gp substrates (e.g., lenvatinib, tacrolimus) requires careful monitoring due to increased systemic exposure of the co-administered drug [2].
  • Dual Modulation of Metabolism: The time-dependent effects on CYP3A—inhibitory after single doses but inductive after multiple doses—warrant particular attention in both study design and clinical use to avoid under- or over-dosing of concomitant medications [3].

References

Comprehensive Metabolite Identification of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

A foundational 2020 study utilized Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) to provide an in-depth analysis of Schisantherin A metabolites. The experimental workflow and key findings are summarized below [1] [2] [3].

G Experimental Workflow for Metabolite Identification cluster_acquisition Data Acquisition cluster_processing Data Processing Tools Sample Preparation Sample Preparation Data Acquisition Data Acquisition Sample Preparation->Data Acquisition Post-Acquisition Data Processing Post-Acquisition Data Processing Data Acquisition->Post-Acquisition Data Processing Full Mass Scan Full Mass Scan Data Acquisition->Full Mass Scan MMDF Triggering MMDF Triggering Data Acquisition->MMDF Triggering DBS-dependent MS/MS DBS-dependent MS/MS Data Acquisition->DBS-dependent MS/MS Structural Characterization Structural Characterization Post-Acquisition Data Processing->Structural Characterization XIC / MDF XIC / MDF Post-Acquisition Data Processing->XIC / MDF PIF / NLF PIF / NLF Post-Acquisition Data Processing->PIF / NLF Isomer Differentiation Isomer Differentiation Structural Characterization->Isomer Differentiation Accurate Mass Measurement Accurate Mass Measurement Structural Characterization->Accurate Mass Measurement Fragmentation Patterns Fragmentation Patterns Structural Characterization->Fragmentation Patterns Biotransformation Knowledge Biotransformation Knowledge Structural Characterization->Biotransformation Knowledge Clog P Calculation Clog P Calculation Isomer Differentiation->Clog P Calculation Full Mass Scan->MMDF Triggering  On-line MMDF Triggering->DBS-dependent MS/MS  On-line XIC / MDF->PIF / NLF  Off-line

Experimental workflow for metabolite identification of this compound, combining on-line data acquisition and off-line data processing techniques [1].

Summary of Identified Metabolites

The following table summarizes the quantitative data on metabolite distribution from the study [1] [2]:

Metabolic Category Number of Metabolites Identified Primary Biological Matrices
Total Metabolites 60 Urine, Bile, Plasma, RLMs
Phase-I Metabolites 48 Urine (56), Bile (8), Plasma (19)
Phase-II Metabolites 12 Urine (56), Bile (8), Plasma (19)
In Vitro (RLMs) 5 Rat Liver Microsomes
Novel Metabolites 45 Various

Detailed Experimental Protocols

For researchers aiming to replicate or adapt these methods, here are the core experimental details.

In Vivo and In Vitro Models
  • In Vivo: Studies were conducted on male Sprague Dawley rats. Metabolites were identified in plasma, urine, and bile [1] [2].
  • In Vitro: Metabolic profiles were investigated using rat liver microsomes (RLMs), confirming hepatic involvement in biotransformation [1].
Instrumentation and Data Acquisition
  • Core Technique: UHPLC-Q-TOF-MS/MS was the primary platform [1] [2].
  • On-line Data Acquisition: A Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS) dependent method was used. This approach enhances the ability to trigger MS/MS scans for lower-level drug metabolites and reduces interference from complex biological matrices [1].
  • Chromatography: Separation was achieved using a reversed-phase liquid chromatography system. The calculated Clog P value (from ChemDraw Ultra) was a key parameter for estimating the retention time of isomeric metabolites, with larger Clog P values generally correlating with longer retention times [1].
Data Processing and Metabolite Identification
  • Post-acquisition Mining: The data was processed using multiple techniques [1]:
    • Mass Defect Filter (MDF) and Extracted Ion Chromatogram (XIC): To predict molecular weights and elemental compositions.
    • Product Ion Filter (PIF) and Neutral Loss Filter (NLF): To extract potential metabolite precursors from the accurate MS/MS data.
  • Structural Characterization: This was based on [1]:
    • Accurate mass measurement.
    • Known drug biotransformation pathways.
    • The established fragmentation patterns of the parent this compound molecule.

Metabolic Pathways and Fragmentation Patterns

Understanding the chemical transformations and how the molecule fragments is crucial for identification.

Primary Metabolic Pathways

The metabolic pathways of this compound are extensive and include [1] [2] [4]:

  • Phase I: Oxidation, reduction, and demethylation.
  • Phase II: Conjugation with glucuronide, sulfate, taurine, glucose, and glutathione groups.

The methoxy group and the biphenyl cyclooctene ring are identified as the main metabolic sites of this compound [4].

Key Fragmentation Pathways

In MS/MS analysis, this compound (with a deprotonated molecular ion [M + Na]+ at m/z 559.1948) undergoes several characteristic fragmentation pathways [1]:

  • Loss of Benzoic Acid (C₆H₅COOH): A major fragmentation, leading to the fragment ion at m/z 415.
  • Loss of Water (H₂O): From a hydroxyl group, forming the ion at m/z 397.
  • Loss of Methyl (CH₃) and Methoxy (OCH₃) Groups: The order of elimination depends on the stability of the resulting intermediate carbanion structures [1].

References

Schisantherin A Metabolic Pathways: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

This guide synthesizes the most current research on Schisantherin A (SCA), a principal bioactive lignan from Schisandra chinensis, to provide a comprehensive overview of its metabolic fate, the experimental methodologies for its study, and its relevant pharmacological interactions.

Metabolic Pathways and Metabolite Profile

This compound undergoes extensive biotransformation, producing a wide array of metabolites. A landmark metabolomics study identified 60 metabolites in rats, comprising 48 phase I and 12 phase II products. Among these, 45 were reported for the first time [1].

The table below summarizes the quantitative distribution and types of metabolites identified:

Biological Sample Number of Metabolites Identified Primary Metabolic Reactions Observed
Urine 56 Oxidation, reduction, methylation, conjugation [1]
Bile 8 Conjugation with glucuronide, taurine, glucose, glutathione [1]
Plasma 19 Various Phase I and II metabolites [1]
Rat Liver Microsomes (in vitro) 5 Oxidation, reduction [1]

The major metabolic reactions include [1]:

  • Phase I Metabolism: Oxidation, reduction.
  • Phase II Metabolism: Methylation, and conjugation with glucuronide, taurine, glucose, and glutathione.

This widespread distribution across bodily fluids and the diversity of metabolites indicate that both hepatic and extra-hepatic metabolic pathways are involved in SCA's biotransformation [1].

Analytical Strategy and Protocol for Metabolite Identification

The identification of these metabolites was achieved using a sophisticated analytical workflow based on Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) [1].

The following diagram illustrates the core data processing workflow for metabolite identification:

G Start Acquired MS/MS Dataset XIC Extract Ion Chromatogram (XIC) Start->XIC MDF Mass Defect Filter (MDF) Start->MDF PIF Product Ion Filter (PIF) Start->PIF NLF Neutral Loss Filter (NLF) Start->NLF Struct Structural Elucidation XIC->Struct Molecular Weight & Formula MDF->Struct Molecular Weight & Formula PIF->Struct Precursor Ion Data NLF->Struct Precursor Ion Data Isomer Isomer Distinction (via Clog P calculation) Struct->Isomer

Detailed Experimental Methodology

1. Sample Preparation and Instrumentation [1]

  • In Vivo Studies: Administer SCA to male Sprague-Dawley rats. Collect biological samples (plasma, urine, bile) at predetermined time points.
  • In Vitro Studies: Incubate SCA with Rat Liver Microsomes (RLMs).
  • Instrumentation: Analyze samples using a UHPLC system coupled to a Q-TOF mass spectrometer. Data acquisition is performed in positive electrospray ionization (ESI+) mode.

2. Data Acquisition Parameters [1]

  • Employ a Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS) dependent method.
  • The MMDF setting accounts for different biotransformations with distinct mass defect values.
  • DBS helps in capturing clearer MS/MS spectra for lower-level drug metabolites by enhancing the ability to distinguish drug-related ions from background noise.

3. Data Processing and Metabolite Identification [1]

  • Process the acquired data using software (e.g., Metabolite-Pilot or PeakView) equipped with multiple post-acquisition data mining tools:
    • Extract Ion Chromatogram (XIC) & Mass Defect Filter (MDF): Used for predicting molecular weights and elemental compositions of metabolites.
    • Product Ion Filter (PIF) & Neutral Loss Filter (NLF): Used to extract precursor ions from the accurate MS/MS data.
  • Propose metabolite structures based on:
    • Accurate mass measurement.
    • Known drug biotransformation knowledge.
    • Previously investigated fragmentation patterns of the parent drug (SCA).
  • Isomer Distinction: Use calculated partition coefficient (Clog P) values to estimate the retention time of isomers in reversed-phase chromatography, aiding in distinguishing between metabolites with identical mass.

Key Fragmentation and Metabolic Pathways of SCA

Understanding the parent compound's fragmentation is key to identifying its metabolites. SCA exhibits several characteristic fragmentation pathways [1]:

  • Loss of Benzoic Acid (C₆H₅COOH): A major fragmentation due to the benzoic acid substituent at the C-6 position.
  • Loss of Water (H₂O): From the hydroxyl group at C-7.
  • Loss of Methylenedioxy Group (C₂H₂O₂).
  • Demethylation and Demethoxylation: The order of elimination depends on the stability of the resulting carbanion intermediates.

The primary metabolic transformations occur at specific positions on the SCA molecule, guided by the reactivity of its functional groups. The diagram below maps these key sites:

G Parent Parent Oxidation\n(Tertiary > Secondary > Primary Carbon) Oxidation (Tertiary > Secondary > Primary Carbon) Parent->Oxidation\n(Tertiary > Secondary > Primary Carbon) Demethylation\n(Order: 3-CH₃ > 2-CH₃ > 1-CH₃ = 14-CH₃) Demethylation (Order: 3-CH₃ > 2-CH₃ > 1-CH₃ = 14-CH₃) Parent->Demethylation\n(Order: 3-CH₃ > 2-CH₃ > 1-CH₃ = 14-CH₃) Demethoxylation\n(Order: 2-OCH₃ > 14-OCH₃ > 1-OCH₃ > 3-OCH₃) Demethoxylation (Order: 2-OCH₃ > 14-OCH₃ > 1-OCH₃ > 3-OCH₃) Parent->Demethoxylation\n(Order: 2-OCH₃ > 14-OCH₃ > 1-OCH₃ > 3-OCH₃) Conjugation Reactions\n(e.g., Glucuronidation, Sulfation) Conjugation Reactions (e.g., Glucuronidation, Sulfation) Parent->Conjugation Reactions\n(e.g., Glucuronidation, Sulfation)

Pharmacokinetics and Key Interactions

The absorption, distribution, and elimination of SCA and related lignans are critical to their efficacy.

Property Findings for Schisandra Lignans
Absorption & Distribution Readily absorbed in the duodenum and jejunum; widely distributed in the body, with high concentrations in the liver and lungs, followed by the heart, kidneys, and spleen. Some lignans can cross the blood-brain barrier [2].
Metabolism Phase I metabolism primarily involves demethylation and hydroxylation, largely catalyzed by Cytochrome P450 enzymes (CYP3A4, CYP2C9). SCA can modulate the activity of these enzymes [2] [3].
Excretion Lignans and their metabolites are primarily excreted via bile and feces, with minimal amounts in urine [2].

A specific study on SCA's metabolism identified that it can inhibit the expression of CYP2E1 and CYP1A2 in a mouse model of alcohol-induced liver injury, which is part of its hepatoprotective mechanism [3].

Implications for Drug Development

The extensive metabolism and low bioavailability of SCA pose a challenge for its drug development [2]. Future research should focus on:

  • Novel Drug Delivery Systems: To enhance solubility and bioavailability.
  • Understanding Metabolite Activity: Determining the pharmacological activity of major metabolites is crucial, as they may contribute significantly to the observed therapeutic effects.
  • Drug-Drug Interactions: Assessing the potential for interactions due to SCA's modulation of CYP enzymes is essential for clinical safety.

References

Summary of Schisantherin A Metabolites Identified In Vivo

Author: Smolecule Technical Support Team. Date: February 2026

Biological Sample Number of Metabolites Identified Key Metabolic Reactions Observed
Urine 56 metabolites [1] Oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups [1] [2].
Bile 8 metabolites [1]
Plasma 19 metabolites [1] [3]
Total (across all in vivo samples) 60 metabolites (48 phase-I, 12 phase-II) [1]

Experimental Protocols for Metabolism Studies

The following are the core methodological details for studying Schisantherin A's metabolism, as derived from the search results.

Protocol for In Vivo Metabolite Identification and Profiling

This methodology is used to identify the full range of metabolites in various biological fluids [1].

  • Objective: To identify and characterize the metabolites of this compound in rat plasma, urine, and bile.
  • Animal Model: Male Sprague-Dawley rats [1] [4].
  • Dosing and Sample Collection: this compound is administered to rats, and serial samples of plasma, urine, and bile are collected at predetermined time points [1].
  • Analytical Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) [1].
  • Data Processing: A combination of automated and manual data mining techniques is used, including:
    • Multiple Mass Defect Filter (MMDF): To screen for drug-related metabolites based on predictable shifts in mass defect [1].
    • Product Ion Filter (PIF) & Neutral Loss Filter (NLF): To find precursor ions that produce specific fragment ions or neutral losses [1].
    • The calculated Log P (Clog P) value is used to help distinguish between structural isomers by predicting their retention behavior in chromatography [1].
Protocol for Assessing Impact on Metabolic Enzymes and Transporters

This methodology investigates how this compound interacts with and affects the proteins that govern the absorption and metabolism of itself and other drugs [4] [5].

  • Objective: To determine the effects of this compound on the expression and activity of cytochrome P450 enzymes (e.g., CYP3A) and drug transporters like P-glycoprotein (P-gp).
  • In Vivo Pharmacokinetic Interaction Study:
    • Design: Rats are pretreated with this compound or a vehicle control for several days. On the final day, a probe drug (e.g., Tacrolimus or Lenvatinib) is co-administered [4] [5].
    • Analysis: Blood samples are collected over time and analyzed using techniques like UPLC-MS/MS to determine the plasma concentration-time profile of the probe drug. Key pharmacokinetic parameters (AUC, C~max~, clearance) are calculated to assess changes in bioavailability [4].
  • Ex Vivo Molecular Biology Analysis:
    • Tissue Sampling: After the pharmacokinetic study, tissues like the liver and intestine are collected [4].
    • Gene Expression (mRNA) Analysis: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA levels of targets like CYP3A and P-gp [4].
    • Protein Expression Analysis: Western Blotting is performed to quantify the corresponding protein levels in the collected tissues [4].

Metabolic Pathways and Pharmacokinetic Interactions

The experimental data reveals that this compound is a highly active molecule that not only undergoes biotransformation but also significantly influences the body's metabolic system.

  • Primary Metabolic Pathways: The main metabolic reactions for this compound include the loss of C~7~H~4~O and C~7~H~4~O~2~, followed by further oxidative transformation, carboxylic acid reaction, and the loss of CH~2~ and CH~2~O groups [2]. The methoxy group and the biphenyl cyclooctene ring are the primary metabolic sites [2].
  • Enzyme and Transporter Inhibition: this compound can inhibit the activity of the key metabolic enzyme CYP3A4 and the drug efflux transporter P-glycoprotein (P-gp) [4] [5]. This is a critical mechanism behind its observed drug-drug interactions.
  • Consequence of Inhibition: By inhibiting CYP3A4 and P-gp in the intestine and liver, this compound reduces the first-pass metabolism and increases the systemic absorption of co-administered drugs that are substrates for these proteins, such as Tacrolimus and Lenvatinib [4] [5]. The following diagram illustrates this interaction mechanism.

G SchA This compound (Sch A) CYP3A4 CYP3A4 Enzyme SchA->CYP3A4 Inhibits Pgp P-glycoprotein (P-gp) SchA->Pgp Inhibits Drug Co-administered Drug (e.g., Lenvatinib) CYP3A4->Drug Metabolizes Pgp->Drug Pumps Drug Out SystemicCirculation Increased Drug in Systemic Circulation Drug->SystemicCirculation Increased Absorption

Diagram illustrating how this compound inhibits intestinal CYP3A4 and P-gp, leading to increased systemic exposure of co-administered drugs.

Research Implications and Considerations

  • Complex Metabolite Profile: The identification of 60 metabolites underscores the extensive biotransformation of this compound. Researchers should be aware that its pharmacological and toxicological effects may be the result of both the parent compound and its metabolites [1].
  • Significant Drug Interaction Potential: The ability of this compound to inhibit CYP3A4 and P-gp is a major finding. This suggests that careful monitoring must be conducted when this compound or its herbal sources (like Wuzhi Tablet) are used in combination with conventional drugs, especially those with a narrow therapeutic window like Tacrolimus or chemotherapeutic agents like Lenvatinib [4] [5].
  • Bioavailability Challenge: this compound, like many natural lignans, faces challenges of poor water solubility and extensive first-pass metabolism, leading to low oral bioavailability [6] [3]. Advanced formulation strategies, such as nanoemulsions, have been successfully used to significantly improve its absorption [6].

References

Comprehensive Technical Guide: Phase I and Phase II Metabolism of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to Schisantherin A and Its Metabolic Importance

This compound (Sch A) is a dibenzocyclooctadiene lignan monomer that represents one of the primary bioactive constituents isolated from the traditional Chinese medicine Schisandra chinensis (Turcz.) Baill, commonly known as WuWeiZi. With a molecular formula of C~30~H~32~O~9~ and molecular weight of 536.57 g/mol, this compound exhibits a complex chemical structure characterized by the presence of methylenedioxy groups, methyl groups, methoxy groups, a benzoyloxy group, and a hydroxyl group [1]. This unique structural configuration contributes significantly to its diverse pharmacological activities, including hepatoprotective effects, anti-oxidant properties, anti-tumor activity, and neuroprotective functions against conditions such as Parkinson's disease [1] [2].

The metabolic fate of this compound plays a crucial role in determining its pharmacological efficacy and potential toxicity. Recent advances in analytical technologies have enabled comprehensive profiling of its metabolic pathways, revealing an extensive network of biotransformation products. Understanding these metabolic pathways is essential for drug development professionals seeking to optimize the therapeutic potential of this compound and related natural products. The compound undergoes complex biotransformation through both hepatic and extra-hepatic pathways, producing numerous metabolites that may contribute to its overall pharmacological profile [3]. This technical guide provides an in-depth analysis of this compound's phase I and phase II metabolites, along with detailed experimental protocols for their identification and characterization.

Comprehensive Metabolite Identification

Phase I Metabolites

Phase I metabolism of this compound primarily involves functionalization reactions that introduce or expose polar functional groups, making the compound more water-soluble and preparing it for subsequent phase II conjugation. Through advanced UHPLC-Q-TOF-MS/MS analysis, researchers have identified a total of 48 phase I metabolites in comprehensive studies conducted in rat models [3] [4] [5]. These metabolites arise from various biotransformation pathways, with oxidation reactions being the most prevalent due to the complex chemical structure of this compound.

The phase I metabolic transformations occur at specific sites on the this compound molecule, with particular susceptibility at the methoxy groups and biphenyl cyclooctene ring system [1]. The methylenedioxy group represents another important site for metabolic reactions, contributing to the diversity of observed metabolites. The metabolic soft spots correlate with the electron density distribution within the molecule and the stability of potential reaction intermediates, following predictable patterns of chemical reactivity and enzymatic selectivity [3].

Table 1: Major Phase I Metabolic Reactions of this compound

Metabolic Reaction Number of Metabolites Key Structural Modifications Detection Sites
Oxidation 28 Hydroxylation, dihydroxylation, carboxylation Hepatic, extra-hepatic
Reduction 7 Reduction of carbonyl groups Primarily hepatic
Demethylation 8 Loss of methyl groups Hepatic
Demethoxylation 5 Loss of methoxy groups Hepatic
Hydrolysis 4 Cleavage of ester bonds Hepatic, intestinal
Phase II Metabolites

Phase II metabolism involves conjugation reactions that significantly increase the water solubility of this compound and its phase I metabolites, facilitating their excretion from the body. These reactions typically involve the addition of endogenous hydrophilic groups to the drug molecule or its metabolites through the catalytic activity of various transferase enzymes. Research has identified 12 phase II metabolites of this compound, demonstrating the diversity of conjugation pathways available for its biotransformation [3] [4].

The glucuronidation pathway represents the most common phase II reaction for this compound, consistent with the predominance of this metabolic route for many xenobiotics. This process involves the transfer of glucuronic acid from UDP-glucuronic acid to suitable acceptor functional groups (typically -OH, -COOH, -NH~2~, or -SH) on the drug molecule, catalyzed by UDP-glucuronosyltransferase enzymes. These conjugated metabolites exhibit significantly enhanced hydrophilicity compared to the parent compound and phase I metabolites, promoting their efficient elimination through renal or biliary excretion [6].

Table 2: Phase II Conjugation Reactions of this compound

Conjugation Type Number of Metabolites Enzyme System Tissue Distribution
Glucuronidation 5 UDP-glucuronosyltransferases (UGTs) Liver, intestine
Sulfation 2 Sulfotransferases (SULTs) Liver, kidney
Glutathione Conjugation 2 Glutathione S-transferases (GSTs) Liver
Taurine Conjugation 1 Bile acid-CoA:amino acid N-acyltransferase Liver
Glucose Conjugation 1 UDP-glucosyltransferases Liver
Amino Acid Conjugation 1 Acyl-CoA synthetase, N-acyltransferases Liver, kidney
Tissue Distribution of Metabolites

The distribution of this compound metabolites varies significantly across different biological compartments, reflecting the complex disposition of this compound in living systems. Comprehensive metabolic studies have identified distinctive metabolite profiles in urine, bile, plasma, and liver microsomal systems, highlighting the contribution of both hepatic and extra-hepatic metabolism to the overall biotransformation of this compound [3] [4].

In urine samples, researchers have detected the highest number of metabolites, with 56 different biotransformation products identified, suggesting extensive metabolism before renal excretion. Bile samples contained 8 metabolites, indicating significant hepatobiliary elimination of the compound and its transformation products. Plasma analysis revealed 19 metabolites, representing the systemic exposure to this compound and its biotransformation products. Additionally, in vitro studies using rat liver microsomes identified 5 primary metabolites, providing insights into the hepatic contribution to the overall metabolism [3]. This distribution pattern underscores the importance of considering multiple biological matrices when evaluating the complete metabolic profile of this compound.

Analytical Methodology and Strategic Workflow

UHPLC-Q-TOF-MS/MS Technique

The comprehensive identification of this compound metabolites has been achieved through the application of advanced analytical technologies, particularly Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS). This sophisticated platform combines high separation efficiency with accurate mass measurement capabilities, making it ideally suited for the characterization of complex metabolite mixtures in biological matrices [3] [4] [5]. The UHPLC system provides exceptional chromatographic resolution, reducing matrix effects and enabling the separation of isomeric metabolites that would otherwise be challenging to distinguish.

The Q-TOF mass analyzer offers several advantages for metabolite identification, including high mass accuracy (typically <5 ppm), high resolution (>30,000), and MS/MS capability for structural elucidation. These features allow researchers to obtain precise molecular formula assignments for detected metabolites and their fragment ions, facilitating the identification of structural modifications resulting from biotransformation reactions [3]. The instrument operated in positive electrospray ionization mode with a mass range of 50-1000 m/z, providing comprehensive coverage of potential metabolites and their fragments. For this compound itself, the protonated molecular ion [M+Na]^+^ was observed at m/z 559.1948, with characteristic fragment ions resulting from neutral losses of benzoic acid (m/z 415), water (m/z 397), and various other groups [3] [5].

Data Processing Strategy

The identification of this compound metabolites employed a sophisticated data processing strategy that combined multiple computational techniques to detect and characterize biotransformation products in complex biological matrices. The approach centered on the Multiple Mass Defect Filter (MMDF) technique, which leverages the predictable changes in mass defect (the difference between exact and nominal mass) that occur during specific biotransformation reactions [3] [5]. This filtering method significantly reduces background interference while enhancing the detection of potential drug-related components.

The data processing workflow incorporated several complementary techniques:

  • Dynamic Background Subtraction (DBS): This approach improved the detection of low-abundance metabolites by subtracting background ions not related to the drug [3].
  • Product Ion Filter (PIF): This technique helped extract precursor ions from accurate MS/MS data by identifying spectra containing characteristic fragment ions of the parent compound [3] [5].
  • Neutral Loss Filter (NLF): This method detected metabolites that undergo specific neutral losses during fragmentation, common to both the parent drug and its metabolites [3].
  • Extracted Ion Chromatogram (XIC): This conventional approach provided targeted extraction of ions with specific m/z values corresponding to predicted metabolites [3] [5].

The structural characterization of detected metabolites relied on interpreting their MS/MS fragmentation patterns and comparing them with the established fragmentation behavior of the parent this compound molecule. Additionally, calculated partition coefficients (Clog P) helped differentiate isomeric metabolites, with compounds exhibiting higher Clog P values generally eluting later in the reversed-phase chromatographic system [3] [5].

G UHPLC-Q-TOF-MS/MS Metabolite Identification Workflow SamplePreparation Sample Preparation DataAcquisition Data Acquisition SamplePreparation->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing MMDF MMDF Filter DataProcessing->MMDF DBS DBS DataProcessing->DBS PIF PIF DataProcessing->PIF NLF NLF DataProcessing->NLF XIC XIC DataProcessing->XIC MetaboliteIdentification Metabolite Identification StructuralCharacterization Structural Characterization MetaboliteIdentification->StructuralCharacterization MMDF->MetaboliteIdentification DBS->MetaboliteIdentification PIF->MetaboliteIdentification NLF->MetaboliteIdentification XIC->MetaboliteIdentification

UHPLC-Q-TOF-MS/MS metabolite identification workflow incorporating multiple data mining techniques.

Metabolic Pathways and Biotransformation Mechanisms

Phase I Biotransformation Pathways

Phase I metabolism of this compound involves fundamental chemical transformations that modify the parent compound through oxidation, reduction, hydrolysis, and other related reactions. These processes are primarily catalyzed by the cytochrome P450 enzyme system located in the endoplasmic reticulum of hepatocytes, with additional contributions from various reductase and hydrolase enzymes [6]. The specific metabolic reactions follow predictable patterns based on the chemical structure of this compound and the relative susceptibility of different molecular regions to enzymatic attack.

Oxidation reactions represent the most prevalent phase I metabolic pathway for this compound, with hydroxylation occurring at various positions on the dibenzocyclooctadiene ring system. The susceptibility to oxidation follows the order: tertiary carbon > secondary carbon > primary carbon, reflecting the stability of the radical intermediates formed during these reactions [3] [5]. Demethylation and demethoxylation reactions also contribute significantly to phase I metabolism, with specific preferences for position based on the stability of the resulting carbanion intermediates. For demethylation, the order of preference is 3-CH~3~ > 2-CH~3~ > 1-CH~3~ = 14-CH~3~, while for demethoxylation the order is 2-OCH~3~ > 14-OCH~3~ > 1-OCH~3~ > 3-OCH~3~ [3]. These preferences reflect the electronic effects of substituents and the stability of the reaction intermediates.

Phase II Conjugation Pathways

Phase II metabolism of this compound involves conjugation reactions that dramatically increase the hydrophilicity of the compound and its phase I metabolites, facilitating their elimination from the body. These reactions are catalyzed by transferase enzymes that utilize cofactors containing the conjugating group, such as UDP-glucuronic acid for glucuronidation or PAPS for sulfation [6]. The specific conjugation reactions available to this compound depend on the functional groups present after phase I metabolism, with hydroxyl and carboxyl groups serving as the primary sites for conjugation.

Glucuronidation represents the most significant phase II pathway for this compound, mediated by UDP-glucuronosyltransferase enzymes in the liver and other tissues. This process involves the transfer of glucuronic acid to suitable acceptor functional groups, producing β-D-glucuronides that are highly water-soluble and readily excreted in urine or bile [6]. Sulfation, catalyzed by sulfotransferase enzymes, represents another important conjugation pathway, particularly for hydroxylated metabolites of this compound. Other conjugation pathways include glutathione conjugation (primarily for electrophilic metabolites), taurine conjugation, glucose conjugation, and amino acid conjugation, each contributing to the overall metabolic clearance of this compound [3] [6].

G This compound Metabolic Pathways SchisantherinA This compound C30H32O9 PhaseI Phase I Metabolism SchisantherinA->PhaseI Oxidation Oxidation (Hydroxylation) PhaseI->Oxidation Reduction Reduction PhaseI->Reduction Demethylation Demethylation PhaseI->Demethylation Hydrolysis Hydrolysis PhaseI->Hydrolysis PhaseII Phase II Metabolism Glucuronidation Glucuronidation PhaseII->Glucuronidation Sulfation Sulfation PhaseII->Sulfation GSHConjugation GSH Conjugation PhaseII->GSHConjugation TaurineConjugation Taurine Conjugation PhaseII->TaurineConjugation GlucoseConjugation Glucose Conjugation PhaseII->GlucoseConjugation Oxidation->PhaseII Reduction->PhaseII Demethylation->PhaseII Hydrolysis->PhaseII

Comprehensive biotransformation pathways of this compound showing phase I and phase II metabolic routes.

Experimental Protocols for Metabolite Profiling

In Vivo Metabolite Identification Protocol

Animal Studies: For comprehensive in vivo metabolite profiling, researchers administered this compound to male Sprague-Dawley rats (weighing 200±20 g) via oral gavage or intravenous injection. The animals were housed under controlled conditions (temperature 23±2°C, relative humidity 50±5%, 12-hour light/dark cycle) with free access to food and water [7]. All experimental procedures required approval from the appropriate institutional animal care and use committee, following established guidelines for animal research.

Sample Collection: Biological samples, including blood, urine, bile, and tissues, were collected at predetermined time points following this compound administration. Plasma was obtained through centrifugation of blood samples collected from the orbital vein or via cannulation of the jugular vein or femoral artery. Urine and bile were collected using metabolic cages or via cannulation of the bile duct, respectively [3] [7]. All samples were stored at -80°C until analysis to maintain metabolite stability.

Sample Preparation: Biological samples underwent protein precipitation using organic solvents such as methanol or acetonitrile, typically at a sample-to-solvent ratio of 1:3. Following vortex mixing and centrifugation, the supernatant was collected and evaporated to dryness under a gentle nitrogen stream. The residue was reconstituted in an appropriate mobile phase compatible with the UHPLC-MS analysis [3] [5]. For certain applications, solid-phase extraction (SPE) provided additional cleanup and concentration of metabolites of interest.

In Vitro Metabolite Identification Protocol

Liver Microsomal Incubations: Rat liver microsomes (RLMs) served as the primary in vitro system for studying hepatic metabolism of this compound. The standard incubation mixture (final volume 200 μL) contained liver microsomes (0.5 mg protein/mL), this compound (10-50 μM), and an NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM magnesium chloride) in phosphate buffer (100 mM, pH 7.4) [3] [8]. Reactions were initiated by adding the NADPH-generating system after a pre-incubation period and conducted at 37°C in a shaking water bath.

Reaction Termination and Sample Processing: Incubations were terminated at appropriate time points (typically 0-60 minutes) by adding ice-cold acetonitrile (2 volumes). The quenched reaction mixtures underwent centrifugation at high speed (e.g., 14,000 × g for 10 minutes) to precipitate proteins. The supernatant was transferred to new containers and evaporated to dryness under nitrogen gas. The dried extracts were reconstituted in mobile phase compatible with UHPLC-MS analysis [3] [8]. Control incubations without NADPH or without substrate assessed non-enzymatic degradation and background interference.

LC-MS Analysis Conditions: The UHPLC separation employed a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 μm) maintained at 40°C. The mobile phase consisted of water (A) and acetonitrile (B), both containing 0.1% formic acid, with a gradient elution program increasing from 5% B to 95% B over 15-20 minutes at a flow rate of 0.3 mL/min [3] [5]. The Q-TOF mass spectrometer operated in positive electrospray ionization mode with a source temperature of 500°C, ion spray voltage of 5500 V, and mass range of 50-1000 m/z for both MS and MS/MS analyses.

Implications for Drug Development and Therapeutics

The comprehensive metabolite profile of this compound has significant implications for drug development and therapeutic applications. Understanding the metabolic fate of this bioactive natural product provides insights into its pharmacokinetic behavior, including bioavailability, clearance mechanisms, and potential drug interactions. The extensive metabolism observed for this compound, with 60 identified metabolites, suggests rapid biotransformation in the body, which may impact its therapeutic efficacy and dosing regimen [3] [1].

The identification of specific metabolic soft spots, particularly the methoxy groups and biphenyl cyclooctene ring, offers opportunities for medicinal chemistry optimization to improve metabolic stability while maintaining pharmacological activity. Additionally, the observation that certain metabolites retain biological activity suggests that some pharmacological effects attributed to this compound may actually result from its biotransformation products [1]. This understanding is crucial for accurately interpreting preclinical and clinical results and for designing appropriate formulations to maximize therapeutic outcomes.

Furthermore, the metabolic profile provides insights into potential drug interactions involving this compound. As both a substrate and potential modulator of cytochrome P450 enzymes and phase II conjugation pathways, this compound may interact with co-administered medications that share these metabolic pathways [6]. This knowledge is particularly relevant for the rational development of this compound as a therapeutic agent, especially in combination therapies where metabolic interactions could alter drug exposure and response.

Conclusion

This compound undergoes extensive biotransformation in biological systems, producing 60 identified metabolites through coordinated phase I and phase II metabolic pathways. The application of advanced analytical technologies, particularly UHPLC-Q-TOF-MS/MS with sophisticated data mining strategies, has enabled comprehensive characterization of this complex metabolic network. The detailed experimental protocols presented in this guide provide researchers with robust methodologies for studying this compound metabolism in both in vivo and in vitro systems.

References

Comprehensive In Vitro Assay Protocols for Schisantherin A Bioactivity Evaluation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Schisantherin A

This compound (STA) is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a traditional Chinese medicine with demonstrated pharmacological activities including anti-inflammatory, antioxidant, anti-Parkinson, hepatoprotective, and anticancer effects [1]. With a molecular formula of C₃₀H₃₂O₉ and molecular weight of 536.57 g/mol, STA contains distinctive methylenedioxy, methoxy, benzoyloxy, and hydroxyl functional groups that contribute to its bioactivity [1]. The compound is highly soluble in organic solvents such as chloroform, methanol, and ethanol but insoluble in water and petroleum ether [1]. Recent studies have elucidated several molecular mechanisms underlying STA's effects, including modulation of the MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT pathways [1] [2]. This protocol provides standardized methodologies for evaluating STA's bioactivity through reproducible in vitro assays that assess its cytotoxicity, anti-inflammatory, anticancer, and neuroprotective properties.

Cytotoxicity and Anti-Proliferation Assays

Cell Viability Assessment Using CCK-8

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for determining STA's effects on cell viability. For hepatocellular carcinoma cell lines (Hep3B and HCCLM3), seed 5,000 cells per well in 96-well plates and incub for 24 hours at 37°C with 5% CO₂ to ensure proper attachment [3] [4]. Prepare STA working concentrations (typically 10-50 μM) by diluting a 20 mM stock solution (prepared in DMSO) in DMEM culture medium containing 10% fetal bovine serum and 1% penicillin/streptomycin [3] [4]. Treat cells with STA concentrations for 48 hours, then add 10 μL of CCK-8 reagent to each well and incubate for 1 hour at 37°C. Measure the final absorbance at 450 nm using a multiwell spectrophotometer [3]. Include appropriate controls (vehicle-treated with DMSO equivalent and positive controls such as 1.5 μM cisplatin) and perform all measurements in triplicate with at least three biological replicates [3].

Proliferation Measurement via EdU Assay

The 5-ethynyl-2′-deoxyuridine (EdU) assay directly measures DNA synthesis during cell proliferation. After treating cells with STA (10-50 μM) for 48 hours, incubate with 50 μM EdU reagent for 2 hours to allow for incorporation into newly synthesized DNA [3]. Fix cells with 4% paraformaldehyde, then stain with Apollo fluorescent dye for 1 hour to detect incorporated EdU. Add 0.25% Triton X-100 to each well for permeabilization, then counterstain nuclei with Hoechst 33342 [3]. Capture fluorescence images using a fluorescence microscope with appropriate filters. Calculate the proliferation rate as the ratio of EdU-positive cells (red fluorescence) to total Hoechst-positive cells (blue fluorescence) [3]. This method provides a direct measurement of DNA synthesis and is particularly valuable for confirming anti-proliferative effects observed in CCK-8 assays.

Clonogenic Survival Assay

The clone formation assay evaluates long-term cytotoxic effects and reproductive cell death. Seed Hep3B and HCCLM3 cells at low density (500 cells/well) in 6-well plates and culture for 5 days at 37°C with 5% CO₂ [3]. Treat cells with fresh media containing STA concentrations (10, 30, and 50 μM) throughout the incubation period. After 5 days, fix cells with 4% paraformaldehyde at 4°C overnight, then stain with 0.1% crystal violet solution [3]. Count visible colonies (typically defined as aggregates of >50 cells) manually or using automated colony counting software. This assay provides information about the long-term reproductive potential of cells after STA treatment and can identify cytostatic versus cytotoxic effects [3].

Table 1: Summary of Key Cytotoxicity Assay Parameters for this compound

Assay Type Cell Lines STA Concentration Range Incubation Time Key Readout Parameters
CCK-8 Viability Hep3B, HCCLM3, RAW 264.7 10-50 μM 48 hours Absorbance at 450 nm, IC₅₀ calculation
EdU Proliferation Hep3B, HCCLM3 10-50 μM 48 hours + 2h EdU EdU-positive cells, proliferation index
Clone Formation Hep3B, HCCLM3 10-50 μM 5 days Colony count, staining intensity
LDH Cytotoxicity RAW 264.7, primary cortical neurons 0.5-25 mg/L 24 hours LDH release, cytotoxicity percentage
Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the sequential workflow for conducting a comprehensive cytotoxicity assessment of this compound:

G Start Start Cytotoxicity Assessment CellSeed Seed cells in multi-well plates (5,000 cells/well for 96-well) Incubate 24h at 37°C, 5% CO₂ Start->CellSeed STATreatment Prepare STA treatments (10-50 μM from 20 mM DMSO stock) Include vehicle & positive controls CellSeed->STATreatment Incubation Treat cells with STA (48h incubation at 37°C, 5% CO₂) STATreatment->Incubation AssaySelection Select appropriate detection assay Incubation->AssaySelection CCK8 CCK-8 Assay: Add 10μL CCK-8 reagent Incubate 1h at 37°C Measure absorbance at 450nm AssaySelection->CCK8 Basic viability EdU EdU Assay: Add 50μM EdU, incubate 2h Fix with 4% PFA Stain with Apollo dye & Hoechst AssaySelection->EdU Proliferation Clonogenic Clonogenic Assay: Seed 500 cells/well in 6-well plates Treat with STA for 5 days Fix & stain with crystal violet AssaySelection->Clonogenic Long-term effects Analysis Data Analysis: Calculate viability % Determine IC₅₀ values Statistical analysis CCK8->Analysis EdU->Analysis Clonogenic->Analysis End Report Results Analysis->End

Anti-Inflammatory Activity Assays

Macrophage-Based Inflammation Model

The RAW 264.7 macrophage cell line provides a well-established model for evaluating STA's anti-inflammatory properties. Seed cells in appropriate culture vessels and pre-treat with STA (0.5, 2.5, or 25 mg/L) 1 hour prior to induction of inflammation with 1 mg/L lipopolysaccharide (LPS) [2]. Following LPS stimulation (typically 24 hours), collect culture supernatants for analysis of inflammatory mediators including TNF-α, IL-6, NO, and PGE₂ using ELISA kits according to manufacturers' protocols [2]. For intracellular protein analysis, harvest cells for western blotting to detect inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression levels [2].

NF-κB and MAPK Signaling Pathway Analysis

To investigate STA's effects on inflammatory signaling pathways, pretreat RAW 264.7 cells with STA (0.5, 2.5, or 25 mg/L) for 1 hour before adding 1 mg/L LPS [2]. Thirty minutes after LPS treatment, harvest cells for protein analysis. For NF-κB activation assessment, perform immunocytochemical analysis to detect nuclear translocation of the p65 subunit [2]. For MAPK signaling evaluation, analyze phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-Jun NH₂-terminal kinase (JNK) by western blotting using phospho-specific antibodies [2]. Additionally, examine IκBα degradation as an indicator of NF-κB pathway activation [2]. To identify specific pathway contributions, use selective inhibitors of ERK, JNK, and p38 in combination with STA treatment to determine which pathways are most critical for TNF-α production [2].

Inflammatory Pathway Modulation Mechanism

The following diagram illustrates the molecular mechanisms through which this compound modulates inflammatory signaling pathways:

G LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 MyD88 MyD88 Dependent Pathway TLR4->MyD88 NFKBPath IκB Phosphorylation & Degradation MyD88->NFKBPath MAPKPath MAPK Pathway Activation (ERK, JNK, p38) MyD88->MAPKPath NFKBTrans NF-κB Nuclear Translocation NFKBPath->NFKBTrans InflamGenes Inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFKBTrans->InflamGenes MAPKPath->InflamGenes STA This compound Inhibition STA->TLR4 Inhibits STA->NFKBPath Inhibits STA->MAPKPath Inhibits

Table 2: Anti-Inflammatory Assay Parameters and Readouts for this compound

Assay Component Cell Model STA Concentrations Inflammatory Inducer Key Analytical Methods Primary Readouts
Cytokine Production RAW 264.7 macrophages 0.5, 2.5, 25 mg/L LPS (1 mg/L) ELISA TNF-α, IL-6, PGE₂ levels
Inflammatory Enzymes RAW 264.7 macrophages 0.5, 2.5, 25 mg/L LPS (1 mg/L) Western Blot iNOS, COX-2 expression
NF-κB Signaling RAW 264.7 macrophages 0.5, 2.5, 25 mg/L LPS (1 mg/L) Immunocytochemistry, Western Blot p65 translocation, IκBα degradation
MAPK Signaling RAW 264.7 macrophages 0.5, 2.5, 25 mg/L LPS (1 mg/L) Western Blot p-ERK, p-JNK, p-p38 levels
Pathway Validation RAW 264.7 macrophages 25 mg/L LPS + pathway inhibitors ELISA with inhibitors TNF-α reduction with specific inhibitors

Anticancer Mechanism Studies

Glucose Metabolism Modulation Assays

RNA-sequencing analysis provides a comprehensive approach to identify STA's effects on global gene expression patterns in cancer cells. Treat Hep3B cells with STA (30 μM recommended) for 48 hours, then extract total RNA using standard kits [3]. Prepare sequencing libraries and perform transcriptome sequencing on an appropriate platform. Analyze differential gene expression between STA-treated and vehicle-control cells, then conduct KEGG pathway enrichment analysis to identify significantly altered metabolic pathways [3]. This approach has demonstrated STA's significant effects on galactose metabolism and fructose/mannose metabolism pathways in hepatocellular carcinoma cells [3].

For metabolomic analysis of glucose metabolism, employ gas chromatography-mass spectrometry (GC-MS) to quantify metabolic intermediates. After STA treatment (30-50 μM, 48 hours), harvest Hep3B cells and extract metabolites using methanol:water (4:1) solution [3]. Derivatize metabolites using standard protocols (e.g., methoximation and silylation) and analyze by GC-MS with appropriate quality controls. Identify and quantify key glycolytic intermediates and compare their levels between STA-treated and control cells to confirm inhibition of glucose metabolism pathways [3].

Migration and Invasion Assays

The wound healing assay provides a straightforward method to evaluate STA's effects on cancer cell migration. Seed Hep3B and HCCLM3 cells in 6-well plates and allow to grow to approximately 70% confluence [3]. Create a uniform scratch wound using a sterile 200 μL pipette tip, then wash cells to remove debris. Treat cells with STA (10, 30, and 50 μM) in fresh medium and capture images at 0, 24, and 48 hours using phase-contrast microscopy [3]. Measure wound width at multiple positions and calculate percentage wound closure compared to initial measurements. For invasion capacity assessment, western blot analysis of matrix metalloproteinase-2 (MMP-2) expression provides complementary data on metastatic potential [3].

Apoptosis and Cell Cycle Analysis

Evaluate STA-induced apoptotic signaling through western blot analysis of key regulators. After STA treatment (10-50 μM, 48 hours), extract proteins from Hep3B and HCCLM3 cells using RIPA buffer with protease and phosphatase inhibitors [3]. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against survivin, cleaved caspases, and other apoptosis regulators. For cell cycle analysis, use flow cytometry with propidium iodide staining to determine DNA content in treated versus untreated cells [3]. Additionally, assess reactive oxygen species production using fluorescent probes such as DCFH-DA to evaluate oxidative stress contributions to STA-induced apoptosis [3].

Neuroprotective Activity Assays

Oxidative Stress Protection Models

For evaluation of STA's effects on Nrf2-Keap1 antioxidant pathway activation, use hippocampal tissue or appropriate neuronal cell models. Treat samples with STA (2.5 mg/kg in vivo or 10-50 μM in vitro) and measure activities of antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels using commercial assay kits [5]. Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels [5]. Analyze protein expression of Keap1, Nrf2, heme oxygenase-1 (HO-1), Bcl2, Bax, and cleaved caspase-3 by western blotting to elucidate the antioxidant and anti-apoptotic mechanisms [5].

Cerebral Ischemia-Reperfusion Models

The oxygen-glucose deprivation and reperfusion (OGD/R) model in primary cortical neurons provides an in vitro system for studying STA's neuroprotective effects. Culture primary cortical neurons from rat embryos and maintain for 7-10 days before experiments [6]. For OGD, replace culture medium with deoxygenated, glucose-free balanced salt solution and place cells in a hypoxic chamber (1% O₂, 5% CO₂, 94% N₂) for 2-4 hours [6]. For reperfusion, return cells to normal oxygenated neuron culture medium with STA treatment (10-50 μM). Assess cell viability using MTT assay and measure lactate dehydrogenase (LDH) release to quantify cytotoxicity [6]. Analyze apoptosis rates using TUNEL staining according to manufacturer's protocols [6].

Data Analysis and Quality Control

Statistical Analysis and Interpretation

Perform all experiments with a minimum of three biological replicates and present data as mean ± standard deviation. Use appropriate statistical tests (Student's t-test for two groups, ANOVA with post-hoc testing for multiple groups) with significance defined as p < 0.05 [3] [5]. For dose-response relationships, calculate IC₅₀ values using non-linear regression analysis [3]. For transcriptomics and metabolomics data, apply false discovery rate corrections for multiple comparisons [3].

Method Validation and Optimization

Before conducting full experiments, perform preliminary range-finding assays to determine appropriate STA concentrations. Include appropriate controls in all experiments: vehicle controls (DMSO at same concentration as STA treatments), positive controls (e.g., cisplatin for cytotoxicity, tBHQ for Nrf2 activation, LPS for inflammation), and blank controls [3] [2] [5]. Validate key findings using multiple complementary assays (e.g., confirm anti-proliferative effects with both CCK-8 and EdU assays) [3]. Ensure STA stock solution stability by storing at -20°C protected from light and periodically checking purity by HPLC [7].

Conclusion

These comprehensive protocols provide standardized methodologies for evaluating the diverse pharmacological activities of this compound in vitro. The assays described enable systematic investigation of STA's effects on cell viability, proliferation, inflammatory signaling, metabolic pathways, and neuroprotective mechanisms. Implementation of these protocols with appropriate controls and validation steps will ensure reproducible assessment of STA's potential therapeutic applications in cancer, inflammatory disorders, and neurodegenerative conditions. Researchers can adapt these core methodologies to specific cell models and research questions while maintaining methodological rigor for generating comparable, reliable data across studies.

References

Comprehensive Application Notes: Schisantherin A Cell Viability Assessment via MTT Assay

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacological Profile and Introduction

Schisantherin A (STA) is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis (Turcz.) Baill., a traditional Chinese medicine with a long history of therapeutic use [1]. With a molecular weight of 536.57 g/mol and molecular formula C30H32O9, STA exhibits high solubility in organic solvents like chloroform, methanol, and ethanol but limited solubility in water and petroleum ether [1]. This natural compound demonstrates a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, neuroprotective, and cardioprotective effects [1] [2] [3]. The structural features of STA, particularly its methylenedioxy groups, methoxy substitutions, and benzoyloxy moiety on the cyclooctadiene ring, are considered critical for its biological activity, potentially enhancing its ability to interact with multiple cellular targets [1].

In recent years, STA has gained significant attention in anticancer research due to its potent effects on various cancer cell lines through diverse molecular mechanisms. As cancer research increasingly focuses on targeting metabolic pathways and programmed cell death mechanisms, STA emerges as a promising multi-target agent capable of modulating several critical pathways involved in cancer progression and survival [4] [2]. These application notes provide a comprehensive collection of protocols and data for researchers investigating STA's effects on cell viability, with particular emphasis on standardized MTT assay methodologies across different experimental models.

Quantitative Analysis of Anticancer Activity

IC50 Values Across Cancer Cell Lines

Table 1: this compound Cytotoxicity Profiles in Various Cancer Cell Lines

Cancer Type Cell Line IC50 Value Experimental Conditions Key Mechanisms Citation
Non-Small Cell Lung Cancer (NSCLC) A549 6 µg/mL 48h treatment Ferroptosis induction via YAP/ACSL4/TfR pathway [2] [3]
Non-Small Cell Lung Cancer (NSCLC) HCC827 16 µg/mL 48h treatment Ferroptosis induction via YAP/ACSL4/TfR pathway [2] [3]
Hepatocellular Carcinoma Hep3B Concentration-dependent inhibition 48h treatment (10-50 μM) Glucose metabolism regulation [4]
Hepatocellular Carcinoma HCCLM3 Concentration-dependent inhibition 48h treatment (10-50 μM) Glucose metabolism regulation [4]
Gastric Cancer Not specified Concentration-dependent 48h treatment ROS production, JNK activation, Nrf2 inhibition [4]

The concentration-dependent response pattern observed across multiple cancer types indicates that STA consistently suppresses cell viability with increasing concentrations, though sensitivity varies considerably among different cancer cell types [4] [2]. The particularly low IC50 value in A549 lung cancer cells (6 µg/mL) suggests heightened susceptibility of this cell line to STA treatment, possibly due to its specific molecular characteristics [2] [3]. Researchers should note that the genetic background and mutation status of cell lines significantly influence STA sensitivity, as demonstrated by the differential response between HCC827 (EGFR mutant) and A549 (EGFR wild-type) cells [2].

Time and Concentration Dependency

STA exhibits clear time-dependent and concentration-dependent effects on cell viability across multiple cancer types. In hepatocellular carcinoma cells (Hep3B and HCCLM3), STA demonstrated significant proliferation inhibition at concentrations ranging from 10 to 50 μM after 48 hours of treatment [4]. The anti-proliferative effects were confirmed through multiple complementary assays including 5-Ethynyl-2'-deoxyuridine (EdU) incorporation assays that measure DNA synthesis, and clone formation assays that assess long-term reproductive viability [4]. Beyond the immediate cytotoxicity, STA treatment also impairs migratory capacity of cancer cells, as evidenced by wound healing assays showing reduced cell migration at non-lethal concentrations [4]. This suggests STA affects not only viability but also metastatic potential, which is particularly valuable for anticancer drug development.

Detailed MTT Assay Protocols

Standard MTT Protocol for Anticancer Activity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The standard protocol for evaluating this compound's effects includes the following steps:

  • Cell Seeding: Plate cells in 96-well plates at optimized densities (typically 3,000-5,000 cells/well for most cancer cell lines) in complete medium and allow to adhere overnight [4] [2].
  • STA Treatment Preparation: Prepare STA stock solution in DMSO and dilute to working concentrations in culture medium, ensuring final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity [4] [2]. Include vehicle control (0.1% DMSO) and blank (medium only) controls.
  • Treatment Exposure: Add STA treatments to cells in triplicate or quadruplicate wells and incubate for desired duration (typically 24-72 hours) at 37°C with 5% CO₂ [4] [2].
  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well to achieve final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C to allow formazan crystal formation [5].
  • Solubilization: Carefully remove medium, add DMSO (100-200 μL/well) to dissolve formazan crystals, and agitate gently for 10-15 minutes [5].
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with reference wavelength of 630-650 nm to subtract background [4] [2].
  • Data Analysis: Calculate percentage viability relative to vehicle control cells after blank subtraction.

For STA-specific applications, researchers should note that the optimal treatment duration appears to be 48 hours based on multiple studies [4] [2]. The concentration range should be determined in preliminary experiments, but typically spans from 0.5-256 μg/mL (approximately 0.9-477 μM) depending on cell line sensitivity [2] [3].

Cell Line-Specific Methodological Considerations

Table 2: Cell Line-Specific MTT Assay Parameters for this compound

| Cell Line | Cell Type | Seeding Density | STA Concentration Range | Optimal Treatment Duration | Special Considerations | |---------------|--------------|---------------------|----------------------------|-------------------------------|----------------------------| | A549 | Human non-small cell lung cancer | 3,000 cells/well | 0.5-256 μg/mL | 48 hours | EGFR wild-type; moderate sensitivity | [2] [3] | | HCC827 | Human lung adenocarcinoma | 3,000 cells/well | 0.5-256 μg/mL | 48 hours | EGFR exon 19 deletion; higher resistance | [2] [3] | | Hep3B | Human hepatocellular carcinoma | 5,000 cells/well | 10-50 μM | 48 hours | Low metastatic potential | [4] | | HCCLM3 | Human hepatocellular carcinoma | 5,000 cells/well | 10-50 μM | 48 hours | High metastatic potential | [4] | | SH-SY5Y | Human neuroblastoma | 5,000-10,000 cells/well | Varies by model | 24 hours pre-treatment | For neuroprotection studies | [1] [5] | | Primary cortical neurons | Rat neurons | 20,000-50,000 cells/well | 12.5-50 μM | 24 hours pre-treatment | For neuroprotection studies | [5] |

Different cell types require specific modifications to the standard MTT protocol. For primary neuronal cultures, a higher seeding density is recommended due to post-mitotic nature and lower metabolic activity [5]. In hepatocellular carcinoma models, additional assessment of glucose metabolic parameters may provide valuable mechanistic insights alongside viability measurements [4]. For lung cancer cells with different EGFR status, researchers should anticipate differential sensitivity patterns and adjust concentration ranges accordingly [2] [3].

Mechanisms of Action in Cancer Models

Regulation of Glucose Metabolism in Hepatocellular Carcinoma

STA exerts significant antitumor effects in hepatocellular carcinoma through metabolic reprogramming, specifically by targeting the Warburg effect (aerobic glycolysis) in cancer cells [4]. The molecular mechanisms involve:

  • Transcriptional Regulation: RNA-sequencing analysis of STA-treated Hep3B cells revealed 77 upregulated and 136 downregulated genes, with KEGG pathway analysis showing significant enrichment in galactose metabolism, fructose metabolism, and mannose metabolism pathways [4].
  • Metabolic Inhibition: Gas chromatography-mass spectrometric (GC-MS) analysis confirmed that STA significantly inhibits the glucose metabolism pathway in Hep3B cells, reducing energy production through glycolysis [4].
  • Enzyme Expression Modulation: STA treatment affects key glycolytic enzymes and regulators including glucose transporters (GLUTs), lactic dehydrogenase A (LDHA), pyruvate kinase M2 (PKM2), and Akt signaling [4].

The impact of STA on cancer cell glucose metabolism represents a promising therapeutic approach for targeting the unique metabolic dependencies of cancer cells. The experimental workflow for investigating these mechanisms is systematic and multi-faceted:

G Start STA Treatment RNA_seq RNA-sequencing Analysis Start->RNA_seq Gene Expression KEGG KEGG Pathway Enrichment RNA_seq->KEGG DEG Analysis GCMS GC-MS Metabolomic Validation KEGG->GCMS Pathway Identification Mech1 Inhibition of Glucose Metabolism Pathways GCMS->Mech1 Metabolic Confirmation Mech2 Modulation of Glycolytic Enzymes GCMS->Mech2 Enzyme Activity Outcome Reduced ATP Production & Cell Proliferation Mech1->Outcome Mech2->Outcome

Ferroptosis Induction in Lung Cancer

In non-small cell lung cancer (NSCLC) models, STA inhibits cell viability primarily through ferroptosis induction, an iron-dependent form of non-apoptotic cell death [2] [3]. The mechanistic pathway involves:

  • YAP/ACSL4/TfR Signaling Axis: STA treatment upregulates yes-associated protein (YAP) expression, which subsequently enhances transcription of downstream targets acyl-CoA synthase long-chain family member 4 (ACSL4) and transferrin receptor (TfR) [2] [3].
  • Biochemical Hallmarks of Ferroptosis: STA-treated cells show increased intracellular Fe²⁺ levels, depleted glutathione content, and reduced mitochondrial membrane potential [2] [3].
  • Inhibitor Confirmation: The ferroptosis-specific inhibitors ferrostatin-1 and deferoxamine effectively reverse STA-induced cell death, confirming the involvement of ferroptotic mechanisms [2] [3].

The ferroptosis pathway activated by STA represents a promising alternative cell death mechanism for overcoming apoptosis resistance in cancer therapy. The signaling cascade can be visualized as follows:

G STA STA Treatment YAP YAP Upregulation STA->YAP ACSL4 ACSL4 Increase YAP->ACSL4 TfR TfR Increase YAP->TfR LipidROS Lipid ROS Generation ACSL4->LipidROS PUFA-PL Production Iron Fe²⁺ Accumulation TfR->Iron Iron Uptake Iron->LipidROS Fenton Reaction Ferroptosis Ferroptotic Cell Death LipidROS->Ferroptosis Reversal Reversed by: Ferrostatin-1 & Deferoxamine Ferroptosis->Reversal

Additional Research Applications

Neuroprotective Applications

Beyond its direct anticancer effects, STA demonstrates significant neuroprotective properties in various experimental models:

  • Parkinson's Disease Models: STA protects against MPP+-induced cytotoxicity in SH-SY5Y cells and MPTP-induced dopaminergic neuron loss in mouse models, with stronger neuroprotective activity compared to other Schisandra lignans [1]. The mechanisms involve PI3K/Akt signaling pathway activation and CREB-mediated Bcl2 expression [1].
  • Cerebral Ischemia/Reperfusion Injury: STA attenuates neuronal damage following oxygen-glucose deprivation and reperfusion (OGD/R) in primary cortical neurons through modulation of TLR4 and C5aR1 signaling pathways, reducing inflammation and apoptosis [5].
  • Cognitive Protection: STA has shown efficacy in recovering Aβ-induced neurodegeneration with cognitive decline in mouse models, suggesting potential application in Alzheimer's disease research [5].

For neuroprotective MTT assays, researchers should note that pretreatment protocols (typically 24 hours before injury induction) are more effective than post-treatment in many neuronal models [5]. The concentration range for neuroprotection is generally lower than for anticancer applications, typically between 12.5-50 μM [5].

Cardioprotective and Anti-inflammatory Effects

STA exhibits significant cardioprotective properties in myocardial ischemia-reperfusion injury models, demonstrating comparable efficacy to the beta-blocker metoprolol [6] [7]. The mechanisms include:

  • Reduction of Infarct Size: STA treatment (40 μmol/kg) significantly attenuates myocardial infarct size in rat models of ischemia-reperfusion injury [6] [7].
  • Anti-apoptotic Effects: STA decreases cardiomyocyte apoptosis from 33.56% to 10.98% and reduces caspase-3 activity in myocardial tissue [7].
  • Antioxidant Activity: STA treatment reduces malondialdehyde (MDA) release while increasing superoxide dismutase (SOD) activity, indicating reduction of oxidative stress [7].
  • Anti-inflammatory Properties: STA suppresses inflammation in various models, including LPS-induced acute respiratory distress syndrome through inhibition of NF-κB and MAPKs signaling pathways [8].

These diverse pharmacological effects highlight STA's potential as a multi-target therapeutic agent, though researchers should carefully consider the context-dependent mechanisms when designing experiments.

Technical Considerations and Optimization Strategies

Solubility and Stability Considerations

STA presents specific solubility challenges that require attention during experimental design:

  • Stock Solution Preparation: Dissolve STA in DMSO to prepare 20-100 mM stock solutions [4]. For in vitro studies, further dilute in culture medium to achieve working concentrations, ensuring final DMSO concentration ≤0.1% [4] [2].
  • Storage Conditions: Store STA stock solutions at -20°C protected from light, as the compound may degrade under prolonged exposure to light or repeated freeze-thaw cycles [4].
  • Vehicle Controls: Always include appropriate vehicle controls (0.1% DMSO) to account for any solvent effects on cell viability [2].
  • Stability Testing: For long-term treatments exceeding 48 hours, consider replacing with fresh STA-containing medium to maintain consistent compound activity.
Assay Validation and Optimization

To ensure reliable and reproducible MTT results with STA:

  • Linearity Range Validation: Perform preliminary experiments to determine the linear range of formazan production for specific cell lines, as metabolic activity varies significantly between cell types.
  • Time Course Experiments: Include multiple time points (24, 48, 72 hours) in initial experiments to characterize temporal response patterns [4] [2].
  • Mechanistic Confirmation: Combine MTT assays with specific inhibitor studies to confirm mechanisms of action (e.g., ferrostatin-1 for ferroptosis, AKT inhibitor IV for PI3K/Akt pathway) [2] [1].
  • Complementary Assays: Validate MTT findings with additional viability assays such as CCK-8, LDH release, and trypan blue exclusion to provide comprehensive assessment of cell death mechanisms [4] [5].

Conclusion

This compound represents a promising multi-target natural compound with significant effects on cell viability across various cancer types and experimental models. The MTT assay protocols outlined in these application notes provide standardized methodologies for evaluating STA's biological activities, with specific considerations for different cell types and research applications. The concentration-dependent responses and cell-type specific sensitivities highlight the importance of careful experimental design and validation.

The diverse mechanisms of action—from metabolic reprogramming in hepatocellular carcinoma to ferroptosis induction in lung cancer—underscore STA's potential as a versatile investigational agent. Researchers can utilize these detailed protocols to advance the understanding of STA's therapeutic potential and mechanism of action in various disease models.

References

Comprehensive Application Notes and Protocols for Schisantherin A Administration in Preclinical Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Pharmacological Profile

Schisantherin A (Sch A), also known as schizandrin A or gomisin C, is a dibenzocyclooctadiene lignan monomer isolated primarily from the fruit of Schisandra chinensis (Turcz.) Baill. This natural compound has garnered significant research interest due to its diverse pharmacological activities, including neuroprotective, hepatoprotective, anti-inflammatory, and anti-cancer effects. As a Biopharmaceutics Classification System (BCS) class II compound, this compound exhibits poor water solubility but high permeability, presenting formulation challenges that researchers have addressed through various advanced delivery systems. Its molecular weight is 536.57 g/mol with a chemical formula of C₃₀H₃₂O₉, and it contains characteristic methylenedioxy, methoxy, and benzoyloxy groups that contribute to its biological activity [1].

The compound demonstrates particular promise in central nervous system disorders such as Parkinson's disease, where it has shown superior neuroprotective activity compared to other dibenzocyclooctadiene lignans, likely due to its unique benzoyloxy substituent on the cyclooctadiene ring [1]. Additionally, research has validated its efficacy in various liver conditions, including ischemia-reperfusion injury, non-alcoholic fatty liver disease (NAFLD), and hepatocellular carcinoma [2] [3] [4]. The following table summarizes key characteristics of this compound:

Table 1: Basic Characteristics of this compound

Property Description
IUPAC Name Not specified in sources
Molecular Formula C₃₀H₃₂O₉
Molecular Weight 536.57 g/mol
Solubility Soluble in benzene, chloroform, acetone, methanol, ethanol; insoluble in petroleum ether and water
Classification BCS Class II (poor solubility, high permeability)
Primary Natural Source Fruit of Schisandra chinensis (Turcz.) Baill
Other Names Gomisin C, schizandrin A, wuweizi ester A

Administration Routes and Dosage Regimens

In Vivo Administration Methods

This compound has been successfully administered in various animal models through multiple routes, with oral gavage being the most frequently used method. The compound's poor water solubility has been addressed through various formulation strategies that significantly enhance its bioavailability. For Parkinson's disease models, nanocrystal formulations (SA-NC) with particle sizes of approximately 160 nm have been administered orally at doses demonstrating significant neuroprotective effects in MPTP-induced models [5]. In liver ischemia-reperfusion injury studies, this compound was administered via intraperitoneal injection at 200 mg/kg/day for five days prior to injury induction, showing remarkable protective effects [2]. For non-alcoholic fatty liver disease, daily oral administration of 80 mg/kg for six weeks effectively alleviated hepatic steatosis and inflammation in high-fat diet-fed mice [4].

Table 2: In Vivo Administration Protocols for this compound in Disease Models

Disease Model Administration Route Dosage Regimen Formulation Type Key Outcomes
Parkinson's Disease Oral gavage Specific dose not indicated in sources Nanocrystals (∼160 nm) Improved brain delivery, protection of dopaminergic neurons
Liver I/R Injury Intraperitoneal injection 200 mg/kg/day for 5 days Solution in appropriate vehicle Reduced serum ALT, AST, LDH; decreased apoptosis
Non-alcoholic Fatty Liver Disease Oral gavage 80 mg/kg/day for 6 weeks Standard suspension Improved hepatic steatosis, restored gut barrier
Pharmacokinetic Studies Intravenous & oral 30 mg/kg (iv); 300 mg/kg (oral) Nanoemulsion (300.7 nm particle size) Bioavailability increased from 4.3% to 47.3%
Cancer Models Not specified in sources Concentration-dependent Not specified Inhibited HCC cell proliferation and migration
In Vitro Administration Methods

For cellular studies, this compound is typically dissolved in DMSO to create stock solutions (commonly 20 mM), which are subsequently diluted in cell culture media with final DMSO concentrations not exceeding 0.1% to maintain cell viability. In neuroprotection studies using SH-SY5Y neuroblastoma cells, this compound pretreatment significantly protected against MPP⁺-induced cytotoxicity, with mechanisms involving the PI3K/Akt signaling pathway and CREB-mediated Bcl-2 expression [1] [6]. In hepatocellular carcinoma research, this compound treatment for 48 hours at concentrations of 10-50 μM inhibited proliferation and migration of Hep3B and HCCLM3 cells in a concentration-dependent manner by regulating glucose metabolism pathways [3].

Formulation Strategies and Optimization

Conventional Formulations

Early formulation approaches for this compound involved simple solutions and suspensions using various solvent systems. In pharmacokinetic studies, researchers have used a mixture of Tween-80, propanediol, anhydrous ethanol, and polyvinyl acetate (0.8:0.8:0.8:8.2, v/v) for oral administration, and a system of DMSO, PEG400, and saline (1:1:1) for intravenous injection [6]. While these formulations enabled preliminary pharmacological evaluation, they suffered from low bioavailability (approximately 4.3% for conventional oral formulations) and inconsistent absorption profiles [6].

Advanced Delivery Systems

To overcome the limitations of conventional formulations, several advanced delivery systems have been developed for this compound:

  • Nanocrystal Formulations: Rod-shaped nanocrystals with particle sizes of approximately 160 nm and 33.3% drug loading have been developed, exhibiting fast dissolution rates in vitro and enhanced cellular internalization. These nanocrystals significantly improved oral bioavailability and brain delivery for Parkinson's disease treatment [5].

  • Nanoemulsion Systems: Oil-in-water nanoemulsions with mean particle sizes of 300.7 ± 2.7 nm have been successfully formulated using soybean oil containing Solutol HS 15 (52.6%, w/w) as a nonionic surfactant. This formulation dramatically increased the absolute bioavailability of this compound from 4.3% to 47.3% in rat studies [6].

  • Optimized Extraction Methods: Novel extraction techniques including microwave-assisted extraction (MAE), supercritical CO₂ fluid extraction (SFE), and aqueous two-phase system coupled with ultrasound have been developed to improve extraction efficiency while reducing processing time and solvent consumption [1].

Table 3: Formulation Strategies for Enhancing this compound Bioavailability

Formulation Type Composition Particle Size Administration Route Bioavailability Improvement
Conventional Suspension Tween-80, propanediol, ethanol, PVA (0.8:0.8:0.8:8.2) Not applicable Oral Reference (4.3%)
Nanocrystals Pure drug nanocrystals ∼160 nm Oral Significant improvement in brain delivery
Nanoemulsion Soybean oil, Solutol HS 15, aqueous phase 300.7 ± 2.7 nm Intravenous and oral Increased from 4.3% to 47.3%
Solution for IV DMSO, PEG400, saline (1:1:1) Not applicable Intravenous 100% (reference for bioavailability calculation)

Detailed Experimental Protocols

Protocol for In Vivo Pharmacokinetic Studies in Rats

Objective: To evaluate the pharmacokinetic profile and absolute bioavailability of this compound using nanoemulsion formulations.

Materials and Equipment:

  • This compound (purity >98%)
  • Male Sprague-Dawley rats (220-250 g)
  • Soybean oil, Solutol HS 15
  • Sonication probe (75 W output)
  • HPLC system with ultraviolet detector
  • Dynamic light scattering instrument for particle size analysis

Procedure:

  • Formulation Preparation:

    • Completely dissolve this compound powder in soybean oil containing Solutol HS 15 (52.6%, w/w) to obtain 1% (w/w) Sch A oil phase.
    • Mix the oil phase (32.2%, w/w) with aqueous phase (67.8%, w/w) at ambient temperature.
    • Sonicate using a probe sonicator (75 W) to form oil-in-water nanoemulsion.
    • Characterize particle size by dynamic light scattering (expected size: ∼300 nm).
  • Animal Dosing and Sample Collection:

    • Cannulate the right jugular vein under anesthesia (10% chloralic hydras, i.p. 250 mg/kg) 12 hours before experimentation.
    • Administer this compound nanoemulsion intravenously (30 mg/kg) or orally (300 mg/kg) to respective groups.
    • Collect blood samples at predetermined time points (0.033, 0.167, 0.5, 1, 2, 4, 8, 12, 24, and 36 h).
    • Centrifuge blood at 3,000 rpm for 5 min to obtain plasma.
  • Sample Analysis:

    • Add 200 μL of 50% acetonitrile and 50% methanol to 100 μL plasma.
    • Vortex for 20 seconds and centrifuge at 12,000 rpm for 10 min.
    • Filter supernatant through 0.22 μm membrane.
    • Analyze 20 μL aliquot using HPLC with C-18 column, mobile phase water:methanol (83:17, v/v), flow rate 1 mL/min, and detection at 230 nm.
  • Data Analysis:

    • Calculate pharmacokinetic parameters using DAS 3.0 software.
    • Determine absolute bioavailability by comparing AUC₀–∞ after oral and intravenous administration [6].
Protocol for Assessing In Vitro Anti-Cancer Activity

Objective: To evaluate the inhibitory effects of this compound on hepatocellular carcinoma cell proliferation and migration.

Materials and Equipment:

  • Human hepatoma cell lines (Hep3B, HCCLM3)
  • This compound (purity ≥98%) dissolved in DMSO as 20 mM stock
  • Cell culture reagents: DMEM with 10% FBS, penicillin/streptomycin
  • CCK-8 assay kit
  • EdU assay kit
  • Western blot equipment and antibodies

Procedure:

  • Cell Culture and Treatment:

    • Maintain Hep3B and HCCLM3 cells in DMEM with 10% FBS at 37°C with 5% CO₂.
    • Seed cells in 96-well plates (5,000 cells/well) or 6-well plates (500 cells/well) and allow to adhere for 24 hours.
    • Treat cells with various concentrations of this compound (0-50 μM) for 48 hours.
  • Cell Viability Assessment:

    • Add CCK-8 reagent (10 μL) to each well and incubate for 1 hour.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate cell viability relative to DMSO-treated controls.
  • Proliferation Analysis (EdU Assay):

    • Incubate cells with 50 μM EdU reagent for 2 hours.
    • Fix cells and stain with Apollo fluorescent dye for 1 hour.
    • Permeabilize with 0.25% Triton X-100.
    • Counterstain nuclei with Hoechst 33342.
    • Image using fluorescence microscopy and quantify EdU-positive cells.
  • Clone Formation Assay:

    • Seed cells at low density (500 cells/well) in 6-well plates.
    • Treat with this compound for 5 days with fresh media replacement every 2 days.
    • Fix cells with 4% PFA and stain with crystal violet.
    • Count colonies containing >50 cells.
  • Mechanistic Studies:

    • Perform RNA-sequencing on treated vs. untreated cells to identify differentially expressed genes.
    • Analyze glucose metabolism pathways using KEGG enrichment.
    • Validate metabolic changes via GC-MS analysis [3].

Pharmacological Mechanisms and Signaling Pathways

This compound exerts its diverse pharmacological effects through modulation of multiple cellular signaling pathways, which vary depending on the specific disease context:

G cluster_neuro Neuroprotective Pathways (Parkinson's) cluster_liver Hepatoprotective Pathways cluster_cancer Anti-Cancer Mechanisms (HCC) SchA This compound PI3K_Akt PI3K/Akt Activation SchA->PI3K_Akt CREB_Bcl2 CREB-mediated Bcl-2 Expression SchA->CREB_Bcl2 GSK3b GSK3β Inhibition SchA->GSK3b MAPK MAPK Pathway Inhibition SchA->MAPK NFkB NF-κB Pathway Inhibition SchA->NFkB Nrf2 Nrf2/ARE Activation SchA->Nrf2 GlucoseMetab Glucose Metabolism Inhibition SchA->GlucoseMetab Apoptosis Apoptosis Induction SchA->Apoptosis CycleArrest Cell Cycle Arrest SchA->CycleArrest Neuroprotection Neuroprotection Dopaminergic Neuron Survival PI3K_Akt->Neuroprotection CREB_Bcl2->Neuroprotection GSK3b->Neuroprotection LiverProtection Liver Protection Reduced Inflammation & Apoptosis MAPK->LiverProtection NFkB->LiverProtection Nrf2->LiverProtection TumorInhibition Tumor Growth Inhibition GlucoseMetab->TumorInhibition Apoptosis->TumorInhibition CycleArrest->TumorInhibition

Diagram 1: Signaling Pathways Modulated by this compound

The diagram above illustrates the key molecular pathways through which this compound exerts its pharmacological effects. In neurodegenerative models, particularly Parkinson's disease, this compound activates the PI3K/Akt survival pathway and promotes CREB-mediated Bcl-2 expression, leading to enhanced neuronal survival. Simultaneously, it inhibits GSK3β activity, further contributing to its neuroprotective effects [1] [5]. In liver injury models, this compound demonstrates potent anti-inflammatory and antioxidant properties through suppression of the MAPK and NF-κB pathways while activating the Nrf2-Keap1-ARE system, which enhances cellular antioxidant defense mechanisms [2] [4]. For hepatocellular carcinoma, this compound inhibits cancer cell proliferation primarily by disrupting glucose metabolism pathways, inducing apoptosis, and causing cell cycle arrest [3].

Drug Interactions and Pharmacokinetic Considerations

This compound exhibits significant pharmacokinetic interactions with concurrently administered drugs due to its effects on metabolic enzymes and transport proteins. Recent studies have demonstrated that this compound inhibits P-glycoprotein (P-gp) in the intestine, leading to increased systemic exposure of co-administered drugs that are P-gp substrates. When this compound (20 mg/kg) was co-administered with lenvatinib—an anti-cancer drug and P-gp substrate—the area under the curve (AUC₀–∞) and maximum plasma concentration (Cmax) of lenvatinib increased by 54.3% and 54.8%, respectively [7]. This interaction was attributed to significant downregulation of P-gp mRNA and protein expression in intestinal tissues.

Additionally, this compound's metabolism involves cytochrome P450 enzymes, particularly CYP3A4, suggesting potential interactions with drugs that inhibit or induce these enzymes [7]. These interactions should be carefully considered in both experimental design and potential clinical applications. Researchers conducting combination therapy studies should include appropriate pharmacokinetic evaluations and dose adjustments based on these interactions.

Conclusion and Research Perspectives

This compound represents a promising multifunctional compound with demonstrated efficacy across multiple disease models, particularly neurodegenerative disorders and liver conditions. The development of advanced formulation strategies, especially nanocrystals and nanoemulsions, has significantly addressed the inherent bioavailability challenges associated with this BCS Class II compound. Researchers should select administration routes and formulations based on their specific disease model and target tissue, considering the substantial differences in pharmacokinetic profiles between conventional and advanced delivery systems.

Future research directions should include:

  • Development of targeted delivery systems for enhanced site-specific accumulation
  • Comprehensive toxicological assessments of chronic dosing regimens
  • Exploration of combination therapies leveraging this compound's synergistic potential
  • Expanded pharmacokinetic-pharmacodynamic modeling to optimize dosing regimens
  • Investigation of novel administration routes such as transdermal or inhalation delivery

These application notes provide researchers with validated protocols and formulation strategies to facilitate further investigation of this promising natural compound in preclinical drug development.

References

Comprehensive Application Notes and Protocols for Schisantherin A: From Stock Solution Preparation to Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Schisantherin A

This compound (Sch A), also known as gomisin C, schizandrin A, or wuweizi ester A, is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis (Turcz.) Baill. [1]. With a molecular formula of C₃₀H₃₂O₉ and a molecular weight of 536.57 g/mol, Sch A represents one of the most bioactive lignans found in this traditional Chinese medicinal plant [1]. Current research has revealed that Sch A possesses a wide spectrum of pharmacological activities, including anti-Parkinson, anti-inflammatory, hepatoprotective, and neuroprotective effects, making it a promising candidate for drug development [1] [2]. Its mechanisms of action are multifaceted, involving modulation of key signaling pathways such as MAPK, NF-κB, AKT/GSK3β, and PI3K/AKT, which contribute to its antioxidant, anti-inflammatory, and antiapoptotic properties [1].

The structural features of Sch A, particularly the presence of a benzoyloxy substituent on the cyclooctadiene ring and methylenedioxy groups, are critical for its enhanced neuroprotective activity compared to other schisandra lignans [1]. This application note provides comprehensive protocols for stock solution preparation, analytical methods, and experimental applications of Sch A to support researchers in the field of natural product drug development.

Basic Properties and Handling Requirements

Chemical and Physical Properties

This compound has the CAS registry number 58546-56-8 and exhibits specific physicochemical properties that dictate its handling and application in experimental systems [3]. The compound is described as a solid powder at room temperature and has demonstrated stability under proper storage conditions [3] [4]. Understanding these fundamental characteristics is essential for appropriate experimental design and interpretation of results involving this bioactive compound.

Table 1: Basic Physicochemical Properties of this compound

Property Specification Reference
CAS Number 58546-56-8 [3]
Molecular Formula C₃₀H₃₂O₉ [1]
Molecular Weight 536.57 g/mol [1] [3]
Physical Form Solid powder [3] [4]
Purity ≥95.0% (HPLC) [3]
Solubility and Storage

Solubility characteristics of this compound play a crucial role in formulating appropriate stock solutions for various experimental applications. According to available data, Sch A is highly soluble in benzene, chloroform, and acetone; soluble in methanol and ethanol; but insoluble in petroleum ether and water [1] [3]. This solubility profile necessitates the use of organic solvents for stock solution preparation, with methanol being the most commonly used solvent for analytical applications [3].

Storage requirements for this compound are critical for maintaining its stability and bioactivity. The compound should be stored refrigerated at 2-8°C in desiccated conditions to prevent degradation [3]. For long-term storage, Sch A powder is stable for at least three years when kept at -20°C, while stock solutions in DMSO maintain stability for up to six months at -80°C and one month at -20°C [4]. Proper handling includes protecting the compound from moisture and light exposure, as these factors may contribute to degradation over time.

Stock Solution Preparation Protocols

Standard Stock Solution Preparation

Standard stock solutions of this compound are typically prepared in organic solvents to achieve concentrations suitable for various experimental applications. The following protocol outlines the preparation of a 50 mg/mL stock solution in DMSO:

  • Weighing: Accurately weigh 50 mg of this compound powder using an analytical balance. Record the exact mass for concentration calculations.
  • Transfer: Quantitatively transfer the weighed powder to a clean 1 mL volumetric tube or vial.
  • Solvent Addition: Add anhydrous DMSO to achieve a final volume of 1 mL, resulting in a nominal concentration of 50 mg/mL (approximately 93.2 mM based on molecular weight of 536.57 g/mol).
  • Dissolution: Vortex the mixture thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, briefly warm the tube to 37°C and sonicate in an ultrasonic water bath for 10-15 minutes to aid dissolution [4].
  • Aliquoting: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
  • Storage: Store aliquots at -20°C for use within one month or at -80°C for long-term storage up to six months.

Quality control of the stock solution should include verification of concentration using HPLC-UV analysis against a certified reference standard [3]. For biological applications, it is recommended to prepare fresh working solutions from stock aliquots on the day of experimentation.

Solubility Considerations and Alternative Solvents

While DMSO is the preferred solvent for biological applications due to its excellent solvating properties and compatibility with cellular assays, this compound can also be dissolved in other solvents depending on the specific experimental requirements:

  • Methanol: Suitable for analytical applications and HPLC standard preparation [3]
  • Ethanol: Appropriate for certain in vitro and formulation studies
  • Acetonitrile: Useful for chromatographic applications

For in vivo administration, nanoemulsion formulations have been developed to significantly improve the bioavailability of Sch A. One reported formulation consists of Sch A dissolved in soybean oil containing Solutol HS 15 (52.6%, w/w) as a nonionic surfactant, mixed with an aqueous phase to create an oil-in-water nanoemulsion with a mean particle size of approximately 300 nm [2]. This formulation approach increased the absolute bioavailability of Sch A in rats from 4.3% to 47.3%, addressing the compound's inherent solubility limitations [2].

Analytical Methods and Quality Control

HPLC Analysis and Quantification

High-performance liquid chromatography (HPLC) is the primary analytical method for quantifying this compound in both raw materials and biological samples. The following validated method provides optimal separation and detection:

Table 2: HPLC Conditions for this compound Analysis

Parameter Specification Reference
Column Agilent Eclipse XDB-C18 (250 × 4.6 mm, 5 μm) or equivalent [5]
Mobile Phase Gradient: Water-formic acid (100:0.1, v/v) and acetonitrile [5]
Flow Rate 1.0 mL/min [5] [2]
Temperature 35°C [5]
Detection Wavelength 230 nm [5] [2]
Injection Volume 20 μL [2]
Retention Time ~6.1 minutes [2]

The calibration curve for this compound demonstrates excellent linearity in the range of 3.79-22.74 μg/mL with a correlation coefficient (r) ≥ 0.9995 [6]. The method has been validated for selectivity, accuracy, precision, and recovery, with average recoveries ranging from 97.74% to 102.71% [6]. For bioanalytical applications, sample preparation typically involves protein precipitation with acetonitrile or methanol followed by centrifugation and filtration through a 0.22 μm membrane prior to injection [2].

Method Validation Parameters

Comprehensive validation of the analytical method ensures reliability and reproducibility of this compound quantification:

  • Selectivity: No significant endogenous peaks interfering with Sch A detection in biological matrices [2]
  • Linearity: Calibration curves show excellent linear response across the validated concentration range [6]
  • Accuracy and Precision: Intra-day and inter-day precision show RSD < 10% with accuracy values between 97.74-102.71% [6]
  • Recovery: Extraction recovery from plasma samples exceeds 85% using protein precipitation with acetonitrile or methanol [2]
  • Sensitivity: Lower limit of detection (LOD) and quantification (LLOQ) sufficiently sensitive for pharmacokinetic studies [2]

Quality assurance during analysis should include system suitability tests, continuous calibration verification, and analysis of quality control samples at low, medium, and high concentrations within each batch.

In Vitro Experimental Protocols

Cell-Based Neuroprotection Assay

This compound has demonstrated significant neuroprotective effects in models of Parkinson's disease, making it a promising candidate for neurodegenerative disorder therapeutics. The following protocol outlines the assessment of Sch A's neuroprotective activity in SH-SY5Y neuroblastoma cells:

G A Cell Seeding (SH-SY5Y cells in 96-well plates) B Pre-treatment (Sch A 1-20 µM, 2-24 h) A->B C Neurotoxin Challenge (MPP+ 1-2 mM or 6-OHDA 50-100 µM) B->C D Incubation (24-48 h) C->D E Viability Assessment (MTT assay) D->E F Mechanistic Studies (Western blot, apoptosis assays) E->F

Experimental Procedure:

  • Cell Culture: Maintain SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.
  • Cell Seeding: Plate cells in 96-well culture plates at a density of 1 × 10⁴ cells/well and allow to attach for 24 hours.
  • Pre-treatment: Treat cells with this compound at concentrations ranging from 1-20 μM for 2-24 hours prior to neurotoxin exposure [1] [2].
  • Neurotoxin Challenge: Expose cells to MPP+ (1-2 mM) or 6-OHDA (50-100 μM) for 24-48 hours to induce neurotoxicity [1] [2].
  • Viability Assessment: Measure cell viability using MTT assay (0.5 mg/mL for 4 hours) following manufacturer's protocol.
  • Mechanistic Studies: For pathway analysis, harvest cells for Western blotting of key proteins in the PI3K/Akt and apoptotic pathways [1].

Key Findings: Research has demonstrated that Sch A (5-20 μM) significantly protects SH-SY5Y cells against MPP⁺-induced cytotoxicity, with the protective effect mediated through activation of the PI3K/Akt signaling pathway and CREB-mediated Bcl-2 expression [1] [2]. The neuroprotective activity of Sch A is superior to other schisandra lignans, attributed to its unique benzoyloxy and methoxy substituents [1].

Hepatic Stellate Cell Activation Assay

The anti-fibrotic activity of this compound can be evaluated in hepatic stellate cells (HSCs), particularly using the LX-2 or HSC-T6 cell lines:

  • Cell Culture: Maintain HSCs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Activation Model: Stimulate cells with TGF-β1 (2-5 ng/mL) for 24-48 hours to induce activation and fibrogenic response [7].
  • Drug Treatment: Co-treat cells with Sch A (0.25-2 μM) during TGF-β1 stimulation [7].
  • Outcome Measures:
    • Analyze expression of α-SMA, collagen I, and other fibrotic markers by Western blotting
    • Assess pro-inflammatory cytokine production (IL-6, TNF-α) by ELISA
    • Evaluate activation of TAK1/MAPK and NF-κB signaling pathways [7]

Experimental Results: Sch A (0.25-2 μM) dose-dependently inhibits TGF-β1-induced HSC proliferation and activation, reducing expression of α-SMA and collagen I. This anti-fibrotic effect is associated with inhibition of the TAK1/MAPK and NF-κB signaling pathways [7].

In Vivo Experimental Protocols

Pharmacokinetic Studies in Rats

Comprehensive pharmacokinetic evaluation of this compound is essential for understanding its absorption, distribution, and elimination characteristics:

G A Formulation Preparation (tPAP, dPS, or nanoemulsion) B Animal Dosing (SD rats, 220-250 g) A->B C Blood Collection (0.033-36 h time points) B->C D Sample Processing (Plasma separation, protein precipitation) C->D E HPLC Analysis (Quantification of Sch A levels) D->E F Data Analysis (PK parameters using DAS 3.0) E->F

Experimental Design:

  • Formulations:

    • tPAP formulation: Sch A in Tween-80/propanediol/ethanol/polyvinyl acetate (0.8:0.8:0.8:8.2, v/v) for oral administration
    • dPS formulation: Sch A in DMSO/PEG400/saline (1:1:1) for intravenous administration
    • Nanoemulsion: Sch A in soybean oil/Solutol HS 15/aqueous phase for improved bioavailability [2]
  • Dosing and Sampling:

    • Use male Sprague-Dawley rats (220-250 g) with jugular vein cannulation
    • Administer Sch A at 30 mg/kg intravenously or 300 mg/kg orally
    • Collect blood samples (0.2-0.3 mL) at time points: 0.033, 0.167, 0.5, 1, 2, 4, 8, 12, 24, and 36 hours post-dose [2]
    • Centrifuge blood at 3,000 rpm for 5 minutes to obtain plasma
  • Sample Processing:

    • Add 200 μL of 50% acetonitrile and 50% methanol to 100 μL plasma
    • Vortex for 20 seconds and centrifuge at 12,000 rpm for 10 minutes
    • Collect supernatant and filter through 0.22 μm membrane
    • Analyze 20 μL by HPLC-UV using validated method [2]
  • Data Analysis:

    • Calculate pharmacokinetic parameters using DAS 3.0 software
    • Key parameters: Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC, CL, and absolute bioavailability [2]

Key Findings: The absolute bioavailability of Sch A was significantly increased from 4.3% in conventional formulations to 47.3% when administered as a nanoemulsion, demonstrating the critical importance of formulation approaches for this compound [2].

In Vivo Efficacy Models

Therapeutic efficacy of this compound has been demonstrated in several disease models:

Parkinson's Disease Model:

  • Animals: C57BL/6 mice or zebrafish models
  • Model Induction: MPTP (20-30 mg/kg, i.p., for 5-7 days) or 6-OHDA (intrastriatal injection)
  • Drug Treatment: Sch A (10-50 mg/kg, p.o.) administered during or after neurotoxin treatment
  • Outcome Measures:
    • Behavioral tests (rotarod, pole test, open field)
    • Immunohistochemistry for TH-positive neurons in substantia nigra
    • Biochemical analysis of oxidative stress markers and inflammatory cytokines [1] [2]

Liver Fibrosis Model:

  • Animals: Mice (e.g., C57BL/6, 20-25 g)
  • Model Induction: Thioacetamide (TAA, 100-200 mg/kg, i.p.) administered three times weekly for 6-8 weeks
  • Drug Treatment: Sch A (1-4 mg/kg, p.o.) daily during fibrosis induction
  • Outcome Measures:
    • Histopathological analysis (H&E, Masson's trichrome, Sirius red staining)
    • Serum biochemical parameters (ALT, AST)
    • Hepatic hydroxyproline content
    • Protein expression of fibrotic markers (α-SMA, collagen I) and pathway analysis (TAK1/MAPK, NF-κB) [7]

Cognitive Function Model:

  • Animals: ICR mice (19±2 g)
  • Model Induction: Chronic fatigue induced by exhaustive swimming with 10% body weight load for 5 days/week over 6 weeks
  • Drug Treatment: Sch A (2.5 mg/kg, p.o.) daily for 6 weeks
  • Outcome Measures:
    • Learning and memory tests (Morris water maze, step-through test)
    • Oxidative stress markers in hippocampus (SOD, CAT, GSH, MDA)
    • Apoptotic and Nrf2-Keap1 pathway protein expression [8]

References

Comprehensive Application Notes and Protocols: UHPLC-Q-TOF-MS/MS Analysis of Schisantherin A in Biological Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Schisantherin A (Sch A), a primary bioactive dibenzocyclooctadiene lignan isolated from Schisandra chinensis fruits, has attracted significant research interest due to its wide range of pharmacological activities, including hepatoprotective effects, neuroprotective properties, and anti-inflammatory actions [1]. Despite its promising therapeutic potential, understanding the metabolic fate of this compound has remained challenging due to the complexity of its biotransformation pathways and the low concentrations of its metabolites in biological systems. The development of reliable analytical methods for characterizing this compound and its metabolites is therefore crucial for advancing pharmacological and toxicological research on this compound.

Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UHPLC-Q-TOF-MS/MS) has emerged as a powerful analytical platform for addressing these challenges, offering high resolution separation, accurate mass measurement, and comprehensive structural characterization capabilities [2]. This technique has proven particularly valuable for identifying and quantifying drug metabolites in complex biological matrices, enabling researchers to obtain detailed insights into drug metabolism and disposition. The application of UHPLC-Q-TOF-MS/MS to this compound analysis represents a significant advancement over traditional analytical methods, allowing for the simultaneous detection and structural elucidation of multiple metabolites in a single analytical run.

Recent studies have demonstrated that this compound undergoes extensive metabolism in biological systems, with both hepatic and extra-hepatic metabolic pathways contributing to its biotransformation [2]. The complex metabolic profile of this compound necessitates sophisticated analytical approaches that can detect and characterize diverse metabolites, including both phase I and phase II transformation products. The protocols described in this document provide a standardized framework for conducting such analyses, incorporating optimized parameters for instrument operation, sample preparation, and data processing to ensure reliable and reproducible results.

Analytical Workflow Overview

The complete analytical workflow for this compound metabolite identification and characterization integrates sample preparation, UHPLC-Q-TOF-MS/MS analysis, and sophisticated data processing, as visualized below:

G SamplePrep Sample Preparation BiologicalSamples Biological Samples (Plasma, Urine, Bile, Liver Microsomes) InstrumentalAnalysis Instrumental Analysis UHPLC UHPLC Separation C18 column (2.1 × 100 mm, 1.7 µm) 0.4 mL/min, 35°C DataProcessing Data Processing MMDF Multiple Mass Defect Filter (MMDF) MetaboliteID Metabolite Identification StructuralChar Structural Characterization (Fragmentation Patterns, Clog P) Extraction Protein Precipitation Methanol/ACN (2:1 v/v) Centrifugation BiologicalSamples->Extraction Reconstruction Reconstitution in Mobile Phase Extraction->Reconstruction Reconstruction->UHPLC QTOFMS Q-TOF-MS/MS Analysis Positive ion mode Mass range: 50-1200 m/z UHPLC->QTOFMS QTOFMS->MMDF DBS Dynamic Background Subtraction (DBS) MMDF->DBS XIC Extracted Ion Chromatography (XIC) DBS->XIC PIF Product Ion Filter (PIF) DBS->PIF NLF Neutral Loss Filter (NLF) DBS->NLF XIC->StructuralChar PIF->StructuralChar NLF->StructuralChar PathwayMapping Metabolic Pathway Mapping StructuralChar->PathwayMapping

Figure 1: Comprehensive Workflow for this compound Metabolite Identification Using UHPLC-Q-TOF-MS/MS

This integrated approach enables researchers to systematically identify and characterize both known and novel metabolites of this compound in various biological matrices. The workflow emphasizes the importance of comprehensive sample preparation, high-resolution chromatographic separation, and advanced data mining techniques to overcome the challenges associated with detecting low-abundance metabolites in complex biological samples. The combination of multiple data processing filters (MMDF, DBS, XIC, PIF, NLF) significantly enhances the ability to detect minor metabolites that might otherwise be obscured by background noise or matrix interference [2].

Materials and Methods

Sample Preparation Protocols
3.1.1 Biological Sample Collection
  • Animal studies: Use male Sprague-Dawley rats (200 ± 20 g) for in vivo experiments. Administer this compound orally or intravenously and collect biological samples (plasma, urine, bile) at predetermined time points [2] [3].
  • Plasma collection: Draw blood from the orbital vein into heparinized tubes at specified intervals (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose). Centrifuge at 4,000 × g for 10 min at 4°C and collect the supernatant plasma [2].
  • Urine and bile collection: House rats in metabolic cages with free access to water. Collect urine and bile samples over ice at intervals of 0-6, 6-12, and 12-24 h post-dose [2].
  • In vitro incubation: Prepare rat liver microsomes (RLMs) from untreated rats. Incubate this compound (10 µM) with RLMs (0.5 mg protein/mL) in phosphate buffer (pH 7.4) containing NADPH-generating system at 37°C for 60 min [2].
3.1.2 Sample Pretreatment
  • Protein precipitation: Add 300 µL of cold methanol/acetonitrile (2:1, v/v) to 100 µL of biological sample (plasma, urine, bile, or incubation mixture) [2] [3].
  • Vortex mixing: Vigorously vortex the mixture for 3 min to ensure complete protein precipitation.
  • Centrifugation: Centrifuge at 15,000 × g for 15 min at 4°C to remove precipitated proteins.
  • Supernatant collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream at 40°C.
  • Reconstitution: Reconstitute the residue in 100 µL of initial mobile phase (aqueous phase) for UHPLC-Q-TOF-MS/MS analysis.
  • Quality control: Prepare quality control (QC) samples by pooling aliquots from all samples to monitor analytical performance.
Instrumentation and Analytical Conditions
3.2.1 UHPLC Conditions
  • Chromatography system: Acquity UHPLC system (Waters, Milford, USA) or equivalent [2] [4].

  • Column: BEH C18 column (2.1 × 100 mm, 1.7 µm) or equivalent for optimal separation.

  • Column temperature: Maintain at 35°C for consistent retention times.

  • Mobile phase:

    • Solvent A: 0.1% formic acid in water
    • Solvent B: 0.1% formic acid in acetonitrile
  • Gradient program:

    | Time (min) | Flow Rate (mL/min) | %A | %B | |------------|-------------------|-----|-----| | 0 | 0.4 | 90 | 10 | | 2.0 | 0.4 | 80 | 20 | | 8.0 | 0.4 | 70 | 30 | | 12.0 | 0.4 | 50 | 50 | | 15.0 | 0.4 | 5 | 95 | | 17.0 | 0.4 | 5 | 95 | | 17.1 | 0.4 | 90 | 10 | | 20.0 | 0.4 | 90 | 10 |

  • Injection volume: 2-5 µL for optimal sensitivity without overloading [4].

3.2.2 Q-TOF-MS/MS Conditions
  • Mass spectrometer: TripleTOF 5600+ system (AB Sciex, Framingham, MA) or equivalent Q-TOF mass spectrometer [2].
  • Ionization source: Electrospray ionization (ESI) source operated in positive ion mode.
  • Source parameters:
    • Ion spray voltage: 5500 V
    • Source temperature: 500°C
    • Nebulizer gas (GS1): 50 psi
    • Heater gas (GS2): 50 psi
    • Curtain gas: 35 psi
  • Data acquisition:
    • Mass range: 50-1200 m/z for TOF-MS scan
    • Collision energy: 35 eV with collision energy spread of 15 eV for MS/MS
    • Declustering potential: 80 V
  • Data-dependent acquisition:
    • Select top 8 most intense ions for MS/MS analysis per cycle
    • Exclude previously targeted ions for 15 seconds after two occurrences
    • Use dynamic background subtraction to enhance detection of low-abundance ions
  • Calibration: Use calibrant delivery system for accurate mass measurement with resolution typically >30,000.
Data Processing and Metabolite Identification
  • Multiple Mass Defect Filter (MMDF): Apply MMDF to screen for potential metabolites based on predicted mass defect changes resulting from different biotransformations [2].
  • Dynamic Background Subtraction (DBS): Use DBS to eliminate background ions and enhance detection of drug-related metabolites by comparing sample and control chromatograms [2].
  • Extracted Ion Chromatography (XIC): Generate XIC with a mass width of ±5 mDa for predicted metabolites to detect potential metabolites.
  • Product Ion Filter (PIF): Apply PIF to screen for precursors that produce characteristic fragment ions of this compound.
  • Neutral Loss Filter (NLF): Use NLF to identify metabolites that undergo characteristic neutral losses during fragmentation.
  • Structural elucidation: Interpret MS/MS spectra by comparing fragmentation patterns with parent drug and reference standards.
  • Retention time prediction: Calculate Clog P values (using software such as ChemDraw Ultra 14.0) to predict elution order of isomeric metabolites [2].

Key Findings and Data Interpretation

Structural Identification of this compound and Metabolites
4.1.1 Fragmentation Pattern of this compound

The structural characterization of this compound and its metabolites relies on understanding its characteristic fragmentation pathways. Under positive ESI mode, this compound ([M+Na]⁺ at m/z 559.1948, C₃₀H₃₂O₉) displays several diagnostic fragment ions that provide valuable structural information [2]. The compound contains distinctive functional groups including a methylenedioxy group, methyl groups, methoxy groups, benzoyloxy group, and hydroxyl group, which dictate its fragmentation behavior during collision-induced dissociation.

Key fragmentation pathways include:

  • Loss of benzoic acid (C₆H₅COOH, 122 Da) from the benzoyloxy group at C-6, producing the fragment ion at m/z 415
  • Loss of water (H₂O, 18 Da) from the hydroxyl group at C-7, yielding the ion at m/z 397
  • Demethylation and demethoxylation reactions, with the elimination order determined by the stability of the resulting carbocation intermediates
  • Subsequent losses of small neutral molecules including HCHO (30 Da), C₃H₆ (42 Da), and CH₃CHO (44 Da) from the fragmented skeleton

The knowledge of these fragmentation patterns is essential for identifying structurally related metabolites and determining their modification sites, as metabolites typically exhibit similar fragmentation behavior with characteristic mass shifts corresponding to their biotransformations.

4.1.2 Comprehensive Metabolite Profiling

The application of the described UHPLC-Q-TOF-MS/MS methodology has enabled the comprehensive identification of this compound metabolites in various biological matrices. A recent systematic study successfully identified 60 metabolites of this compound, including 48 phase-I metabolites and 12 phase-II metabolites, with 45 of these metabolites reported for the first time [2]. The distribution of these metabolites across biological compartments provides valuable insights into the absorption, distribution, metabolism, and excretion of this compound.

Table 1: Distribution of this compound Metabolites in Biological Samples

Sample Type Total Metabolites Identified Phase-I Metabolites Phase-II Metabolites Key Metabolites
Urine 56 44 12 Oxidation, reduction, conjugation products
Bile 8 5 3 Glucuronide conjugates
Plasma 19 15 4 Prototype drug, primary metabolites
Liver Microsomes 5 5 0 Oxidation products

The extensive metabolite profile detected in urine suggests that renal excretion is a major elimination pathway for this compound and its metabolites. The presence of multiple phase-II metabolites in bile indicates significant hepatic processing and biliary excretion, while the detection of 19 metabolites in plasma highlights the complex metabolic profile that circulates systemically and potentially contributes to pharmacological activity.

Metabolic Pathways of this compound

The metabolism of this compound involves diverse biotransformation pathways, with both phase I functionalization reactions and phase II conjugation reactions contributing to its metabolic clearance. The identification of 60 metabolites demonstrates the extensive biotransformation that this compound undergoes in biological systems, with hepatic and extra-hepatic pathways both playing significant roles [2].

Table 2: Major Metabolic Pathways of this compound Identified by UHPLC-Q-TOF-MS/MS

Metabolic Pathway Type Mass Change Representative Metabolites Biological Location
Oxidation Phase I +16 Da M1-M15 Plasma, urine, bile, liver microsomes
Reduction Phase I -2 Da M16-M18 Urine, plasma
Demethylation Phase I -14 Da M19-M25 Urine, liver microsomes
Demethoxylation Phase I -30 Da M26-M30 Urine, plasma
Glucuronidation Phase II +176 Da M31-M38 Bile, urine
Sulfation Phase II +80 Da M39-M42 Urine
Glutathione conjugation Phase II +305 Da M43-M45 Bile
Taurine conjugation Phase II +107 Da M46-M48 Bile

The metabolic pathways primarily involve oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups [2]. The methoxy group and biphenyl cyclooctene skeleton have been identified as the primary metabolic sites in this compound, with the benzoyloxy and methoxy groups playing particularly important roles in determining metabolic selectivity and potentially influencing biological activity [1]. The visualization below summarizes the major metabolic pathways and their relationships:

G SchA This compound C30H32O9 [M+Na]+ m/z 559.1948 Oxidation Oxidation (+16 Da) SchA->Oxidation Reduction Reduction (-2 Da) SchA->Reduction Demethylation Demethylation (-14 Da) SchA->Demethylation Demethoxylation Demethoxylation (-30 Da) SchA->Demethoxylation Hydrolysis Hydrolysis SchA->Hydrolysis Glucuronidation Glucuronidation (+176 Da) Oxidation->Glucuronidation Sulfation Sulfation (+80 Da) Oxidation->Sulfation Demethylation->Glucuronidation GSHconjugation Glutathione Conjugation (+305 Da) Hydrolysis->GSHconjugation TaurineConjugation Taurine Conjugation (+107 Da) Hydrolysis->TaurineConjugation Urine Urine Excretion Glucuronidation->Urine Bile Biliary Excretion Glucuronidation->Bile Sulfation->Urine GSHconjugation->Bile TaurineConjugation->Bile Glycosylation Glycosylation Glycosylation->Urine

Figure 2: Major Metabolic Pathways of this compound Identified by UHPLC-Q-TOF-MS/MS

The extensive metabolism of this compound, particularly the formation of multiple oxidation products and conjugates, has important implications for its pharmacological activity and potential toxicity. The presence of taurine and glutathione conjugates suggests the potential formation of reactive intermediates during metabolism, while the diversity of glucuronide conjugates highlights the significance of UDP-glucuronosyltransferase enzymes in this compound clearance [2]. Understanding these metabolic pathways is essential for predicting potential drug interactions, interpreting pharmacokinetic data, and guiding further development of this compound as a therapeutic agent.

Troubleshooting and Practical Considerations

Method Optimization Strategies
  • Column selection: If peak shape is suboptimal or resolution is inadequate, consider alternative C18 columns with different particle sizes (1.7-1.8 µm) or surface chemistry. The BEH C18 column has demonstrated excellent performance for this compound and its metabolites [2] [4].
  • Mobile phase optimization: If ionization efficiency is low, try different modifiers: 0.1% formic acid generally provides good ionization in positive mode; ammonium acetate (2-5 mM) can be used as an alternative for better adduct formation consistency.
  • Gradient optimization: If early eluting metabolites are not well separated, extend the initial isocratic hold (e.g., 90% A for 1-2 min); if late eluting metabolites have excessive retention times, increase the gradient steepness at higher organic percentages.
  • Source parameter adjustment: If signal intensity is low, optimize source parameters using reference standards: adjust ion spray voltage (±500 V increments), source temperature (±50°C increments), and gas flows (±10 psi increments) while monitoring signal-to-noise ratio.
Data Quality Assessment
  • Mass accuracy monitoring: Continuously monitor mass accuracy throughout analysis; deviations >5 ppm may indicate need for instrument recalibration.
  • Retention time stability: Evaluate retention time shifts in QC samples; variations >0.1 min may indicate column degradation or mobile phase inconsistency.
  • Signal intensity monitoring: Track intensity of reference ions in QC samples; significant drops (>50%) may suggest source contamination requiring cleaning.
  • Matrix effects assessment: Use post-column infusion to evaluate ionization suppression/enhancement in different biological matrices.

Conclusion

The UHPLC-Q-TOF-MS/MS methodology described in this application note provides a robust, sensitive, and comprehensive approach for analyzing this compound and its metabolites in complex biological samples. The optimized protocols enable researchers to overcome the significant analytical challenges associated with metabolite identification and characterization, particularly the detection of low-abundance metabolites in the presence of complex biological matrices. The application of advanced data mining techniques, including Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS), has proven essential for comprehensive metabolite profiling [2].

The successful identification of 60 metabolites of this compound highlights the power of this analytical approach and provides valuable insights into the biotransformation pathways of this important natural product [2]. The methodology offers significant advantages over traditional analytical techniques, including higher resolution separation, greater sensitivity, and more accurate mass measurement, making it particularly suitable for metabolite identification studies in drug discovery and development. Furthermore, the detailed structural information obtained through MS/MS analysis enables researchers to establish clear structure-fragmentation relationships that facilitate the characterization of novel metabolites.

This UHPLC-Q-TOF-MS/MS platform represents a valuable tool for researchers investigating the metabolic fate of this compound and related lignans, with applications in pharmacokinetic studies, drug interaction assessments, and toxicological evaluations. The protocols and methodologies described can be readily adapted to investigate other natural products with similar structural characteristics, providing a framework for comprehensive metabolite profiling that can significantly advance our understanding of natural product metabolism and its implications for therapeutic application.

References

Protocol for Metabolite Profiling of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

Instrumentation and Analytical Conditions
  • Chromatography System: UHPLC system with a reversed-phase C18 column [1].
  • Mass Spectrometer: Q-TOF-MS/MS equipped with an electrospray ionization (ESI) source, operated in positive ion mode ( [1] [2]).
  • Data Acquisition: Use information-dependent acquisition (IDA) to automatically collect MS and MS/MS data for peaks of interest. Employ Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS) during acquisition to enhance detection of lower-level metabolites [1].
Sample Preparation Protocols
  • *In Vitro* Incubation with Liver Microsomes:

    • Incubation Mix: Prepare a 100 µL mixture containing rat liver microsomes (0.5 mg protein/mL), Schisantherin A (e.g., 50 µM), an NADPH-generating system, and phosphate buffer (50 mM, pH 7.4) [1] [2].
    • Incubation: React for 60 minutes at 37°C.
    • Termination and Extraction: Stop the reaction by adding 200 µL of ice-cold acetonitrile. Vortex, then centrifuge at 14,000 × g for 10 minutes. Collect the supernatant for analysis [1].
  • *In Vivo* Biological Sample Collection (Rats):

    • Dosing: Administer this compound to male Sprague-Dawley rats (e.g., via oral gavage) [1].
    • Collection: Collect plasma, urine, bile, and feces at predetermined time points post-dose.
    • Processing: Precipitate proteins in plasma and bile with acetonitrile (1:2, v/v). Centrifuge and inject the supernatant [1].
Data Processing and Metabolite Identification Workflow
  • Chromatographic Peak Alignment and Highlighting: Use software to align runs from blank and dosed samples. Apply Mass Defect Filter (MDF) to highlight potential drug-related ions [1] [2].
  • Metabolite Screening: Use Product Ion Filter (PIF) to find precursor ions that produce fragment ions of the parent drug and Neutral Loss Filter (NLF) to find precursors that lose characteristic neutral fragments [1].
  • Structural Characterization: Interpret MS/MS spectra of potential metabolites. Identify biotransformations by comparing the accurate mass and fragmentation pattern with those of the parent drug, this compound [1].

The experimental workflow for metabolite identification is summarized in the following diagram:

Start Start Analysis SamplePrep Sample Preparation (In Vitro / In Vivo) Start->SamplePrep DataAcquisition UHPLC-Q-TOF-MS/MS Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (MDF, PIF, NLF) DataAcquisition->DataProcessing StructuralID Structural Characterization & Isomer Differentiation DataProcessing->StructuralID Report Report Metabolites StructuralID->Report

Experimental Data and Metabolic Pathways

The application of this protocol successfully identified numerous metabolites. The table below summarizes the quantitative distribution and the primary metabolic reactions observed for this compound.

Sample Type Total Metabolites Identified Phase-I Metabolites Phase-II Metabolites Key Metabolic Reactions Observed
Urine 56 44 12 Oxidation, reduction, methylation, glucuronidation, taurine conjugation
Bile 8 4 4 Glucuronidation, glutathione conjugation
Plasma 19 15 4 Oxidation, glucuronidation
Rat Liver Microsomes (RLMs) 5 5 0 Oxidation, reduction

Structural Elucidation of this compound and Metabolites

Fragmentation Pattern of Parent Drug

This compound produces a deprotonated molecular ion [M+Na]⁺ at m/z 559.1948 [1]. Key diagnostic fragments include:

  • m/z 415: Loss of a benzoic acid molecule (C₇H₄O), indicating a benzoyl group at C-6 [1].
  • m/z 397: Subsequent loss of water (H₂O) from the ion at m/z 415, suggesting a hydroxyl group at C-7 [1].
  • Other characteristic losses include formaldehyde (HCHO), methoxy (OCH₃), and methyl (CH₃) groups, with demethylation susceptibility following the order 3-CH₃ > 2-CH₃ > 1-CH₃ = 14-CH₃ [1].
Identification of Specific Metabolites
  • Oxidation (M7-M10): These metabolites showed [M+H]⁺ ions at m/z 419.1712, 18 Da (H₂O) higher than the ion at m/z 401, suggesting addition of oxygen and loss of two hydrogens [1].
  • Oxidation + Dehydration (M12-M13): Detected at m/z 401.1584, these isomers are 18 Da lighter than M7-M10, indicating an oxidation reaction followed by dehydration [1].

Visualization of Metabolic Pathways

The primary metabolic pathways of this compound involve both Phase I and Phase II reactions, leading to a diverse array of metabolites.

cluster_0 Phase I Metabolism cluster_1 Phase II Conjugation Parent This compound (m/z 559.1948) Oxidation Oxidation (e.g., m/z 419, +O) Parent->Oxidation Reduction Reduction Parent->Reduction Demethylation Demethylation (Loss of CH₃) Parent->Demethylation GlutathioneConj Glutathione Conjugation Parent->GlutathioneConj Direct conjugation Glucuronidation Glucuronidation Oxidation->Glucuronidation TaurineConj Taurine Conjugation Oxidation->TaurineConj OxidationDehydration OxidationDehydration Oxidation->OxidationDehydration e.g., m/z 401 (-H₂O) Demethylation->Glucuronidation

Discussion and Application Notes

  • Comprehensive Metabolite Profile: The described protocol enables extensive coverage of this compound's metabolic fate. The identification of 60 metabolites, many for the first time, provides a strong foundation for understanding its pharmacology and toxicology [1] [3].
  • Strategy for Complex Mixtures: The combination of UHPLC-Q-TOF-MS/MS with post-acquisition data mining tools like MMDF is particularly powerful for detecting and identifying low-abundance metabolites in complex biological matrices [1].
  • Differentiation of Isomers: For isomeric metabolites that are chromatographically separated but have identical mass spectra, calculate the Clog P value. Generally, the isomer with the larger Clog P value has a longer retention time on a reversed-phase UHPLC system [1].
  • Utility in Drug Development: This detailed metabolite profile aids in identifying active or toxic metabolites, informing further preclinical and clinical studies on this compound and other lignans [1] [4].

References

Schisantherin A Western Blot Protocol and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction to Schisantherin A and Its Research Significance

This compound (Sch A) is a bioactive dibenzocyclooctadiene lignan primarily isolated from the fruits of Schisandra chinensis (Turcz.) Baill., a traditional Chinese medicinal plant with a 2,000-year history of therapeutic use [1] [2]. This compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and antitumor activities [1] [3]. With a molecular formula of C₃₀H₃₂O₉ and a molecular weight of 536.57 g/mol, this compound features unique structural characteristics including a methylenedioxy group, methoxy groups, a benzoyloxy group, and a hydroxyl group, which contribute to its biological activity [1]. Recent research has increasingly focused on its potential as an anti-cancer agent, demonstrating efficacy against various cancer types through multiple molecular mechanisms.

Western blotting has emerged as a fundamental technique for investigating this compound's mechanisms of action at the protein level. This method enables researchers to validate and quantify changes in protein expression resulting from Sch A treatment, providing critical insights into its effects on signaling pathways, apoptosis, metabolism, and other cellular processes. The specificity and sensitivity of western blotting make it particularly valuable for pharmaceutical development, where understanding precise molecular targets is essential for drug optimization and safety profiling. For researchers studying Sch A's effects, western blotting serves as a cornerstone technique for confirming hypotheses generated through omics approaches and functional assays [4] [3].

Comprehensive Western Blot Protocol for this compound Studies

Sample Preparation and Protein Extraction

Cell culture and treatment: Human hepatoma cell lines (Hep3B, HCCLM3) and non-small cell lung cancer cell lines (A549, HCC827) have been commonly used in Sch A studies [4] [3]. Culture cells according to standard protocols and treat with this compound at appropriate concentrations (typically 10-50 μM for in vitro studies) and duration based on experimental design. Prepare a stock solution of Sch A in DMSO (e.g., 20 mM) and dilute with culture medium to achieve working concentrations, ensuring the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability [4].

Protein extraction: Aspirate media from treated cultures and wash cells with 1X PBS. Lyse cells using RIPA buffer (150 μL for a 6-well plate) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states [5]. For tissue samples, homogenize using an automated homogenizer with glass beads in lysis buffer (1,200 μL per 200 mg tissue) [6]. Scrape the cells, transfer the extract to a microcentrifuge tube, and sonicate for 10-15 seconds to complete cell lysis and shear DNA. Centrifuge the lysate at 14,000-17,000 × g for 5-10 minutes at 4°C to pellet insoluble material [6] [5]. Collect the supernatant (your protein lysate) and determine protein concentration using a BCA or Bradford assay [6] [4].

Sample preparation for electrophoresis: Dilute lysates in loading buffer containing DTT to a final protein concentration of 1-2 mg/mL [6]. Boil samples at 100°C for 5-10 minutes to denature proteins, then cool on ice. Centrifuge briefly before loading to pellet any insoluble material [5]. Aliquot and store unused lysates at -80°C for future use.

Gel Electrophoresis and Protein Transfer

Gel selection and setup: Select an appropriate SDS-PAGE gel based on your target protein molecular weight (see Table 1). For most applications with Sch A studies, 4-12% Bis-Tris gradient gels provide excellent resolution for a wide range of protein sizes [6]. Set up the gel apparatus according to manufacturer instructions and fill with running buffer.

Table 1: Recommended Gel Types Based on Protein Size

Protein Size Range Recommended Gel Type Running Buffer
10-30 kDa 4-12% Bis-Tris gradient MES
31-150 kDa 4-12% Bis-Tris gradient MOPS
>150 kDa 3-8% Tris-Acetate gradient Tris-Acetate

Sample loading and electrophoresis: Load equal amounts of protein (10-40 μg for lysates, 10-500 ng for purified proteins) alongside a prestained molecular weight marker [6] [5]. Run the gel at constant voltage (typically 100-150V) until the dye front reaches the bottom. Optimal running times and voltages may require optimization based on specific equipment and target protein.

Protein transfer: After electrophoresis, proteins are transferred to a nitrocellulose or PVDF membrane using either wet, semi-dry, or dry transfer systems [7]. For PVDF membranes, pre-wet in 100% methanol for 30 seconds, rinse in deionized water, and equilibrate in transfer buffer for 5 minutes before use [7]. Nitrocellulose membranes can be equilibrated directly in transfer buffer. Transfer conditions vary by system but typically range from 60-90 minutes at constant current (200-300 mA) for wet transfer systems. After transfer, wash the membrane in deionized water 4 times for 5 minutes each to remove all transfer buffer [7].

Blocking, Antibody Incubation, and Detection

Membrane blocking: Incubate the membrane with an adequate volume of blocking buffer for 30-60 minutes at room temperature with gentle agitation [7] [5]. For chemiluminescent detection, 5% non-fat dry milk in TBST is commonly used, though 5% BSA is preferred for phosphorylated proteins [5]. For fluorescent detection, use specialized blocking buffers without detergents that may increase background fluorescence [7].

Antibody incubation: Prepare primary antibody dilutions in blocking buffer or as recommended by the manufacturer (see Table 2 for typical dilution ranges). Incubate the membrane with primary antibody with gentle agitation, either for 1 hour at room temperature or overnight at 4°C [7] [5]. Wash the membrane 3 times for 10 minutes each with TBST or PBST to remove unbound primary antibody. Prepare secondary antibody conjugated to HRP or fluorescent dyes in blocking buffer or wash buffer according to manufacturer recommendations. Incubate the membrane with secondary antibody for 1 hour at room temperature with gentle agitation, protected from light if using fluorescent antibodies [7].

Table 2: Recommended Antibody Dilutions for Detection Methods

Detection Method Primary Antibody Dilution Secondary Antibody Dilution
Standard ECL 1:1,000 (0.2-10 μg/mL) 1:1,000-1:15,000
High-sensitivity ECL 1:5,000 (0.01-1.0 μg/mL) 1:20,000-1:500,000
Fluorescent Manufacturer recommendation 1:5,000-1:20,000 (0.1-0.4 μg/mL)

Detection and imaging: For chemiluminescent detection, incubate the membrane with ECL substrate according to manufacturer instructions (typically 1-5 minutes) [5]. Drain excess reagent and image using a digital imaging system or X-ray film. For fluorescent detection, image the membrane while wet or after drying using an appropriate fluorescence imaging system with the correct excitation/emission settings for your fluorescent dye [7]. Ensure proper exposure times to avoid saturation while capturing weak signals.

Research Applications and Mechanistic Insights

Anti-Cancer Mechanisms of this compound

Recent studies have elucidated multiple molecular mechanisms underlying this compound's anti-cancer properties, with western blotting playing a crucial role in validating these findings. In hepatocellular carcinoma (HCC), Sch A demonstrated a significant inhibitory effect on cell proliferation and migration in vitro in a concentration-dependent manner [4]. RNA-sequencing analysis revealed that Sch A treatment resulted in differential expression of 213 genes (77 upregulated and 136 downregulated), with significant enrichment in metabolic pathways including galactose metabolism, fructose, and mannose metabolism [4]. Further investigation using gas chromatography-mass spectrometry confirmed that Sch A significantly inhibits the glucose metabolism pathway in Hep3B cells, suggesting its anti-tumor effects are mediated through metabolic reprogramming [4].

In non-small cell lung cancer (NSCLC) models, Sch A has been shown to induce ferroptosis, an iron-dependent form of non-apoptotic cell death [3]. Treatment with Sch A increased intracellular Fe²⁺ levels, reduced mitochondrial membrane potential, and depleted glutathione content in A549 and HCC827 lung cancer cells. These effects were reversible with ferroptosis inhibitors ferrostatin-1 and deferoxamine, confirming the mechanism of cell death [3]. Western blot analysis revealed that Sch A upregulates the expression of yes-associated protein (YAP) and ferroptosis-related proteins, including acyl-CoA synthase long-chain family member 4 (ACSL4) and transferrin receptor (TfR), suggesting activation of the YAP/ACSL4/TfR signaling axis [3]. Silencing YAP expression led to downregulation of ACSL4 and TfR, even in the presence of Sch A, establishing this pathway as critical to Sch A's mechanism in NSCLC.

The following diagram illustrates the key signaling pathways modulated by this compound as identified through western blot analyses:

G cluster_path1 Anti-inflammatory Pathways cluster_path2 Metabolic Regulation in HCC cluster_path3 Ferroptosis Induction in NSCLC cluster_path4 Neuroprotective Pathways SchA SchA NFkB NF-κB Downregulation SchA->NFkB MAPK MAPK Downregulation SchA->MAPK GlucoseMetabolism Glucose Metabolism Inhibition SchA->GlucoseMetabolism YAP YAP Activation SchA->YAP Nrf2 Nrf2 Activation SchA->Nrf2 InflammatoryMediators Inflammatory Mediators (TNF-α, IL-6, NO, PGE2) NFkB->InflammatoryMediators MAPK->InflammatoryMediators MetabolicEnzymes Metabolic Enzymes Modulation GlucoseMetabolism->MetabolicEnzymes ACSL4 ACSL4 Upregulation YAP->ACSL4 TfR TfR Upregulation ACSL4->TfR Ferroptosis Ferroptosis Execution TfR->Ferroptosis HO1 HO-1 Upregulation Nrf2->HO1 OxidativeStress Oxidative Stress Reduction Nrf2->OxidativeStress Keap1 Keap1 Downregulation Keap1->Nrf2 Inhibits

Neuroprotective and Anti-inflammatory Effects

Beyond its anti-cancer applications, this compound exhibits significant neuroprotective properties through modulation of additional signaling pathways. In studies investigating its effects on chronic fatigue-induced cognitive impairment, Sch A treatment improved learning and memory capabilities in mouse models [8]. Western blot analysis of hippocampal tissue revealed that these improvements were associated with modulation of the Nrf2-Keap1 pathway, with Sch A downregulating Keap1 protein expression while upregulating Nrf2 and its downstream target heme oxygenase-1 (HO-1) [8]. Additionally, Sch A treatment altered the balance of apoptotic regulators, decreasing pro-apoptotic Bax and cleaved caspase-3 while increasing anti-apoptotic Bcl2 expression [8].

The anti-inflammatory properties of this compound have been demonstrated in lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, where it reduced levels of TNF-α, IL-6, NO, and PGE2 in a concentration-dependent manner [9]. Western blot analyses showed that Sch A downregulated iNOS and COX-2 protein expression while inhibiting phosphorylation of extracellular signal-regulated kinase (ERK), p38, and c-jun NH2-terminal kinase (JNK) [9]. Furthermore, Sch A inhibited p65-NF-κB translocation into the nucleus by preventing IκBα degradation, providing mechanistic insight into its anti-inflammatory effects [9].

Data Analysis and Interpretation

Quantitative Analysis of Protein Expression Changes

Western blot studies on this compound have revealed consistent alterations in specific protein targets across various experimental models. The following table summarizes key protein expression changes documented in the literature:

Table 3: Protein Expression Changes in Response to this compound Treatment

Protein Target Experimental Model Expression Change Biological Significance
YAP NSCLC cells (A549, HCC827) Upregulation Promotes ferroptosis through ACSL4/TfR axis
ACSL4 NSCLC cells (A549, HCC827) Upregulation Enhances PUFA-PL synthesis for ferroptosis
TfR NSCLC cells (A549, HCC827) Upregulation Increases iron uptake for ferroptosis
Nrf2 Chronic fatigue mouse model Upregulation Activates antioxidant response pathway
HO-1 Chronic fatigue mouse model Upregulation Mediates cytoprotective effects
Keap1 Chronic fatigue mouse model Downregulation Releases inhibition of Nrf2 pathway
Bax Chronic fatigue mouse model Downregulation Reduces pro-apoptotic signaling
Bcl2 Chronic fatigue mouse model Upregulation Enhances anti-apoptotic signaling
Cleaved caspase-3 Chronic fatigue mouse model Downregulation Inhibits apoptosis execution
iNOS LPS-treated RAW 264.7 cells Downregulation Reduces nitric oxide production
COX-2 LPS-treated RAW 264.7 cells Downregulation Decreases inflammatory prostaglandins
CDK1 Hepatoma cells (Hep3B, HCCLM3) Downregulation Inhibits cell cycle progression
Survivin Hepatoma cells (Hep3B, HCCLM3) Downregulation Reduces apoptosis inhibition
MMP2 Hepatoma cells (Hep3B, HCCLM3) Downregulation Impairs metastatic potential
Antibody Information and Experimental Conditions

The following table compiles antibody specifications and experimental conditions from key this compound studies to facilitate protocol replication:

Table 4: Antibody Specifications and Experimental Conditions in this compound Studies

Target Protein Antibody Source Dilution Sample Type Sch A Concentration
CDK1, Survivin, MMP2 Zen-BioScience Not specified Hep3B, HCCLM3 cell lysates 10-50 μM
GAPDH Zen-BioScience Not specified Hep3B, HCCLM3 cell lysates 10-50 μM
Keap1, Nrf2, HO-1 ABclonal Biotech 1:1,000 Mouse hippocampal tissue 2.5 mg/kg (in vivo)
Bcl2, Bax, Cleaved caspase-3 ABclonal Biotech 1:1,000 Mouse hippocampal tissue 2.5 mg/kg (in vivo)
YAP, ACSL4, TfR Not specified Not specified A549, HCC827 cell lysates 6-16 μg/mL

Technical Considerations and Optimization Strategies

Sample Preparation for this compound-Treated Cells

When working with this compound-treated cells, several technical considerations can significantly enhance western blot results. Sch A has been reported to affect metabolic pathways and induce oxidative stress in various cell models, which may influence protein integrity and modification states [4] [3]. To preserve these sensitive modifications, always include fresh protease and phosphatase inhibitors in lysis buffers and maintain samples at 4°C throughout preparation. For studies investigating Sch A's effects on phosphorylated proteins, consider using specialized phosphatase inhibitor cocktails optimized for preserving specific phosphorylation states.

Protein concentration determination is particularly important when comparing Sch A-treated and control samples, as treatment may alter total protein synthesis. Use colorimetric assays (BCA or Bradford) with BSA standards to ensure accurate quantification across all samples. When preparing samples for electrophoresis, ensure equal loading by normalizing to the lowest concentration sample rather than diluting all samples to the same volume, which preserves the integrity of experimental comparisons.

Optimization of Detection Parameters

The diverse mechanisms of this compound action necessitate detection of proteins with varying expression levels and cellular abundances. For low-abundance proteins such as transcription factors (Nrf2, YAP) or signaling intermediates, employ high-sensitivity chemiluminescent substrates (e.g., SuperSignal West Femto or West Atto) that can detect sub-nanogram quantities of protein [7]. These substrates enable the use of higher antibody dilutions (1:5,000-1:20,000 for primaries), reducing nonspecific background while maintaining strong signal detection.

For experiments requiring quantification of protein expression changes, fluorescent western blotting offers several advantages over chemiluminescent detection, including a broader linear dynamic range and the ability to multiplex targets [7]. When using fluorescent detection, optimize secondary antibody concentrations to approximately 0.1-0.4 μg/mL (typically 1:5,000-1:20,000 dilution from 2 mg/mL stock) to maximize signal-to-noise ratio [7]. Protect fluorescently labeled blots from light throughout the incubation and imaging process to prevent photobleaching of fluorophores.

Conclusion

Western blot analysis has been instrumental in elucidating the multifaceted mechanisms of this compound action across various disease models. The consistent demonstration of Sch A's effects on critical signaling pathways—including YAP/ACSL4/TfR in NSCLC ferroptosis, Nrf2-Keap1 in neuroprotection, and NF-κB/MAPK in inflammation—highlights its potential as a multi-target therapeutic agent. The comprehensive western blot protocol outlined in this application note provides researchers with a robust methodology for investigating Sch A's mechanisms in their specific experimental systems.

When applying these techniques to this compound research, careful attention to sample preparation, antibody validation, and detection optimization will yield the most reliable and reproducible results. As research on this promising compound continues to expand, western blotting will remain an essential tool for validating new molecular targets and advancing our understanding of its therapeutic potential in cancer, neurodegenerative disorders, and inflammatory conditions.

References

Schisantherin A immunohistochemistry application

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Schisantherin A in Research

This compound (Sch A) is a dibenzocyclooctadiene lignan monomer isolated from the fruit of Schisandra chinensis [1]. It exhibits a wide range of pharmacological activities, and research into its anti-cancer, cardioprotective, and neuroprotective effects often involves understanding its impact on various signaling pathways.

The table below summarizes key mechanistic studies relevant to designing an IHC investigation.

Research Focus Proposed Mechanism of Action Key Signaling Pathways/ Targets Implicated Potential IHC Detection Targets
Anti-hepatocellular Carcinoma Inhibits cancer cell proliferation and migration by regulating glucose metabolism [2]. Galactose, fructose, and mannose metabolism pathways; downregulation of CDK1, survivin, MMP2 [2]. CDK1, Survivin, MMP2, GLUTs (glucose transporters), PKM2
Cardioprotection (Myocardial Infarction) Ameliorates oxidative stress and inflammation [3]. PI3K-AKT/Nrf2/ARE (activation); TLR4/MAPK/NF-κB (inhibition) [3]. Nrf2, NF-κB p65, TNF-α, IL-6, Phospho-AKT
Neuroprotection (Alzheimer's Disease) Reduces hippocampal oxidative stress and inflammation, improves memory [4]. Reduction in acetylcholinesterase (AChE) activity and inflammatory cytokines like PTGS2/COX-2 [4]. AChE, PTGS2/COX-2, BDNF, CNTF
Antioxidant & Anti-inflammatory A common mechanism across multiple diseases; reduces reactive oxygen species (ROS) and pro-inflammatory cytokines [1] [3]. Modulation of MAPK, NF-κB, and PI3K/AKT pathways [1]. NOX4 (a source of ROS) [5], Nitrotyrosine, MDA-protein adducts

Experimental Protocol for Immunohistochemistry

The following is a general IHC protocol that can be adapted to investigate the effects of Sch A treatment in animal models. For example, you could compare tissue sections (e.g., liver, heart, or brain) from a disease model treated with Sch A against untreated controls.

Workflow Overview: The following diagram outlines the major steps of a typical IHC experiment.

Start Start: Tissue Collection and Fixation Step1 Tissue Processing (Dehydration, Clearing, Paraffin Embedding) Start->Step1 Step2 Microtomy (Sectioning and Mounting on Slides) Step1->Step2 Step3 Deparaffinization and Antigen Retrieval Step2->Step3 Step4 Blocking (Endogenous Peroxidase and Non-specific Sites) Step3->Step4 Step5 Primary Antibody Incubation (e.g., anti-NOX4, anti-pAKT) Step4->Step5 Step6 Secondary Antibody Incubation (HRP-conjugated) Step5->Step6 Step7 Detection (Application of DAB Chromogen) Step6->Step7 Step8 Counterstaining (e.g., Hematoxylin) Step7->Step8 Step9 Dehydration, Clearing, Mounting Step8->Step9 End Microscopy and Analysis Step9->End

Detailed Protocol Steps

1. Tissue Preparation and Sectioning

  • Fixation: Perfuse animals and harvest target tissues. Immerse tissues immediately in 10% neutral buffered formalin for 24-48 hours at room temperature to preserve morphology [2] [3].
  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
  • Sectioning: Use a microtome to cut 4-5 μm thick sections. Float sections on a warm water bath and mount them on charged glass slides. Dry slides overnight at 37°C.

2. Deparaffinization, Rehydration, and Antigen Retrieval

  • Deparaffinization: Deparaffinize slides by passing through two changes of xylene (10 minutes each).
  • Rehydration: Rehydrate through a graded series of ethanol (100%, 95%, 70%) to water.
  • Antigen Retrieval: Perform heat-induced epitope retrieval (HIER). Place slides in a container with citrate buffer (pH 6.0) or EDTA buffer (pH 8.0-9.0) and heat in a microwave or pressure cooker. Cool slides to room temperature before proceeding [5].

3. Immunostaining

  • Blocking: Quench endogenous peroxidase activity by incubating sections with 3% hydrogen peroxide for 10-15 minutes. Rinse with PBS. Block non-specific binding by applying 2-5% normal serum (from the species of the secondary antibody) for 30 minutes at room temperature.
  • Primary Antibody Incubation: Tap off the blocking serum and apply the optimized dilution of your primary antibody (e.g., anti-NOX4 at 10-20 μg/mL [5]) diluted in PBS. Incubate overnight at 4°C in a humidified chamber.
  • Secondary Antibody Incubation: Rinse slides with PBS. Apply an HRP-conjugated secondary antibody (e.g., anti-rabbit) appropriate for the primary antibody host species. Incubate for 30-60 minutes at room temperature.

4. Detection, Counterstaining, and Mounting

  • Detection: Visualize the antibody binding using a DAB (3,3'-Diaminobenzidine) chromogen kit according to the manufacturer's instructions. Monitor the development of a brown precipitate under a microscope. Stop the reaction by immersing slides in distilled water.
  • Counterstaining: Counterstain the nuclei by immersing slides in hematoxylin for 1-2 minutes. "Blue" the sections in running tap water or a weak ammonia solution.
  • Dehydration and Mounting: Dehydrate sections through graded alcohols, clear in xylene, and mount with a permanent mounting medium.

5. Analysis

  • Examine slides under a light microscope. Positive staining will appear as a brown DAB precipitate.
  • Use image analysis software to quantify the staining intensity and the percentage of positive cells in a blinded manner.

Example: Key Antibody for Oxidative Stress Studies

A study on myocardial infarction used IHC to validate findings, detecting markers like TNF-α and IL-1β [3]. For investigating Sch A's antioxidant effects, you could target NADPH oxidase 4 (NOX4), a key enzyme in reactive oxygen species production.

  • Antibody: Rabbit polyclonal anti-NOX4 [5].
  • Applications: Validated for IHC-Paraffin [5].
  • Recommended Dilution: 10-20 μg/mL for IHC [5].
  • Antigen Retrieval: The supplier suggests citrate antigen retrieval is a suitable method [5].
  • Expected Localization: Endoplasmic reticulum membrane, cell membrane [5].

Important Considerations for Your Research

  • Use Appropriate Controls: Always include a negative control (omitting the primary antibody or using an isotype control) to identify non-specific staining. Use positive control tissues known to express your target antigen.
  • Antibody Optimization: The dilution and antigen retrieval method (citrate vs. EDTA, pH, heating time) must be optimized for each specific antibody and tissue type.
  • Sch A as a Research Subject: Remember that Sch A is a small molecule drug candidate. IHC is used to detect its effects on protein expression and modification within tissues, not to visualize the compound itself.

References

Biological Activities and Quantitative Data of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

The therapeutic potential of Schisantherin A (Sin A) is demonstrated across various disease models. The following table summarizes key quantitative findings from recent pre-clinical studies.

Table 1: Experimentally Observed Effects of this compound in Animal Models

Disease Model Dosage of Sin A Key Quantitative Findings Proposed Mechanism of Action
Non-Alcoholic Fatty Liver Disease (NAFLD) [1] 80 mg/kg/day, oral, for 6 weeks Ameliorated hepatic steatosis & inflammation; improved gut barrier function; reduced serum LPS. Suppression of LPS-TLR4 signaling; restoration of intestinal barrier; modulation of gut microbiota [1].
Acute Myocardial Infarction [2] 5 & 10 mg/kg/day, oral, for 20 days At 10 mg/kg: Reduced cardiac infarct size; ↓ CK-MB, cTnI, BNP; ↓ MDA, TNF-α, IL-6; ↑ SOD, CAT, GPx [2]. Activation of PI3K-AKT/Nrf2/ARE pathway; suppression of TLR4/MAPK/NF-κB pathway [2].
Hepatocellular Carcinoma [3] 10, 30, 50 μM (in vitro); in vivo dose not specified Inhibited Hep3B & HCCLM3 cell proliferation (IC50 ~30-50 μM); suppressed tumor growth in xenograft mice [3]. Inhibition of glucose metabolism pathway (glycolysis); downregulation of CDK1, Survivin, MMP2 [3].
Chronic Fatigue & Memory Impairment [4] 2.5 mg/kg/day, oral, for 6 weeks Improved learning & memory; ↑ SOD, CAT, GSH in hippocampus; ↓ MDA; modulated Bcl-2/Bax ratio [4]. Activation of Nrf2-Keap1-ARE pathway; inhibition of hippocampal apoptosis [4].

Detailed Experimental Protocols

While the searched literature does not contain a direct protocol for measuring this compound via ELISA, the following methodologies are central to the cited studies and are critical for any associated drug development work.

General ELISA Protocol (Sandwich Type) [5]

This is a standard protocol for a sandwich ELISA, which is a common method for quantifying proteins like cytokines or biomarkers in biological samples. This would be the foundational approach for developing an assay to measure biomarkers affected by Sin A treatment.

Workflow Diagram: Sandwich ELISA Procedure

Sandwich_ELISA_Workflow Start Coat Plate with Capture Antibody Block Block Plate with BSA or Protein Buffer Start->Block AddSample Add Sample/Standard (Antigen Binds) Block->AddSample AddPrimary Add Primary Detection Antibody AddSample->AddPrimary AddSecondary Add Enzyme-Linked Secondary Antibody* AddPrimary->AddSecondary AddSubstrate Add Enzyme Substrate (Color Development) AddSecondary->AddSubstrate Measure Measure Absorbance (Quantification) AddSubstrate->Measure Note Note->AddSecondary  Applies to

Procedure:

  • Coating: Dilute the capture antibody in PBS (e.g., to 10 µg/mL). Add 100 µL per well to a microtiter plate. Seal the plate and incubate overnight at 4°C or for 30 minutes at room temperature [5].
  • Washing: Invert the plate to discard the solution. Wash the plate 3 times with 200 µL PBS, waiting 5 minutes between washes. Pat the plate on a paper towel to remove residual liquid. Do not let the plate dry completely [5].
  • Blocking: Add 200 µL of blocking buffer (e.g., 1-5% BSA in PBS) to each well. Cover the plate and incubate for at least 2 hours at room temperature or overnight at 4°C [5].
  • Standard and Sample Addition: Prepare a serial dilution of your standard antigen to create a standard curve (e.g., concentration range 0-2000 pg/mL). Add 100 µL of each standard and prepared sample to the designated wells. Incubate for 2 hours at room temperature [6] [5].
  • Washing: Repeat the washing process as in Step 2.
  • Primary Antibody Incubation: Dilute the biotin-conjugated or unconjugated primary detection antibody in buffer. Add 100 µL to each well. Incubate for 2 hours at room temperature [5].
  • Washing: Repeat the washing process as in Step 2.
  • Secondary Antibody Incubation (If needed): For an indirect detection system, dilute the enzyme-linked secondary antibody (e.g., HRP-conjugated) in buffer. Add 100 µL to each well. Incubate for 2 hours at room temperature in the dark [5].
  • Washing: Repeat the washing process as in Step 2.
  • Signal Detection: Prepare the substrate solution (e.g., TMB for HRP) immediately before use. Add 90 µL of substrate to each well. Incubate at room temperature in the dark for 15-30 minutes [5].
  • Reaction Stop & Reading: Add 100 µL of stop solution (e.g., 1M H₂SO₄ for TMB) to each well. Immediately read the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm) [5].
  • Data Analysis: Generate a standard curve by plotting the absorbance (Y-axis, linear) against the standard concentration (X-axis, log scale). Use this curve to interpolate the concentration of antigens in your samples [5].
Key In-Vivo Model Protocol: NAFLD Mouse Model [1]

This protocol outlines the methodology used in the search results to investigate the effects of Sin A on NAFLD.

Workflow Diagram: In-Vivo Study of Sin A for NAFLD

NAFLD_Protocol A Animal Grouping (C57BL/6J male mice) B Chow Diet Group A->B C HFD Group (Vehicle) A->C D HFD + Sin A Group (80 mg/kg/day, oral) A->D E 6-Week Treatment Period B->E n=8-10 C->E n=8-10 D->E n=8-10 F Analysis E->F G Serum/Hepatic Biochemistry (ALT, AST, TG, TC, LDL-C) F->G H Tissue Histology (H&E Staining, Immunofluorescence) F->H I Gut Permeability Assay (In vivo FITC-dextran) F->I J Microbiome Analysis (16S rRNA sequencing) F->J

Procedure Summary:

  • Animals and Grouping: C57BL/6J male mice (6 weeks old) are randomly divided into three groups: Chow diet, HFD-fed, and HFD-fed treated with Sin A (e.g., 80 mg/kg/day via oral gavage) [1].
  • Treatment Duration: The treatment is administered daily for a total of 6 weeks, concurrently with the HFD [1].
  • Sample Collection and Analysis: At the endpoint, the following analyses are performed:
    • Serum/Hepatic Biochemistry: Measure levels of ALT, AST, FFAs, LDL-C, HDL-C, TG, and TC using commercial assay kits [1].
    • Tissue Histology: Liver and ileum tissues are fixed, embedded, sectioned, and stained with H&E for general morphology. Oil Red O staining is used to evaluate hepatic lipid accumulation. Immunofluorescence (e.g., for Occludin) is performed on paraffin sections to assess gut barrier integrity [1].
    • Gut Permeability: Assessed by in vivo intestinal permeability assays using molecules like FITC-dextran and by measuring transepithelial electrical resistance (TEER) on gut tissues or cell lines in vitro [1].
    • Microbiome Analysis: Fecal matter is collected, and bacterial DNA is extracted. The composition of the gut microbiota is assessed via 16S rRNA gene amplification and sequencing [1].

Molecular Mechanisms of this compound

The therapeutic effects of Sin A are mediated through multiple signaling pathways. The following diagram and table integrate findings from the searched studies to provide a comprehensive overview.

Pathway Diagram: Key Signaling Pathways Modulated by this compound

SinA_Pathways SinA This compound (Sin A) Keap1 Keap1 SinA->Keap1 Downregulates LPS LPS SinA->LPS Reduces TLR4 TLR4 SinA->TLR4 Suppresses PI3K PI3K-AKT Pathway SinA->PI3K Activates Glucose Glucose Metabolism (GLU Ts, PKM2, LDHA) SinA->Glucose Inhibits Nrf2 Nrf2 Keap1->Nrf2  Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates HO1 HO-1 ARE->HO1 SOD SOD, CAT, GPx ARE->SOD OxStress ↓ Oxidative Stress SOD->OxStress LPS->TLR4 Activates MAPK MAPK/NF-κB Pathway TLR4->MAPK TNFa TNF-α, IL-6, IL-1β MAPK->TNFa Inflam ↓ Inflammation TNFa->Inflam Apop ↓ Apoptosis ↑ Bcl-2 PI3K->Apop Prolif ↓ Cell Proliferation Glucose->Prolif

Table 2: Key Signaling Pathways Targeted by this compound

Targeted Pathway Effect of Sin A Biological Outcome Relevant Disease Model
Nrf2/ARE Pathway [4] [2] Activation Upregulation of antioxidant enzymes (HO-1, SOD, CAT, GPx); reduced oxidative stress (↓ MDA) [4] [2]. Myocardial Infarction, Chronic Fatigue
TLR4/MAPK/NF-κB Pathway [1] [2] Suppression Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); decreased inflammation [1] [2]. NAFLD, Myocardial Infarction
PI3K-AKT Pathway [2] Activation Promotion of cell survival; inhibition of apoptosis (↑ Bcl-2) [2]. Myocardial Infarction
Glucose Metabolism [3] Inhibition Suppression of glycolysis; inhibition of cancer cell proliferation and migration [3]. Hepatocellular Carcinoma
Gut-Liver Axis [1] Improvement Restoration of intestinal barrier function (↑ Occludin); reduced systemic LPS; modulated gut microbiota [1]. NAFLD

Application Note for Researchers

For scientists aiming to quantify this compound, the most viable strategy is to develop a competitive ELISA. This would require synthesizing a this compound-protein conjugate (e.g., with BSA or KLH) for immunization and plate coating, followed by the generation and characterization of specific anti-Sin A monoclonal or polyclonal antibodies.

The pharmacological data and protocols provided here are essential for validating the biological activity of Sin A in samples from in-vivo or clinical studies where the compound is quantified. The outlined protocols for in-vivo models and biochemical analyses serve as a robust framework for conducting efficacy and mechanism-of-action studies.

References

Proposed Protocol for Tissue Distribution Study of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

This protocol outlines the procedures for investigating the tissue distribution of Schisantherin A (Sch A) in a rodent model following a single intravenous administration.

Experimental Design and Dosing
  • Animals: Use adult Sprague-Dawley rats (or similar, e.g., ICR mice, as in other studies [1] [2]). House animals under standard conditions with free access to food and water.
  • Formulation: Dissolve Sch A in a suitable vehicle (e.g., saline with a minimal amount of co-solvent like DMSO or PEG-400) [3].
  • Dosing: Administer a single dose intravenously (e.g., via tail vein) to ensure complete bioavailability. A dose of 5-10 mg/kg can be used as a starting point, based on efficacy studies that used doses of 2.5 mg/kg in mice [1] and 40 mg/kg [2].
Sample Collection and Preparation
  • Time Points: Collect tissues at pre-defined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours). Euthanize a group of animals at each time point.
  • Tissues of Interest: Collect key tissues such as liver, brain, lungs, kidneys, and heart, based on known pharmacological targets [4] [2] [3]. Also collect plasma.
  • Homogenization: Weigh each tissue and homogenize in a buffer (e.g., phosphate-buffered saline) at a ratio of 1:4 (w/v).
  • Sample Extraction: Extract Sch A from plasma and tissue homogenates using a protein precipitation method with ice-cold acetonitrile or a liquid-liquid extraction technique.
Bioanalysis using UHPLC-MS/MS

The following method can be adapted from published analytical approaches [5] [6].

  • Chromatography:
    • System: Ultra-High-Performance Liquid Chromatography (UHPLC).
    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
    • Mobile Phase: A) 0.1% Formic acid in water; B) 0.1% Formic acid in acetonitrile.
    • Gradient: Program from 10% B to 90% B over 5-10 minutes.
    • Flow Rate: 0.3 mL/min.
    • Column Temperature: 40°C.
  • Mass Spectrometry:
    • System: Triple Quadrupole Mass Spectrometer with electrospray ionization (ESI) in positive mode.
    • Ion Transitions: Monitor the specific precursor-to-product ion transition for Sch A (m/z 537.2 → 415.2 [5]) and an internal standard.
Data and Statistical Analysis
  • Calculate the mean concentration and standard deviation for Sch A in each tissue at every time point.
  • Use non-compartmental analysis to determine key pharmacokinetic parameters for each tissue.

The table below summarizes the parameters you would aim to calculate from the tissue concentration data.

Parameter Definition
Cmax Maximum observed concentration in the tissue.
Tmax Time to reach Cmax.
AUC0-t Area under the concentration-time curve from zero to the last measurable time point.
AUC0-∞ Area under the concentration-time curve from zero to infinity.
t1/2 Terminal elimination half-life.

Known Pharmacological Targets and Putative Distribution

While quantitative distribution data is lacking, pharmacological studies strongly suggest Sch A localizes in and acts upon several key organs. The table below summarizes these inferred distribution patterns based on observed effects.

Tissue/Organ Observed Pharmacological Effect Inferred Distribution
Liver Inhibits hepatocellular carcinoma cell proliferation and tumor growth [3]. High distribution expected due to significant pharmacological activity.
Lungs Induces ferroptosis in non-small cell lung cancer cells and protects against acute respiratory distress syndrome [4] [2]. Moderate to high distribution likely.
Brain Improves learning and memory; demonstrates anti-Parkinson effects [1] [5]. Confirms distribution across the blood-brain barrier.
Kidneys Expected route of elimination for most small molecules, though not explicitly studied for Sch A. Likely involved in excretion, leading to measurable concentrations.

Signaling Pathways and Experimental Workflow

To visualize the key molecular mechanisms of Sch A as discovered in recent research and the experimental workflow for its tissue distribution study, the following diagrams were created using Graphviz.

sch_a_mechanism Sch A Signaling Pathways in Cancer SchA This compound YAP YAP SchA->YAP Glycolysis Inhibits Glucose Metabolism SchA->Glycolysis ACSL4 ACSL4 YAP->ACSL4 TfR Transferrin Receptor (TfR) YAP->TfR ROS Lipid ROS Accumulation ACSL4->ROS Promotes PUFA Peroxidation Fe2 Increased Fe²⁺ TfR->Fe2 Increased Iron Uptake Fe2->ROS Fenton Reaction Ferroptosis Ferroptosis (Cell Death) ROS->Ferroptosis PKM2 PKM2 Glycolysis->PKM2 Downregulates HK2 HK2 Glycolysis->HK2 Downregulates LDHA LDHA Glycolysis->LDHA Downregulates Proliferation Inhibited Cell Proliferation PKM2->Proliferation HK2->Proliferation LDHA->Proliferation

workflow Tissue Distribution Study Workflow Start Administer Sch A (IV to rats) Collect Collect Tissues & Plasma at Multiple Time Points Start->Collect Homogenize Homogenize Tissues Collect->Homogenize Extract Extract Sch A Homogenize->Extract Analyze Analyze via UHPLC-MS/MS Extract->Analyze Process Process Data Analyze->Process Output Generate Tissue Concentration Profiles Process->Output

Discussion and Future Perspectives

The absence of definitive tissue distribution data for this compound represents a significant gap in the literature that must be addressed to advance its therapeutic development. The proposed protocol provides a foundational framework for this essential research.

Future studies should focus on:

  • Quantitative Profiling: Applying the described UHPLC-MS/MS protocol to generate a complete tissue concentration-time profile for Sch A.
  • Absolute Bioavailability: Comparing intravenous and oral administration to determine the absolute oral bioavailability of Sch A.
  • Metabolite Identification: Investigating whether Sch A's observed multi-organ efficacy is due to the parent compound or its active metabolites [5].

References

Analytical Methods for Plasma Concentration Measurement

Author: Smolecule Technical Support Team. Date: February 2026

The most reliable method for determining Sch A in biological samples like plasma is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Recommended Technique: Ultra-high-performance liquid chromatography-quadrupole time-of-flight tandem mass spectrometry (UPLC-Q-TOF-MS/MS) has been successfully used to study the metabolic profiles of Sch A in rat plasma, urine, and bile [1]. This method is highly sensitive and capable of identifying both the parent compound and its metabolites.
  • Sample Preparation: Proper sample preparation is critical. The process typically involves protein precipitation with organic solvents like methanol or acetonitrile. For a general reference, one study on related Schisandra lignans processed plasma samples by centrifuging them at 14,000 rpm prior to injection into the HPLC system [2].
  • Chromatographic Conditions: While specific columns for Sch A are not detailed in the searched literature, methods for similar lignans use a reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 μm) with a column temperature maintained at around 30°C [2]. The mobile phase typically consists of acetonitrile and water, often with a linear gradient elution program to achieve optimal separation [2] [3].

Pharmacokinetic Parameters of Schisantherin A

The table below summarizes key pharmacokinetic characteristics of this compound, which are essential for designing and interpreting plasma concentration studies.

Parameter Description / Value Notes
Molecular Formula & Weight C₃₀H₃₂O₉; 536.57 g/mol [1] Fundamental for MS method development.
Solubility Highly soluble in benzene, chloroform, acetone; soluble in methanol, ethanol; insoluble in water [1] Explains low oral bioavailability and need for formulation strategies.
Metabolism Extensive; primarily hepatic, but extrahepatic pathways also involved [1]. A UPLC-Q-TOF-MS/MS study identified 56 metabolites in rat urine [1].
Metabolic Pathways Demethylation, hydroxylation, loss of benzoic acid, and conjugation with glucuronic acid, sulfate, or glutathione [1]. The methoxy group and biphenyl cyclooctene are the main metabolic sites.
Tissue Distribution Widely distributed; studies on similar lignans (schisandrin B) show high accumulation in the liver and kidneys [4]. Schisandrin A can cross the blood-brain barrier, suggesting neuroprotective potential [4].
Excretion Primarily via bile and feces; minimal amounts in urine [4]. Consistent with the excretion profile of schisandrin B [4].
Bioavailability Challenges Low water solubility and extensive first-pass metabolism limit systemic bioavailability [4] [5]. A major focus of current research is overcoming these hurdles.

Experimental Workflow for Plasma Analysis

The following diagram outlines a generalized experimental workflow for quantifying this compound in plasma, from sample collection to data analysis.

schisantherin_a_workflow start Start: Plasma Sample Collection sp1 Sample Preparation: - Protein Precipitation - Centrifugation start->sp1 Plasma Sample sp2 LC-MS/MS Analysis sp1->sp2 Cleaned Extract sp3 Data Acquisition & Quantification sp2->sp3 Chromatogram & Mass Spec Data end End: PK Parameter Calculation sp3->end Concentration vs. Time Data

Key Considerations for Protocol Development

  • Method Validation: Any developed protocol must be rigorously validated. This includes establishing specificity, linearity, precision, accuracy, recovery, and stability under various storage and processing conditions [3]. The low water solubility of Sch A makes this particularly important for ensuring reliable results in an aqueous biological matrix like plasma.
  • Addressing Low Bioavailability: Be aware that the low inherent bioavailability of Sch A [4] [5] means plasma concentrations may be low. This necessitates a highly sensitive detection method like LC-MS/MS.
  • Drug-Drug Interactions (DDIs): Sch A can induce cytochrome P450 enzymes (e.g., CYP3A4) by activating the pregnane X receptor (PXR) [4]. If your study involves co-administration with other drugs, monitoring for potential DDIs is crucial. Physiologically-based pharmacokinetic (PBPK) modeling has been explored for such interactions [6].

Current Research and Application Context

Understanding the pharmacological context can help frame the importance of plasma concentration measurements.

  • Therapeutic Potential: Research indicates Sch A has diverse effects, including neuroprotective (e.g., in Parkinson's disease models [1]), anti-cancer (e.g., inducing ferroptosis in non-small cell lung cancer [7] and inhibiting proliferation in hepatocellular carcinoma [8]), and cognitive enhancement properties [9].
  • Overcoming Delivery Challenges: Advanced delivery systems are being developed to improve the pharmacokinetics of Schisandra lignans. These include polymer-based nanoparticles, liposomes, and micelles designed to enhance solubility and enable targeted delivery [5].

I hope these synthesized methodologies and parameters provide a solid foundation for your application notes and protocol development.

References

Application Notes: Schisantherin A in Liver Microsomes Incubation

Author: Smolecule Technical Support Team. Date: February 2026

Schisantherin A is a dibenzocyclooctadiene lignan found in Schisandra chinensis and Schisandra sphenanthera, traditionally used for its hepatoprotective and anti-inflammatory properties [1] [2]. Its metabolism is significantly influenced by cytochrome P450 (CYP450) enzymes, and understanding this interaction is crucial for predicting herb-drug interactions and its own pharmacokinetics, especially in cases of liver impairment [2].

Quantitative Profiling of this compound's CYP Inhibition

Research indicates that this compound and related lignans can inhibit various CYP enzymes. The following table summarizes key inhibitory data for this compound and a closely related compound, Gomisin A, for reference:

Table 1: Inhibitory Effects of this compound and Gomisin A on CYP Enzymes

CYP Enzyme Lignan Inhibitory Effect (IC₅₀ or Potency) Experimental System Key Findings
CYP3A4 This compound Data not explicitly stated for microsomes Hepatocellular carcinoma patient microsomes [2] Metabolism is significantly decreased in impaired liver microsomes.
Gomisin A IC₅₀ = 1.39 μM (strong inhibition) [3] Human Liver Microsomes [3] Time- and concentration-dependent inhibition.
CYP2C19 This compound Data not explicitly stated for microsomes Hepatocellular carcinoma patient microsomes [2] Metabolism is significantly decreased.
Gomisin A Strong time-dependent inhibition [3] Human Liver Microsomes & rCYP2C19 [3] Inhibition involves production of reactive carbene metabolites.
CYP2C8 Gomisin A Strong time-dependent inhibition [3] Human Liver Microsomes & rCYP2C8 [3] Inhibition involves production of reactive carbene metabolites.
CYP2B6, CYP2C9, CYP2E1 Dibenzocyclooctadiene Lignans Time- and concentration-dependent inhibition [3] Human Liver Microsomes [3] Lignans with methylenedioxyphenyl groups show this effect.
CYP1A2, CYP2A6, CYP2D6 Dibenzocyclooctadiene Lignans No time-dependent inhibition [3] Human Liver Microsomes [3] Limited interaction with these specific CYP isoforms.
Metabolic Stability & Pharmacokinetic Alterations

The metabolic stability of this compound is directly impacted by the health of the liver tissue from which the microsomes are derived.

Table 2: Metabolic Stability of this compound in Different Liver Microsome Models

Microsome Model Metabolic Stability Finding Pharmacokinetic Consequence
Healthy Rat/Human Microsomes Standard metabolic clearance [2] Expected plasma concentration profiles.
CCl₄-Intoxicated Rat Microsomes Markedly decreased metabolism [2] Increased Cₘₐₓ and AUC; prolonged MRT [2].
Advanced Hepatocellular Carcinoma Patient Microsomes Markedly decreased metabolism [2] Significantly altered pharmacokinetics, predicting potential drug accumulation in patients with liver disease [2].

Key findings from these studies include:

  • Metabolism Reduction: The hepatic metabolism of this compound is markedly decreased in microsomes from CCl₄-intoxicated rats and patients with advanced hepatocellular carcinoma. This is primarily due to reduced activity of multiple CYP450 isoenzymes [2].
  • Pharmacokinetic Impact: This metabolic slowdown leads to dramatically elevated plasma concentrations (Cₘₐₓ), increased systemic exposure (AUC), prolonged mean residence time (MRT), and reduced clearance (CLz/F) in rat models of acute liver injury [2].
Detailed Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Liver Microsomes

This protocol is adapted from methods used to study this compound and related lignans [2].

  • Microsome Preparation: Use pooled human liver microsomes or specific microsome pools (e.g., from diseased tissue). Keep on ice.
  • Incubation Mixture:
    • Microsomal Protein: 0.1-1.0 mg/mL.
    • This compound: 1-100 µM (dissolved in DMSO or methanol; final organic solvent concentration <1%).
    • Cofactor: NADPH-regenerating system (e.g., 1 mM NADP⁺, 10 mM Glucose-6-phosphate, 1 U/mL Glucose-6-phosphate dehydrogenase).
    • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).
    • Total Volume: 50-500 µL.
  • Incubation:
    • Pre-incubate the mixture (without NADPH) for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH-regenerating system.
    • Incubate at 37°C for a predetermined time (e.g., 0, 15, 30, 60 minutes).
    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
  • Sample Analysis:
    • Centrifuge the terminated samples (e.g., 10,000 × g, 10 minutes) to precipitate protein.
    • Analyze the supernatant using HPLC-MS/MS to quantify the parent compound (this compound) and identify potential metabolites.

Protocol 2: Time-Dependent CYP Inhibition Screening

This protocol follows the approach used to characterize Gomisin A's inhibition [3].

  • Primary Incubation:
    • Prepare a mixture containing human liver microsomes, the test lignan (this compound), and an NADPH-regenerating system.
    • Incubate at 37°C for a time period (e.g., 0 and 30 minutes) to allow for pre-metabolization.
  • Secondary Incubation:
    • Dilute an aliquot of the primary incubation mixture into a new tube containing a CYP isoform-specific probe substrate (e.g., Midazolam for CYP3A4).
    • Incubate again to measure the residual activity of the CYP enzyme.
  • Metabolite Trapping (Mechanism Elucidation):
    • For lignans showing time-dependent inhibition, repeat the primary incubation in the presence of Glutathione (GSH).
    • Use recombinant CYP enzymes (e.g., rCYP3A4) and analyze the samples for the formation of glutathione conjugates using LC-MS, which indicates the generation of reactive carbene intermediates [3].

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the core experimental workflow and the proposed molecular interactions of this compound.

schisandrin_workflow start Start: Prepare Liver Microsomes p1 Primary Incubation: This compound + NADPH start->p1 p2 Secondary Incubation: Add CYP Probe Substrate p1->p2 p3 Reaction Termination (Ice-cold ACN) p2->p3 p4 LC-MS/MS Analysis p3->p4 p5 Data Analysis: - Parent Compound Depletion - Metabolite Identification - IC₅₀ Calculation p4->p5

Diagram 1: Experimental workflow for assessing this compound metabolism and CYP inhibition in liver microsomes.

schisandrin_pathway SchisantherinA This compound CYP3A4 CYP3A4 Enzyme SchisantherinA->CYP3A4  Metabolism CYP2C19 CYP2C19 Enzyme SchisantherinA->CYP2C19  Metabolism ReactiveMetabolite Reactive Carbene Metabolite CYP3A4->ReactiveMetabolite CYP2C19->ReactiveMetabolite GSH_Conjugate GSH Conjugate (Trapped Metabolite) ReactiveMetabolite->GSH_Conjugate  + Glutathione (GSH) EnzymeInhibition Time-Dependent Enzyme Inactivation ReactiveMetabolite->EnzymeInhibition  Binds to Heme

Diagram 2: Proposed metabolic pathway of this compound by CYP enzymes, leading to time-dependent inhibition.

Conclusion

This compound is a pharmacologically active lignan whose metabolism is highly dependent on CYP450 enzymes, particularly CYP3A4 and CYP2C19. Its pharmacokinetics are significantly altered in liver disease states, leading to potential accumulation. Researchers should employ liver microsomes from relevant disease models and include screening for time-dependent inhibition, especially when assessing its potential for herb-drug interactions.

References

Comparison of Schisantherin A Formulation Strategies

Author: Smolecule Technical Support Team. Date: February 2026

Formulation Strategy Key Characteristics Performance & Outcomes Key Advantages

| Nanoemulsion [1] | - Mean particle size: 300.7 ± 2.7 nm [1]

  • PDI: < 0.34 [1]
  • Composition: Soybean oil, Solutol HS 15 (surfactant), water [1] | - Absolute Bioavailability: Increased from 4.3% (conventional suspension) to 47.3% [1] | - Significant bioavailability enhancement [1]
  • Provides a successful example for CNS drug delivery [1] | | Nanocrystals (SA-NC) [2] | - Particle size: ~160 nm [2]
  • Shape: Rod-shaped [2]
  • Drug loading: 33.3% [2] | - Accumulated Concentration: Higher in plasma and brain compared to conventional suspension [2]
  • Fast dissolution rate in vitro [2] | - High drug loading [2]
  • Improved brain delivery for Parkinson's disease treatment [2] |

Detailed Experimental Protocols

Here are the detailed methodologies for preparing the two formulations mentioned above.

Protocol 1: Preparation of Schisantherin A Nanoemulsion [1]

This protocol describes a simple method for creating an oil-in-water nanoemulsion.

  • Form Oil Phase: Completely dissolve crystalline this compound powder in soybean oil containing 52.6% (w/w) Solutol HS 15 as a nonionic surfactant. Stir the materials at ambient temperature to obtain a 1% (w/w) StA oil phase [1].
  • Prepare Emulsion: Mix the above oil phase (32.2%, w/w) with the aqueous phase (67.8%, w/w) at ambient temperature using a sonicator (e.g., LCD Ultrasonic Cell Crusher) with a 3mm probe and an output power of 75 W [1].
  • Store: Seal the freshly prepared macroemulsion in aluminum foil-covered test tubes and store at ambient temperature [1].
  • Characterize: Prior to analysis, dilute the nanoemulsion 10 times with aqueous solution. Measure the mean particle diameter and PDI using dynamic light scattering (e.g., Nano-ZS, Malvern Instruments) [1].
Protocol 2: Preparation of this compound Nanocrystals (SA-NC) [2]

This formulation focuses on creating drug nanocrystals to improve dissolution and delivery.

  • The rod-shaped nanocrystals with a particle size of approximately 160 nm and 33.3% drug loading can be prepared using methods like anti-solvent precipitation or high-pressure homogenization [2].
  • Key Findings: Studies on this formulation showed that the intact drug nanocrystals were internalized into MDCK cells (a model for intestinal absorption), followed by rapid intracellular release. Most of the drug was transported to the basolateral side in its soluble form, explaining the enhanced bioavailability [2].

FAQs and Troubleshooting Guide

Q1: What are the most common challenges when working with this compound formulations? A1: The primary challenges stem from the compound's inherent properties, which are common to many BCS Class II drugs [2] [3] [4]:

  • Poor Aqueous Solubility: This is the fundamental issue that limits absorption and bioavailability [3].
  • Extensive First-Pass Metabolism: After absorption, this compound can undergo significant metabolism by cytochrome P450 enzymes (particularly CYP3A), further reducing systemic exposure [3] [5].

Q2: How can I confirm that my formulation improves brain delivery for neuroprotective applications? A2: Improved brain delivery is a key goal for anti-Parkinson's therapy [1] [2]. You can confirm this through:

  • Tissue Distribution Studies: Compare the accumulated concentration of this compound in the brains of animals administered with the novel formulation versus a conventional suspension [2].
  • Pharmacodynamic Models: Demonstrate that the formulation significantly reverses MPTP- or 6-OHDA-induced dopaminergic neuronal loss and locomotion deficits in zebrafish or mouse models of Parkinson's disease [1] [2].

Q3: My nanoemulsion is unstable or has a large PDI. What should I check? A3: High PDI indicates a broad particle size distribution. Focus on:

  • Emulsification Energy: Ensure the sonication process is consistent and provides sufficient energy input. Optimize parameters like power, duration, and the probe's position in the mixture [1].
  • Surfactant Ratio: Re-evaluate the concentration and type of surfactant (e.g., Solutol HS 15). An insufficient amount can lead to poor stabilization and droplet coalescence [1].

Mechanisms of Action Visualization

The following diagram illustrates how this compound exerts its neuroprotective effects and how advanced formulations facilitate this process.

G Formulation Advanced Formulation (Nanoemulsion/Nanocrystal) SubPoint1 ↑ Solubility ↑ Dissolution Rate Formulation->SubPoint1 SubPoint2 ↑ Bioavailability ↑ Brain Delivery Formulation->SubPoint2 SubPoint1->SubPoint2 Leads to StA This compound (StA) in Brain SubPoint2->StA Enables Mechanism1 Activates PI3K/Akt Pathway StA->Mechanism1 Mechanism2 Activates CREB Pathway StA->Mechanism2 Mechanism3 Inhibits GSK3β Activity StA->Mechanism3 Effect2 Neuroprotection ↓ Neuronal Death Mechanism1->Effect2 Effect1 ↑ Bcl-2 Expression (Cell Survival) Mechanism2->Effect1 Effect3 ↓ Tau Hyperphosphorylation Mechanism3->Effect3 Effect1->Effect2 Outcome Protection Against Parkinson's & Alzheimer's Pathology Effect2->Outcome Effect3->Effect2

Methodology for In-Depth Formulation Characterization

To thoroughly evaluate your this compound formulation, consider this integrated workflow that connects critical analytical techniques with in vivo assessment.

G Start Formulation Development InVitro In Vitro Characterization Start->InVitro Sub1 Particle Size / PDI (DLS) InVitro->Sub1 Predicts Performance Sub2 Dissolution Rate InVitro->Sub2 Predicts Performance Sub3 Drug Loading InVitro->Sub3 Defines Dosage InVivoPK In Vivo Pharmacokinetics Sub1->InVivoPK Predicts Performance Sub2->InVivoPK Predicts Performance Sub3->InVivoPK Defines Dosage PKParams Bioavailability (AUC) Cmax, Tmax, Half-life InVivoPK->PKParams PKPD PK-PD Modeling PKParams->PKPD InVivoPD In Vivo Pharmacodynamics (Disease Models) PDEffects Neurobehavioral Tests Neurotransmitter Levels Neuronal Survival InVivoPD->PDEffects PDEffects->PKPD Insight Comprehensive Understanding of Time-Concentration-Effect Relationship PKPD->Insight Provides

References

Schisantherin A: Key Properties & Handling FAQs

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions based on available research:

  • What are the primary challenges in working with Schisantherin A? The main challenge is its low oral bioavailability, which was reported to be only 4.3% in a rat study. This suggests the compound may have poor solubility or undergo significant first-pass metabolism, which are critical factors for its stability and efficacy in experimental formulations [1].

  • How can I improve the delivery and stability of this compound in formulations? Research indicates that a nanoemulsion formulation can significantly enhance its performance. One study successfully increased the absolute bioavailability of this compound in rats from 4.3% to 47.3% using an oil-in-water nanoemulsion composed of soybean oil and Solutol HS 15 as a surfactant, resulting in a mean particle size of about 301 nm [1].

  • What are the known metabolites of this compound? A comprehensive metabolomics study in rats identified 60 metabolites of this compound. The main metabolic pathways include oxidation, reduction, methylation, and conjugation with glucuronide, taurine, glucose, and glutathione groups. Most metabolites (45 out of 60) were reported for the first time in this study [2].

Experimental Data & Protocols

Pharmacokinetic and Formulation Data

The table below summarizes key findings from a pharmacokinetic study that investigated different formulations of this compound in rats [1].

Parameter Traditional Suspension (Oral) Nanoemulsion (Intravenous) Nanoemulsion (Oral)
Absolute Bioavailability 4.3% Not Applicable (IV dose) 47.3%
Dose 300 mg/kg 30 mg/kg 30 mg/kg
Key Composition Tween-80, Propanediol, Ethanol, PVA Soybean oil, Solutol HS 15 Soybean oil, Solutol HS 15
Particle Size Not applicable 300.7 ± 2.7 nm 300.7 ± 2.7 nm
Analytical Method for Quantification in Plasma

The following is an HPLC-UV method used to determine this compound concentration in rat plasma, which is essential for stability and pharmacokinetic studies [1]:

  • Instrumentation: Agilent 1260 HPLC system with a UV detector.
  • Chromatography:
    • Column: Phenomenex C-18 (250 mm × 4.6 mm, 5 µm).
    • Mobile Phase: Water and Methanol (83:17, v/v).
    • Flow Rate: 1 mL/min.
    • Detection Wavelength: 230 nm.
    • Temperature: 35°C.
  • Sample Preparation:
    • Centrifuge blood samples at 3,000 rpm for 5 min to obtain plasma.
    • Mix 100 µL of plasma with 200 µL of a 50:50 (v/v) acetonitrile and methanol solution to precipitate proteins.
    • Vortex for 20 seconds and centrifuge at 12,000 rpm for 10 minutes.
    • Filter the supernatant through a 0.22 µm membrane before HPLC injection.

Troubleshooting Common Experimental Issues

  • Problem: Low apparent potency or rapid loss of activity in cell-based assays. Investigation Direction: Consider that this compound is extensively metabolized. The metabolites identified in vivo [2] may have different activities compared to the parent compound. It may be necessary to characterize the compounds present in your assay medium using analytical techniques like LC-MS.

  • Problem: Poor solubility in aqueous buffers for in vitro experiments. Suggested Solution: The nanoemulsion formulation described previously is a highly effective strategy [1]. As a starting point for cell culture experiments, you can also try using stock solutions in DMSO, ensuring the final DMSO concentration is non-toxic to your cells (typically below 0.1-0.5%) [3].

  • Problem: Inconsistent chromatographic results during HPLC analysis. Troubleshooting Steps:

    • Confirm Specificity: Ensure that the this compound peak is pure and not co-eluting with metabolites or degradation products. The method from [1] reported a retention time of about 6.1 minutes.
    • Check Sample Stability: Re-inject a freshly prepared standard and compare it with one that has been stored to see if degradation has occurred.
    • Verify Sample Preparation: Ensure the protein precipitation step is efficient and that the filtration membrane is compatible and not adsorbing the compound.

Metabolic Pathways of this compound

The following diagram illustrates the primary metabolic pathways of this compound identified in rats, which is crucial for understanding its stability and transformation in biological systems [2].

metabolism STA This compound (C30H32O9) Phase1 Phase I Metabolism STA->Phase1 Oxidation Oxidation Phase1->Oxidation Reduction Reduction Phase1->Reduction Methylation Methylation Phase1->Methylation M1 48 Phase I Metabolites Oxidation->M1 Reduction->M1 Methylation->M1 Phase2 Phase II Metabolism Glucuronide Glucuronide Conjugation Phase2->Glucuronide Sulfation Sulfation Phase2->Sulfation GSH Glutathione Conjugation Phase2->GSH M2 12 Phase II Metabolites Glucuronide->M2 Sulfation->M2 GSH->M2 M1->Phase2

Diagram Title: this compound Metabolic Pathways

In Conclusion

To summarize the key technical points for your research:

  • Metabolic Instability: this compound undergoes extensive metabolism, producing 60 different metabolites [2].
  • Formulation is Key: A well-designed nanoemulsion can dramatically improve systemic exposure (bioavailability increased from 4.3% to 47.3%) [1].
  • Analytical Method: A robust HPLC-UV method is available for quantifying the compound in biological matrices [1].

References

Schisantherin A Metabolite Identification

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the full spectrum of Schisantherin A's metabolites is the first step in diagnosing interference. The following table summarizes the key findings from a rat study that identified 60 metabolites, providing a critical reference for potential interferents in your assays [1].

Study Model Number of Metabolites Identified Primary Phase I Reactions Primary Phase II Conjugations Key Matrices Where Detected
Rat (in vivo & in vitro) 60 Total (45 new at the time) Oxidation, Reduction, Demethylation Glucuronidation, Glutathione (GSH) conjugation, Taurine conjugation, Methylation Plasma, Urine, Bile, Liver Microsomes

Potential Mechanisms of Metabolite Interference

Metabolites can interfere with experimental outcomes, particularly in pharmacological studies. Below are key mechanisms identified in recent research.

  • Induction of Ferroptosis in Cancer Studies: A 2025 study revealed that Sch A induces ferroptosis in non-small cell lung cancer (NSCLC) cells via the YAP/ACSL4/TfR signaling axis [2] [3]. If you are investigating alternative mechanisms like apoptosis or autophagy, you must rule out this potent ferroptotic pathway. The diagram below illustrates this key signaling pathway.

    sch_a_ferroptosis Sch_A This compound (Sch A) YAP Transcription Factor YAP Sch_A->YAP Activates/Upregulates ACSL4 ACSL4 YAP->ACSL4 Upregulates Expression TfR Transferrin Receptor (TfR) YAP->TfR Upregulates Expression Ferroptosis Ferroptosis (Lipid Peroxide Accumulation) ACSL4->Ferroptosis Promotes TfR->Ferroptosis Increases Iron Import

  • Alteration of Glucose Metabolism in Hepatocellular Carcinoma: Research indicates that Sch A inhibits Hep3B and HCCLM3 liver cancer cell proliferation by suppressing glucose metabolism pathways (galactose, fructose, and mannose metabolism) [4]. In metabolic studies, active metabolites could contribute to the observed glycolytic inhibition, confounding results if not accounted for.

  • Confounding Results in Neuroprotective Studies: Sch A has demonstrated neuroprotective effects in mouse models, improving learning and memory by activating the Nrf2-Keap1-ARE antioxidant pathway and reducing apoptosis [5]. If you are testing Sch A in similar models, its active metabolites might be the true effectors, potentially leading to misinterpretation of the primary active compound.

Experimental Protocol: Identifying Metabolites

To diagnose metabolite-related issues, you can employ the robust methodology used to identify the 60 metabolites. The workflow below outlines this comprehensive strategy [1].

metabolite_workflow Step1 1. On-line Data Acquisition MMDF Multiple Mass Defect Filter (MMDF) Step1->MMDF DBS Dynamic Background Subtraction (DBS) Step1->DBS Step2 2. Post-acquisition Data Mining Tools XIC, MDF, NLF, PIF Step2->Tools Step3 3. Structural Elucidation FragPattern Fragmentation Patterns & Clog P Step3->FragPattern Step4 4. Isomer Distinction Isomers Retention Time Prediction Step4->Isomers

Detailed Methodology [1]:

  • Step 1: On-line Data Acquisition

    • Instrumentation: Use an Ultra-High-Performance Liquid Chromatography system coupled to a Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-Q-TOF-MS/MS).
    • Critical Technique: Employ a Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS) during data acquisition. This is vital for capturing low-level drug metabolites and their MS/MS spectra amidst complex biological matrix ions.
  • Step 2: Post-acquisition Data Mining

    • Use a combination of post-processing software tools to extract potential metabolites:
      • Mass Defect Filter (MDF)
      • Extract Ion Chromatogram (XIC)
      • Neutral Loss Filter (NLF)
      • Product Ion Filter (PIF)
  • Step 3: Structural Elucidation

    • Interpret the MS/MS spectra of potential metabolites by comparing them to the established fragmentation patterns of the parent this compound molecule.
  • Step 4: Isomer Distinction

    • Many metabolites are isomers. Use calculated Clog P values (the log P value calculated by software like ChemDraw) to predict retention time order on a reversed-phase column. Metabolites with a larger Clog P value will typically have a longer retention time.

Troubleshooting FAQs

  • Q1: How can I confirm if observed ferroptosis is specifically caused by this compound?

    • A: Use specific ferroptosis inhibitors in your assay. The 2025 NSCLC study confirmed Sch A-induced ferroptosis by effectively reversing the cell death effects with Ferrostatin-1 (Fer-1, 1 µM) and the iron chelator Deferoxamine (DFO, 100 µM) [2] [3]. This is a essential control experiment.
  • Q2: My cell-based assay shows unexpected antioxidant effects. Could metabolites be responsible?

    • A: Yes. Sch A and its metabolites are known to activate the Nrf2-Keap1-ARE pathway, a master regulator of the cellular antioxidant response [5]. Consider testing the parent compound alongside major oxidized and reduced metabolites to identify the true active species.
  • Q3: Why should I be concerned about metabolites in my in vitro experiments?

    • A: Hepatic metabolism is a primary source, but not the only one. The identification of 5 metabolites in rat liver microsomes (RLMs) demonstrates that in vitro systems can generate metabolites [1]. Furthermore, the study identified 60 metabolites in vivo, suggesting extra-hepatic metabolic pathways are also involved, which could be relevant in cell-based models.

References

optimizing Schisantherin A chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Methods for Schisantherin A

The table below summarizes key parameters from established separation methods for your reference and comparison.

Analysis Target Chromatography Type Column Mobile Phase Flow Rate (mL/min) Detection Run Time / Notes Citation
This compound & other lignans Supercritical Fluid Chromatography (SFC) Viridis HSS C18 SB CO₂ / Methanol Not specified UV @ 210 nm or MS < 10 min (rapid) [1]
This compound & Schisandrin B Reverse-Phase (RP)-HPLC C18 Bondclone Methanol : Water (68:32, v/v) 1.00 UV @ 220 nm Used for Huganpian tablets [2]
Multiple lignans & metabolites UHPLC-Q-TOF-MS/MS Not specified (C18 likely) Gradient (water & acetonitrile, both with 0.1% formic acid) 0.4 MS (Positive ion mode) For metabolite identification [3] [4]
Multiple lignans UPLC-QTOF-MS Not specified (C18 likely) Gradient (water & acetonitrile, both with 0.1% formic acid) 0.3 MS (Positive ion mode) For chemical profiling [5]

Troubleshooting Common Separation Issues

Here are some frequent challenges and solutions in a Q&A format.

Q1: How can I improve the resolution of this compound from complex plant extracts?

  • Use Advanced Stationary Phases and MS Detection: For complex samples like Schisandra chinensis extracts, a C18 column with sub-2µm particles for UHPLC, coupled with a gradient elution of water and acetonitrile (both with 0.1% formic acid), is highly effective [3] [5]. Mass spectrometry (Q-TOF-MS) provides superior specificity and aids in identifying this compound and its metabolites based on accurate mass [3] [4].
  • Consider Alternative Chromatography: Supercritical Fluid Chromatography (SFC) is a powerful alternative to LC. It can baseline separate nine lignans from Schisandra chinensis, including this compound, in under 10 minutes using a CO₂/methanol mobile phase and a Viridis C18 column, offering high speed and efficiency [1].

Q2: What should I do if I get poor peak shape (tailing or broadening)?

  • Acidify the Mobile Phase: The presence of 0.1% formic acid in the mobile phase is a common practice in the cited methods to improve peak shape for lignans in LC-MS analyses [3] [5].
  • Optimize Column Length and Particle Size: If you need faster analysis, don't just increase flow rate. Theoretically, for a fixed analysis time, simultaneously optimizing particle size, column length, and flow rate yields the highest plate count (efficiency). If your system pressure allows, using a shorter column packed with smaller particles (e.g., 1.0 µm) can dramatically improve speed and efficiency [6].

Q3: My analysis is too slow. How can I increase throughput?

  • Implement Ultrafast HPLC Principles: For simple mixtures (e.g., dissolution testing), you can dramatically reduce run times. This involves using short columns packed with small particles (e.g., 1.8µm), high operating pressures, and elevated temperatures [6]. One optimization approach achieved a separation with a 4-second dead time (~30s total run time) [6].
  • Switch to SFC: As mentioned, SFC is an excellent choice for rapid analysis, as demonstrated by the sub-10-minute separation of nine lignans [1].

Experimental Protocol: UHPLC-Q-TOF-MS for Metabolite Identification

This detailed protocol, based on the research, is ideal for detecting this compound and its metabolites in complex biological matrices [3] [4].

1. Sample Preparation

  • Extraction: Use a suitable solvent (e.g., methanol, aqueous methanol) to extract this compound from plant material or biological samples (rat plasma, urine, bile, etc.).
  • Purification: For complex matrices like tablets, employ Solid-Phase Extraction (SPE). An Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridge has been successfully used to purify samples and eliminate matrix effects before HPLC analysis [2].

2. Instrument Setup and Parameters

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
  • Mobile Phase: Gradient elution with:
    • Eluent A: Water with 0.1% formic acid
    • Eluent B: Acetonitrile with 0.1% formic acid
  • Gradient Program: A typical gradient starts with a low percentage of B (e.g., 5%), ramps to a high percentage (e.g., 95%) over 10-20 minutes, then re-equilibrates.
  • Flow Rate: 0.4 mL/min [3].
  • Detection: Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source in positive ion mode.
  • Data Acquisition: Use a Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS) dependent method to automatically trigger MS/MS scans for drug-related metabolites, which helps in identifying minor components [3].

3. Data Processing and Metabolite Identification

  • Use software tools like Mass Defect Filter (MDF), Product Ion Filter (PIF), and Neutral Loss Filter (NLF) to mine the acquired data for potential metabolites.
  • Identify metabolites by comparing their accurate mass and MS/MS fragmentation patterns with those of the parent this compound compound.

The workflow for this protocol can be visualized as follows:

cluster_LC UHPLC Conditions cluster_MS MS Detection Start Start Sample Preparation Extraction Extract with solvent Start->Extraction Purification Purify with SPE (Oasis HLB cartridge) Extraction->Purification Prep Prepare UHPLC-Q-TOF-MS Purification->Prep LC1 C18 Column Prep->LC1 LC2 Gradient Elution: - Water + 0.1% HCOOH - ACN + 0.1% HCOOH LC1->LC2 LC3 Flow Rate: 0.4 mL/min LC2->LC3 MS1 Ionization: ESI Positive Mode LC3->MS1 MS2 Acquisition: MMDF + DBS MS1->MS2 Processing Process Data with: MDF, PIF, NLF MS2->Processing Identification Identify Metabolites by Mass & Fragmentation Processing->Identification

Key Optimization Strategies

  • Systematic Parameter Adjustment: Follow a stepwise optimization: first choose the best particle size and column length available, then optimize the flow rate and temperature to achieve the desired efficiency within your system's pressure limits [6].
  • Leverage Fragmentation Patterns: Understanding this compound's major fragmentation pathways, such as the loss of benzoic acid (C₆H₅COOH) to form an ion at m/z 415, is crucial for confident identification using LC-MS [3] [4].

References

Schisantherin A analytical method validation

Author: Smolecule Technical Support Team. Date: February 2026

Established HPLC Analytical Method

The table below summarizes the core parameters of a validated HPLC method for the simultaneous determination of SCA and other lignans, which can be adapted for quality control or pharmacokinetic studies [1].

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Detection Ultraviolet (UV) at 217 nm
Column Elite ODS C18 (250 mm × 4.6 mm, 5 μm)
Column Temperature 30 °C
Mobile Phase Gradient of Acetonitrile (A) and Water (B)
Flow Rate 1.0 mL/min
Injection Volume 10 μL
Sample Solvent Methanol
Extraction Method Ultrasonic extraction for 20 minutes

Detailed Gradient Program [1]:

  • 0 – 10 min: 45% A → 50% A
  • 10 – 20 min: 50% A → 55% A
  • 20 – 30 min: 55% A → 65% A
  • 30 – 45 min: 65% A → 75% A

Method Validation & Acceptance Criteria

For any analytical procedure, validation is crucial. The following table outlines key validation parameters and their target criteria, based on the ICH Q2(R2) guideline and the demonstrated performance of the HPLC method for SCA [1] [2] [3].

Validation Parameter Results & Acceptance Criteria
Linearity Correlation coefficient (r) ≥ 0.9995 within test range [1].
Precision (Repeatability) Intra-day and inter-day Relative Standard Deviation (RSD) < 1.21% [1].
Accuracy Recovery rates between 99.51% - 101.31% [1].
Specificity No significant interfering peaks from blank plasma or sample matrix [4].
Limit of Detection (LOD) & Quantification (LOQ) LOD and LOQ are determined based on signal-to-noise ratios of 3 and 10, respectively. Specific values should be established during method development [1] [4].

Frequently Asked Questions & Troubleshooting

Here are solutions to common issues you might encounter when developing or running an SCA analytical method.

Q1: I am experiencing poor peak shape or resolution for SCA. What could be the cause?

  • Cause: Degradation of the C18 column or suboptimal mobile phase composition.
  • Solution:
    • Flush and re-condition the column according to the manufacturer's instructions.
    • Adjust the mobile phase. As shown in the method development for analyzing Schisandra fruits, replacing methanol with acetonitrile in the mobile phase can significantly improve peak resolution [1] [5].
    • Fine-tune the gradient program. Small adjustments to the acetonitrile/water ratio can enhance the separation of SCA from closely eluting compounds.

Q2: The recovery of SCA from my biological sample (e.g., plasma) is low and inconsistent. How can I improve it?

  • Cause: Inefficient protein precipitation or extraction from the complex matrix.
  • Solution:
    • Optimize the protein precipitation solvent. A study on SCA pharmacokinetics used a mixture of 50% acetonitrile and 50% methanol added to plasma samples, which was then vortexed and centrifuged to achieve clean extracts [4].
    • Ensure adequate mixing and centrifugation to achieve a compact pellet and clear supernatant.

Q3: My method's sensitivity is insufficient for detecting low concentrations of SCA in pharmacokinetic studies. What are my options?

  • Cause: UV detection may have inherent limitations for very low concentrations in biological matrices.
  • Solution:
    • Switch to LC-MS/MS detection. While not covered in the searched methods, Liquid Chromatography with tandem Mass Spectrometry is the gold standard for sensitive and specific bioanalysis and would be the recommended approach for advanced pharmacokinetic studies.
    • Increase the injection volume within the system's pressure limits, if possible.
    • Concentrate the final sample extract by reconstituting the dried residue in a smaller volume of solvent.

Q4: SCA is known to have poor aqueous solubility. Could this affect my analysis?

  • Cause: Yes, poor solubility can lead to non-linear calibration curves, sample adsorption, and inaccurate quantification.
  • Solution:
    • Ensure SCA is fully dissolved in a strong solvent like methanol for your stock and standard solutions [1].
    • Research advanced formulations. Studies show that encapsulation technologies, such as nanoemulsions or polydopamine-coated calcium carbonate microparticles, can dramatically improve the solubility and stability of SCA [4] [6]. While these are delivery strategies, the principles can inform standard preparation.

Experimental Workflow Diagrams

The following diagrams outline the logical flow of key procedures.

Start Start: Sample Preparation A Weigh powdered sample Start->A B Extract with methanol in ultrasonic bath (20 min) A->B C Centrifuge (14,000 rpm, 10 min) B->C D Filter supernatant (0.45 μm membrane) C->D E HPLC Analysis D->E F Inject into HPLC system E->F G Run using validated gradient program F->G H Detect at 217 nm G->H End End: Data Analysis H->End

HPLC Sample Analysis Workflow

Start Start: Method Validation P1 Specificity/ Selectivity (Check for interference) Start->P1 P2 Linearity (Analyze ≥5 concentrations) P1->P2 P3 Accuracy (Spiked recovery test) P2->P3 P4 Precision (Repeatability & Intermediate) P3->P4 P5 LOD/LOQ (Signal-to-Noise ratio) P4->P5 End End: Report Validation P5->End

Analytical Method Validation Process

References

Mass Spectrometry Parameters for Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key parameters and characteristics for Schisantherin A as identified by UHPLC-Q-TOF-MS/MS [1] [2].

Parameter Specification / Observation
Ionization Mode Positive ([M+Na]⁺) [1]
Observed [M+Na]⁺ m/z 559.1948 [1]
Molecular Formula C₃₀H₃₂O₉ (calculated for [M+Na]⁺) [1]
Chromatographic Retention Time 11.99 minutes [1]
Characteristic Fragment Ions m/z 415, 397, 385, 384, 373, 371, 366, 356, 342 [1]
Major Fragmentation Pathways Loss of benzoic acid (C₇H₆O₂/C₆H₅COOH), H₂O, CH₂O, OCH₃, CH₃CHO, and methyl (CH₃) groups [1]

Detailed Experimental Workflow

The following diagram outlines the key steps for identifying and characterizing this compound and its metabolites, as described in the research:

workflow SamplePrep Sample Preparation (Plasma, Urine, Bile, Liver Microsomes) DataAcquisition Data Acquisition (UHPLC-Q-TOF-MS/MS) SamplePrep->DataAcquisition MMDF On-line Processing: MMDF & DBS DataAcquisition->MMDF PostProcessing Post-Acquisition Data Mining MMDF->PostProcessing StructuralChar Structural Characterization (60 Metabolites Identified) PostProcessing->StructuralChar XIC XIC (Extract Ion Chromatogram) PostProcessing->XIC MDF MDF (Mass Defect Filter) PostProcessing->MDF PIF PIF (Product Ion Filter) PostProcessing->PIF NLF NLF (Neutral Loss Filter) PostProcessing->NLF

Key Steps Explained:
  • Sample Preparation: Biological samples (rat plasma, urine, bile, and liver microsomes) were processed, which typically involves simple deproteinization, for example, using methanol [3] [4].
  • Instrumentation and Data Acquisition: Analysis was performed using Ultra-High-Performance Liquid Chromatography coupled with Hybrid Triple Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS/MS) [1] [2].
  • On-line Data Processing: A Multiple Mass Defect Filter (MMDF) and Dynamic Background Subtraction (DBS) were used during data acquisition to enhance the detection of lower-level drug metabolites [1].
  • Post-Acquisition Data Mining: Multiple techniques were used to process the data:
    • Extract Ion Chromatogram (XIC) and Mass Defect Filter (MDF) to predict molecular weights and elemental compositions [1].
    • Product Ion Filter (PIF) and Neutral Loss Filter (NLF) to extract precursor ions from MS/MS data [1].
  • Structural Characterization: Structures were confirmed using accurate mass measurements, known biotransformation rules, and fragmentation patterns. The calculated log P (Clog P) value helped distinguish between isomers [1].

Key Findings for Troubleshooting

  • Primary Ion Form: In positive ESI mode, this compound predominantly forms a sodium adduct [M+Na]⁺ at m/z 559.2 [1] [3] [4]. Optimizing your source conditions for this adduct formation is critical for sensitivity.
  • Major Fragments: The most significant fragmentation occurs due to the loss of benzoic acid (C₆H₅COOH, -122 Da), yielding the key fragment at m/z 415 [1]. The subsequent loss of water (H₂O, -18 Da) leads to the ion at m/z 397 [1]. Monitoring these transitions can be vital for MRM method development or structural confirmation.
  • Metabolite Profile: The study identified 60 metabolites of this compound [1] [2]. Be aware that in biological matrices, you may detect signals from these metabolites, whose formation involves oxidation, reduction, methylation, and conjugation with glucuronide, glutathione, taurine, or glucose [1].

Frequently Asked Questions (FAQs)

Q1: What is a good internal standard for quantifying this compound in biological samples? A1: Bicyclol has been successfully used as an internal standard for the simultaneous quantification of this compound and other lignans in rat plasma [3] [5].

Q2: My signal for this compound is weak. What should I check? A2:

  • Ionization Check: Confirm your MS source is tuned for positive ion mode. Since the molecule forms a sodium adduct, ensure your mobile phase is compatible. The presence of sodium formate or other sodium sources can aid adduct formation.
  • Chromatography: Under the reported conditions, this compound elutes at about 11.99 minutes [1]. A significant shift in retention time or peak broadening could indicate issues with the column or mobile phase.
  • Fragment Verification: Check for the characteristic fragment ions at m/z 415 (loss of benzoic acid) and m/z 397 (further loss of water) to confirm the identity of your peak [1].

Q3: Are there other analytical methods for this compound? A3: Yes. While UHPLC-Q-TOF-MS/MS is powerful for identification, other methods like HPLC-UV/DAD [6] [7] and LC-MS/MS using triple quadrupole mass spectrometers in MRM mode [4] [8] are well-established for quantification, especially in pharmacokinetic studies.

References

Technical Support Center: Schisantherin A Sample Preparation

Author: Smolecule Technical Support Team. Date: February 2026

This guide provides detailed methodologies and troubleshooting for the extraction, purification, and analysis of Schisantherin A, a key bioactive lignan from Schisandra fruits, to support researchers in natural product and drug development.

Sample Preparation and Extraction Techniques

What are the primary methods for extracting this compound from plant material?

This compound can be extracted from dried, pulverized fruits of Schisandra sphenanthera or Schisandra chinensis using several techniques. The choice of method involves trade-offs between efficiency, cost, and compound stability.

  • Conventional Solvent Extraction: This is a common and reliable method.

    • Protocol: Powdered plant material is extracted with 80% ethanol using ultrasound assistance or heat reflux. The typical solvent-to-solid ratio is 1:4 (w/v), with extraction repeated 3 times for 30 minutes each. The combined extracts are filtered and concentrated to dryness under reduced pressure at 50°C [1].
    • Note: For a cleaner initial extract, the dried residue can be redissolved in water and further partitioned with a non-polar solvent like petroleum ether, as this compound and other lignans are more soluble in organic solvents [1] [2].
  • Advanced Extraction Techniques: These methods offer higher efficiency but may require specialized equipment.

    • Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic cavitation to break plant cell walls, accelerating the release of compounds. Under optimized conditions (solvent-to-solid ratio of 20:1, ultrasonic power of 800 W, extraction time of ~61 minutes), it can yield 1.87 mg/g of this compound. This method is faster and does not require heating, which is beneficial for heat-sensitive compounds [3].
    • Aqueous Two-Phase System (ATPS) Coupled with Ultrasound: This is a novel and efficient method that combines the selectivity of an aqueous two-phase system with the intensity of ultrasound [3].
    • Other Methods: Microwave-assisted extraction (MAE) and supercritical CO₂ fluid extraction (SFE) are also used, though their high cost can limit large-scale application [3].

The table below summarizes and compares these key extraction methods.

Method Key Features Typical this compound Yield Advantages Disadvantages
Conventional Solvent Extraction [1] 80% Ethanol, ultrasound or heat reflux Varies with raw material Simple, scalable, low equipment cost Long extraction time, high solvent consumption
Ultrasonic-Assisted Extraction (UAE) [3] Solvent-to-solid ratio 20:1, 800 W, ~61 min ~1.87 mg/g Fast, no heating required, high yield Requires ultrasonic equipment
Aqueous Two-Phase System + Ultrasound [3] Liquid-liquid separation with ultrasonic energy Not specified (higher efficiency) High selectivity, reduced solvent use Complex process optimization
Supercritical CO₂ Fluid Extraction (SFE) [3] Uses supercritical CO₂ as solvent Not specified No organic solvents, high purity Very high equipment cost

Purification and Isolation Methods

How can I purify this compound from a crude extract?

After initial extraction, high-performance purification techniques are required to obtain a highly pure compound for use as a reference standard or in pharmacological studies.

  • High-Speed Counter-Current Chromatography (HSCCC): This support-free liquid-liquid partition chromatography is highly effective for isolating lignans without irreversible adsorption to solid supports [1] [2].
    • Protocol for Lignan Isolation:
      • Solvent System: n-Hexane–ethanol–water at a volume ratio of 6:5:4 [1]. Other ratios like 5:3:2 have also been used successfully [2].
      • Preparation: Add all solvents to a separation funnel, shake thoroughly, and allow to equilibrate overnight until two clear phases separate.
      • Separation: Pump the upper phase (organic phase) as the stationary phase into the HSCCC column. Then, pump the lower phase (aqueous phase) as the mobile phase from head-to-tail at a flow rate of 2 mL/min while the apparatus rotates at 860 rpm.
      • Sample Loading: Dissolve the crude extract (e.g., 160 mg) in a 1:1 mixture of the upper and lower phases (e.g., 10 mL) and inject it into the system.
      • Collection: Monitor the effluent at 220 nm. Collect fractions and analyze them by HPLC. This method can yield this compound and other lignans with purities exceeding 98.5% [1].

The following diagram illustrates the HSCCC purification workflow.

hsccc_workflow start Start with Crude Extract step1 Prepare Two-Phase Solvent System (n-Hexane:Ethanol:Water = 6:5:4) start->step1 step2 Load Stationary Phase (Upper Organic Phase) step1->step2 step3 Rotate Apparatus & Pump Mobile Phase (Lower Aqueous Phase) step2->step3 step4 Inject Sample Solution step3->step4 step5 Collect Fractions & Monitor at 220nm step4->step5 step6 Analyze Fractions by HPLC step5->step6

Analysis and Quality Control

What is a reliable HPLC method for analyzing this compound and related compounds?

A robust HPLC-DAD (Diode Array Detection) method allows for the simultaneous quantification of this compound and other bioactive lignans for quality control.

  • HPLC-DAD Protocol [4] [5]:
    • Column: Agilent Eclipse XDB-C18 (250 mm × 4.6 mm i.d., 5 µm) or equivalent.
    • Mobile Phase: Gradient elution with:
      • A: Water with 0.1% formic acid
      • B: Acetonitrile
    • Flow Rate: 1.0 mL/min
    • Column Temperature: 35°C
    • Detection Wavelength: 230 nm
    • Injection Volume: 10 µL
  • Sample Preparation: Powdered plant material or formulation should be extracted with a suitable solvent (like methanol) via ultrasound. The extract is then centrifuged, and the supernatant is filtered through a 0.45 µm membrane before injection [4].
How can I quickly screen raw materials for this compound content?

For rapid screening without extensive sample preparation, Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an emerging technology.

  • DART-MS Protocol [6]:
    • Ionization Gas: Helium
    • Gas Temperature: 250°C
    • Sample Introduction: The crude extract or a small amount of powdered fruit is introduced into the DART ion stream on a glass melting point tube.
    • Detection: Look for the protonated molecule [M+H]⁺ of this compound at m/z 537 or other characteristic ions. This method requires only seconds per sample and can be used with multivariate statistical analysis to discriminate between different Schisandra species [6].

Troubleshooting Common Issues

What should I do if my extraction yield of this compound is low?
  • Problem: Low recovery of the target compound.
  • Solutions:
    • Verify Raw Material: Ensure you are using the correct plant species (Schisandra sphenanthera for "Nan-wuweizi" or S. chinensis for "Bei-wuweizi"), as their lignan profiles differ [4] [6].
    • Optimize Solvent: Test different ethanol concentrations (e.g., 70-90%). Ensure the solvent is degassed.
    • Increase Extraction Cycles: Perform multiple short extraction cycles (e.g., 3 x 30 min) instead of one long cycle [1].
    • Switch to UAE: If equipment allows, ultrasonic extraction often provides higher yields in a shorter time [3].
Why is the purity from my HSCCC separation unsatisfactory?
  • Problem: Isolated compound does not meet purity standards.
  • Solutions:
    • Optimize the K Value: The partition coefficient (K) of the target compound is critical. For HSCCC, the ideal K value is between 0.2 and 5. If purity is low, test other solvent system ratios (e.g., n-hexane–ethyl acetate–methanol–water in different proportions) to achieve a K value close to 2 [1].
    • Check Stationary Phase Retention: Ensure a high retention rate of the stationary phase (>80%) for effective separation. Adjust the rotation speed and flow rate for better hydrodynamic equilibrium [1].
    • Clean the Sample: Pre-purify the crude extract with liquid-liquid partitioning (e.g., petroleum ether) before loading onto the HSCCC to remove highly polar and non-polar impurities [1].
How can I identify this compound metabolites in a biological matrix?
  • Problem: Need to characterize the metabolic profile of this compound in plasma, urine, or liver microsomes.
  • Solution: Use UHPLC-Q-TOF-MS/MS (Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry).
    • Protocol Overview [7]:
      • Sample Preparation: Precipitate proteins in the biological matrix (e.g., plasma) with cold acetonitrile and centrifuge to obtain a clean supernatant.
      • Chromatography: Use a UHPLC system with a C18 column and a water-acetonitrile gradient, both containing 0.1% formic acid.
      • Mass Spectrometry: Acquire data in positive ion mode with high resolution. Use information-dependent acquisition (IDA) to trigger MS/MS scans for precursor ions.
      • Data Mining: Process the data using techniques like Multiple Mass Defect Filter (MMDF) and Product Ion Filter (PIF) to efficiently find and identify metabolites based on accurate mass and fragmentation patterns.

The general workflow for metabolite identification is summarized below.

metabolite_workflow start Administer this compound (to animals or in vitro) step1 Collect Biological Samples (Plasma, Urine, Bile, Microsomes) start->step1 step2 Protein Precipitation & Sample Cleanup step1->step2 step3 UHPLC-Q-TOF-MS/MS Analysis step2->step3 step4 Data Acquisition with MMDF step3->step4 step5 Post-Processing with MDF, PIF, NLF step4->step5 step6 Structural Elucidation of Metabolites step5->step6

References

Troubleshooting Strategies for Schisantherin A Non-Specific Binding

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Key Details Supporting Context / Mechanism
Optimize Protein Immobilization [1] Thoroughly evaluate and optimize conditions for protein immobilization on the SPR chip. Ensures protein stability and activity, enabling selective capture of target small molecules.
Reduce Non-Specific Adsorption [1] Assess and minimize non-specific protein binding on the chip surface. Lowers background signals, enhancing the accuracy and reliability of detection.
Optimize Recovery Conditions [1] Optimize the number of recovery cycles and sample concentrations. Enhances the efficiency of recovering captured small molecules for accurate identification.
Use Competitive Binding Agents [2] Use appropriate concentrations of organic solvents (e.g., acetonitrile, methanol). Modifies the running buffer to reduce hydrophobic or ionic interactions with the chip surface.
Leverage Physicochemical Properties [2] Sch A is a neutral molecule with low lipophilicity (Log P 1.7) and high plasma protein binding (fu p 0.08). Its properties suggest a lower innate tendency for non-specific binding compared to more lipophilic analogs.

Detailed Experimental Protocols

Here are more detailed methodologies for the key strategies mentioned above, based on the application of Surface Plasmon Resonance (SPR) technology.

1. Protocol: Establishing a Stable SPR Fishing System [1] This approach uses immobilized target proteins as "bait" to selectively capture binding ligands from a complex mixture.

  • Step 1: Protein Target Preparation: Select and purify the recombinant target protein of interest. Ensure the protein is in a stable, active conformation.
  • Step 2: Chip Surface Immobilization: Choose an appropriate SPR chip (e.g., CM5 for amine coupling). Optimize immobilization conditions (pH, flow rate, contact time) to achieve a stable and active protein surface. A well-optimized surface is critical for maximizing specific binding signals.
  • Step 3: Sample Loading and "Fishing": Dissolve the Sch A extract or compound mixture in a suitable running buffer (e.g., HBS-EP+). Flow the sample over the protein-immobilized and reference chip surfaces. The buffer can be modified with small percentages of organic solvents (like DMSO, <5%) to disrupt weak, non-specific interactions.
  • Step 4: Recovery and Identification: After the binding phase, use a regeneration solution (e.g., mild acid or base) to recover the small molecules bound to the protein. The eluent is then collected and analyzed by High-Resolution Mass Spectrometry (HR-MS) for accurate identification.
  • Step 5: Durability Assessment: Validate the method's stability and reusability by performing multiple binding-regeneration cycles to ensure consistent results.

2. Protocol: Mitigating Non-Specific Binding in SPR Assays This general protocol focuses on reducing interference from non-specific binding.

  • Step 1: Buffer Optimization: Use a running buffer that contains a surfactant (e.g., 0.05% Tween 20 in HBS-EP buffer) to block hydrophobic sites on the chip.
  • Step 2: Surface Blocking: After protein immobilization, block the remaining active sites on the chip surface with an inert protein or polymer (e.g., BSA, casein, or carboxymethyl dextran).
  • Step 3: Include Control Flow Cells: Always use a reference flow cell immobilized with a non-related protein (e.g., BSA) or a blank, blocked surface. This allows you to measure and subtract the non-specific binding component of your signal in real-time.
  • Step 4: Analyze Blank Injections: Regularly inject your sample buffer without the analyte to establish a baseline for any system-derived or bulk refractive index shifts.

Understanding Schisantherin A's Properties and Context

The following diagram synthesizes information from the search results to illustrate the key properties of this compound and the logical workflow for troubleshooting non-specific binding.

schisantherin_troubleshooting cluster_properties Key Properties of this compound cluster_workflow Troubleshooting Workflow A1 Neutral Molecule A2 Moderate Lipophilicity (Log P 1.7) B3 Optimize Buffer & Blocking A2->B3 Informs strategy A3 High Plasma Protein Binding (fu_p = 0.08) A4 Molecular Weight: 536.6 g/mol B1 Define Problem: High Background / Low Specific Signal B2 Check Protein & Chip Surface B1->B2 Is immobilization stable & active? B2->B3 Add surfactant/ blocking agent? B4 Validate with Controls B3->B4 Use reference cell & blank injections Start Start Start->B1

The information provided should give you a solid foundation for troubleshooting non-specific binding of this compound.

References

Storage Conditions for Schisantherin A and Raw Material

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, you can refer to the following data for guidance. The first table summarizes the optimal storage conditions for Schisandra chinensis fruits, which contain Schisantherin A [1] [2]. The second table presents the known chemical properties of the purified this compound compound [3].

Table 1: Optimal Storage Conditions for Schisandra chinensis Fruits

Factor Recommended Condition Experimental Basis & Notes
Temperature 5 °C Compared to 15 °C and 25 °C, 5°C better preserved the main active components (lignans, organic acids) and antioxidant activity [1] [2].
Humidity 40% Compared to 50% and 60% relative humidity, 40% was more suitable and less likely to cause mildew [1].
Packaging Kraft paper bag More effective than plastic woven bags or gunny bags in maintaining fruit quality [1].
Storage Period Do not exceed 1 year The study considered changes within 2 years and found that the effective storage period for maintaining quality should not exceed 1 year [1] [2].
Safety Satisfactory for 2 years No aflatoxin was detected in the fruits within a storage period of 2 years under the studied conditions [1].

Table 2: Known Chemical & Storage Properties of Purified this compound

Property Description
Chemical Name This compound (also known as Gomisin C) [3] [4].
Molecular Formula C₃₀H₃₂O₉ [3] [4].
Solubility Soluble in benzene, chloroform, acetone, methanol, and ethanol. Insoluble in water and petroleum ether [3].
Supplier Storage Advice Store in a freezer, under -20°C, in an inert atmosphere [3].

Experimental Protocol for Stability Assessment

The referenced study provides a methodology for evaluating how storage affects the quality of Schisandra chinensis fruits, which can serve as a reference for designing stability tests [1].

  • Sample Preparation:

    • Drying & Powdering: The dried fruits are powdered and sieved.
    • Extraction: Accurately weigh 0.25 g of powder. Extract via ultrasound with 10 mL of methanol for 20 minutes. Repeat the extraction three times, combine the filtrates, and pass through a 0.22 μm membrane for analysis [1].
  • Instrumental Analysis - UPLC Orbitrap HRMS: This method was used to simultaneously determine the content of lignans (including this compound) and organic acids.

    • Column: Thermo Scientific Syncronis C18 (100 mm × 2.1 mm, 1.7 μm).
    • Mobile Phase: 0.1% formic acid (A) and acetonitrile (B) with a gradient elution.
    • Mass Spectrometry: Electrospray ion source (ESI). Lignans were detected in positive ion mode, while organic acids were detected in negative ion mode [1].
  • Activity Assessment - Antioxidant Assays: The study used multiple assays to evaluate the biological activity of the stored material, which is a key indicator of stability.

    • DPPH radical scavenging capacity.
    • ABTS+ inhibition rate.
    • FRAP value (Ferric Reducing Antioxidant Power) [1].

The workflow below summarizes the key experimental steps for assessing the stability of active components in Schisandra chinensis fruits.

Start Start: Stability Assessment Prep Sample Preparation Start->Prep Analysis Instrumental Analysis Prep->Analysis UPLC-HRMS (Positive/Negative ESI) Activity Bioactivity Evaluation Analysis->Activity Quantification of Lignans & Organic Acids Data Data Correlation Activity->Data Grey Relevance Analysis

FAQs and Troubleshooting Guide

Q1: What are the critical factors for storing Schisandra chinensis raw material? A1: The most critical factors are low temperature (5°C), low humidity (40%), and using kraft paper bags for packaging. Storing under these conditions for no more than one year best preserves the key active components, including this compound, and the fruit's antioxidant activity [1] [2].

Q2: The potency of my this compound extract seems low after long-term storage. What could be the cause? A2: Potency loss is likely due to the degradation of active lignans.

  • Confirm Storage Conditions: Check if the material was stored at room temperature or in high humidity, as these accelerate degradation. The recommended condition is 5°C and 40% relative humidity [1].
  • Re-evaluate Extraction Method: Inefficient extraction can also lead to low yields. Ensure you are using a validated method, such as triple ultrasound-assisted extraction with methanol as described in the experimental protocol [1].

Q3: How can I comprehensively evaluate the stability of my Schisandra material, beyond just measuring one compound? A3: A comprehensive stability assessment should include:

  • Multi-Component Quantification: Use UPLC-HRMS to track not just this compound, but also other key lignans (e.g., Schisandrol A, Schisandrol B) and organic acids (e.g., malic acid) [1].
  • Functional Activity Assays: Perform antioxidant activity tests (DPPH, ABTS, FRAP) to ensure the material's biological efficacy is maintained [1].
  • Correlation Analysis: Use statistical methods like grey relevance analysis to understand which components contribute most to the biological activity, providing a more holistic quality metric [1].

Pharmacological Context of this compound

For your research background, this compound is a key bioactive dibenzocyclooctadiene lignan. Its stability is crucial as it is researched for various pharmacological effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways. The diagram below illustrates its main anti-inflammatory mechanism of action.

InflammatoryStimulus Inflammatory Stimulus (e.g., LPS, IL-1β) PathwayActivation Activation of NF-κB & MAPK Pathways InflammatoryStimulus->PathwayActivation GeneExpression Expression of Inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) PathwayActivation->GeneExpression Inflammation Inflammation GeneExpression->Inflammation SchA This compound (Sch A) SchA->PathwayActivation Inhibits

This mechanism underpins its observed effects in suppressing inflammation in models such as LPS-induced RAW 264.7 cells [5] and human chondrocytes [6], and in protecting against conditions like acute respiratory distress syndrome and Parkinson's disease [4].

References

Schisantherin A vs other Schisandra lignans

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Source Comparison

Schisantherin A and other lignans share a core dibenzocyclooctadiene structure but differ in their substituent groups, which influences their biological activities and abundance in different Schisandra species [1].

Lignan Name Primary Plant Source Key Structural Features Relative Content
This compound Schisandra sphenanthera (South Wu Wei Zi) [1] Capped with a methylbutanoate ester group [2] Characteristic component of South Wu Wei Zi [1]
Schisandrin Schisandra chinensis (North Wu Wei Zi) [1] Dimethoxy groups on the aromatic rings [1] A main component of North Wu Wei Zi [1]
Schisandrin B Schisandra chinensis (North Wu Wei Zi) [3] [1] Methylene dioxy and methoxy groups [3] A main component of North Wu Wei Zi [1]
Gomisin A Schisandra chinensis (North Wu Wei Zi) [3] [1] Multiple methoxy substitutions [3] Prevalent in North Wu Wei Zi [1]

Pharmacological Activities at a Glance

Different Schisandra lignans exhibit a diverse range of biological effects. The table below summarizes their documented pharmacological activities.

Lignan Name Hepatoprotective Neuroprotective Anti-inflammatory Anticancer Other Notable Activities
This compound Yes (Historically noted) [4] Yes [3] [5] Yes [6] [3] [7] Yes (Induces ferroptosis in NSCLC) [6] [7] Antioxidant, improves liver fibrosis [6] [7]
Schisandrin Yes [8] Yes (Can cross BBB) [3] Yes [3] Information Missing Antioxidant, anti-aging [3]
Schisandrin B Yes (Strong evidence) [3] [8] Yes [3] Yes [3] Yes (Broad antitumor properties) [3] Cardioprotective, antidiabetic [3]
Gomisin A Yes [3] Information Missing Yes [3] Yes [3] Antiviral, modulates drug-metabolizing enzymes [3] [1]

Mechanism of Action: this compound in NSCLC

Recent studies highlight a specific and novel mechanism for this compound (Sch A) in fighting Non-Small Cell Lung Cancer (NSCLC) by inducing ferroptosis, an iron-dependent form of programmed cell death [6] [7]. The experimental workflow and signaling pathway are outlined below.

schisantherin_A_ferroptosis start Treatment with This compound yap_act Upregulates and Activates Transcription Factor YAP start->yap_act target1 Upregulates ACSL4 yap_act->target1 target2 Upregulates TfR yap_act->target2 effect1 Promotes peroxidation of Polyunsaturated Fatty Acids (PUFAs) target1->effect1 effect2 Increases Intracellular Iron Uptake target2->effect2 outcome Accumulation of Lipid ROS and Induction of Ferroptosis effect1->outcome effect2->outcome reversal Effect Reversed by Ferroptosis Inhibitors (Fer-1, DFO) outcome->reversal

Pharmacokinetics and Bioavailability

A significant challenge for most Schisandra lignans, including this compound, is their poor water solubility and low oral bioavailability, which limits their therapeutic application [3] [5]. Researchers are exploring advanced drug delivery systems to overcome these limitations [5].

Property This compound Other Major Lignans (e.g., Schisandrin B)
Water Solubility Poor [5] Generally poor [3]
Oral Bioavailability Low [5] Low to moderate (e.g., Schisandrin B: ~19-55% in rats) [3]
Distribution Information Missing Widely distributed, high in liver and kidneys; some (Schisandrin) can cross blood-brain barrier [3]
Metabolism Extensive metabolism (56 metabolites identified in rat study) [3] Extensive phase I metabolism (demethylation, hydroxylation) via CYP enzymes [3] [1]
Excretion Primarily via bile and urine [3] Primarily via bile, feces, or urine [3]
Research Solutions Encapsulation in biofriendly polydopamine microparticles [5] and nanoparticles [5] to improve stability and control release. Information Missing

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies on this compound.

1. In Vitro Anti-NSCLC and Ferroptosis Assay [6] [7]

  • Cell Lines: Use A549 (EGFR wild-type) and HCC827 (EGFR mutant) human lung adenocarcinoma cells.
  • Culture: Maintain in recommended medium (e.g., Ham's F-12K for A549, RPMI-1640 for HCC827) with 10% FBS at 37°C and 5% CO2.
  • Viability Assay: Plate cells in 96-well plates (3,000 cells/well). Treat with a concentration gradient of this compound (0.5-256 µg/mL) for 48 hours. Use a Cell Counting Kit-8 (CCK-8) to measure absorbance at 450nm and calculate IC50 values.
  • Ferroptosis Inhibition: Pre-treat cells with ferroptosis inhibitors (e.g., 1 µM Ferrostatin-1 or 100 µM Deferoxamine) for 2 hours before co-incubation with Sch A.
  • Mechanism Validation: Use techniques like RT-qPCR and western blot to measure mRNA and protein levels of YAP, ACSL4, and TfR. Confirm the pathway's role by silencing YAP gene expression and observing downstream effects.

2. In Vivo Efficacy Study [6] [7]

  • Animal Model: Use nude mice.
  • Tumor Induction: Establish a subcutaneous tumor model using human NSCLC cells (e.g., A549).
  • Dosing: Administer this compound to the treatment group.
  • Evaluation: Monitor and measure tumor volume over time to assess the compound's ability to inhibit tumor growth in a live model.

Key Differentiators and Research Considerations

  • Unique Anti-Cancer Mechanism: this compound's well-documented induction of ferroptosis via the YAP/ACSL4/TfR axis sets it apart in cancer research, particularly for NSCLC [6] [7].
  • Source-Specific Compound: Its high abundance in S. sphenanthera makes it a key marker for quality control and research related to "South Wu Wei Zi" [1].
  • Universal Challenge: Like its counterparts, this compound faces bioavailability issues, making drug delivery systems a critical area of parallel research [5].

References

Experimental Evidence for Schisantherin A's NF-κB Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Model Stimulus Key Findings Related to NF-κB Inhibition Measured Outcomes

| RAW 264.7 Macrophages [1] | LPS (1 mg/L) | - Inhibited IκBα degradation

  • Suppressed nuclear translocation of p65-NF-κB | ↓ NO, PGE2, TNF-α, IL-6 ↓ iNOS, COX-2 protein levels | | Human Chondrocytes [2] | IL-1β (10 ng/ml) | - Reduced phosphorylation of IκBα and p65 | ↓ NO, PGE2 ↓ iNOS, COX-2 protein levels ↓ MMPs (matrix degradation enzymes) | | Rat Chondrocytes [3] | IL-1β (10 ng/ml) | - Suppressed IL-1β-induced phosphorylation of IκBα and p65 | ↓ NO, PGE2 ↓ iNOS, COX-2, MMPs, ADAMTS5 Preserved collagen II and aggrecan |

The following diagram illustrates the general mechanism of NF-κB inhibition by Schisantherin A, as evidenced by the studies above.

schisantherin_a_nfkb_pathway ProInflammatoryStimulus Pro-inflammatory Stimulus (LPS or IL-1β) IKKComplex IKK Complex (IKKα/IKKβ/NEMO) ProInflammatoryStimulus->IKKComplex Activates IkBAlpha IκBα (Inhibitor of NF-κB) IKKComplex->IkBAlpha Phosphorylates IkBAlpha->IkBAlpha Ubiquitination & Degradation NFkB_Inactive NF-κB (p65/p50) (Inactive, Cytosolic) NFkB_Active NF-κB (p65/p50) (Active, Nuclear) NFkB_Inactive->NFkB_Active Translocates to Nucleus GeneTranscription Pro-inflammatory Gene Transcription NFkB_Active->GeneTranscription Induces SchisantherinA This compound (SchA) SchisantherinA->IKKComplex Inhibits Activation

Detailed Experimental Protocols

The key findings in the table are supported by standard molecular biology techniques. Here is a summary of the core methodologies used in these studies.

  • Cell Culture: Studies used specific cell lines: RAW 264.7 murine macrophages [1], human chondrocytes from osteoarthritis patients [2], and primary rat chondrocytes isolated from Sprague-Dawley rats [3].
  • Cell Viability Assays: Cytotoxicity of SchA was assessed using MTT [2] or CCK-8 [3] assays to ensure that its anti-inflammatory effects were not due to cell death. Non-toxic concentrations (e.g., up to 25-50 μM) were selected for experiments.
  • Treatment Protocol: Cells were typically pre-treated with SchA (at varying concentrations) for 1-2 hours before being stimulated with an inflammatory agent like LPS (1 mg/L) [1] or IL-1β (10 ng/ml) [2] [3] for durations ranging from 30 minutes to 24 hours.
  • Protein Analysis (Western Blot): This was a key technique used to measure the levels and phosphorylation status of pathway proteins. Cells were harvested, lysed, and proteins were separated by gel electrophoresis, transferred to membranes, and probed with specific antibodies against targets like p-IκBα, IκBα, p-p65, p65, iNOS, and COX-2 [1] [2] [3].
  • NF-κB Nuclear Translocation Assay: The critical step of NF-κB activation was visualized using immunofluorescence and immunocytochemistry. Antibodies against the p65 subunit were used to show that SchA treatment prevented its movement from the cytoplasm into the nucleus upon stimulation [1] [3].
  • Measurement of Inflammatory Mediators: The production of NO was measured using the Griess reaction [2] [3]. The levels of PGE2, TNF-α, and IL-6 were quantified using enzyme-linked immunosorbent assays (ELISA) [1] [2] [3].

Comparison with Other Schisandra Compounds

This compound is not the only bioactive lignan found in Schisandra chinensis. Research indicates that other compounds, such as Schisandrin B and Schisandrol B, also modulate the NF-κB pathway, albeit with potentially different mechanisms and specificities.

The table below provides a comparative overview based on available data.

Compound Source NF-κB Inhibition Evidence Key Differences / Additional Notes
This compound Schisandra sphenanthera Multiple studies in macrophages and chondrocytes (see above). Also induces ferroptosis in cancer cells via the YAP/ACSL4/TfR axis, an effect not dependent on NF-κB [4] [5].
Schisandrin B Schisandra chinensis Inhibits TGFβ1-induced NF-κB activation in vascular smooth muscle cells [6]. Also inhibits the Smad-dependent canonical pathway of TGFβ1 signaling, showing a broader mechanism [6].
Schisandrol B Schisandra chinensis Inhibits TGFβ1-induced NF-κB activation in vascular smooth muscle cells [6]. Appears to be more specific, as it did not affect the Smad pathway in the same study [6].

Research Context and Limitations

For researchers in drug development, it is crucial to consider the following points:

  • The "How" is Established, the "Where" is Less Clear: While the evidence strongly supports that SchA interferes with IKK/IκB signaling, the exact molecular target (e.g., direct binding to IKK or an upstream regulator) within the pathway remains to be precisely identified.
  • Primarily Pre-clinical Evidence: The current data are robust but confined to in vitro cell models and animal studies. The efficacy and safety of SchA in humans have not been established.
  • Broader Mechanism of Action: this compound's therapeutic potential may extend beyond NF-κB inhibition. For instance, recent high-impact research shows it can induce ferroptosis (a form of iron-dependent cell death) in non-small cell lung cancer cells through the YAP/ACSL4/TfR signaling axis [4] [5]. This suggests its effects are multi-faceted and context-dependent.

References

Pharmacological Effects of Schisantherin A via PI3K-AKT Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimentally observed effects of Schisantherin A related to PI3K-AKT pathway activation across different disease models.

Disease/Injury Model Experimental System Key Effects Related to PI3K-AKT Primary Downstream Targets
Parkinson's Disease [1] [2] SH-SY5Y cells; Zebrafish Protects dopaminergic neurons; Reduces cytotoxicity GSK3β [1] [2]
Myocardial Infarction [3] [4] Rat model (ISO-induced) Activates PI3K-AKT pathway; Reduces oxidative stress & inflammation Nrf2/ARE pathway [3] [4]
Ischemia-Reperfusion Injury [3] Rat model (Heart) Reduces apoptosis; Protects against heart damage Not Specified
Depression (Schisantherin B) [5] Mouse model (FST-induced) Activates PI3K/AKT/mTOR pathway; Increases GLT-1 levels mTOR; GLT-1 [5]

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from key studies investigating this compound's mechanism of action.

  • In Vitro Neuroprotection Study (SH-SY5Y cells) [1]:

    • Cell Pretreatment: Human neuroblastoma SH-SY5Y cells were pretreated with this compound before being exposed to the selective dopaminergic neurotoxin 6-hydroxydopamine (6-OHDA).
    • Viability Assessment: Cell viability was measured to assess protection against 6-OHDA-induced cytotoxicity.
    • Mechanism Analysis: Western blot analysis was used to determine that this compound protects against 6-OHDA-mediated deactivation of PI3K/Akt and GSK3β pathways. Intracellular ROS accumulation and NO production were also measured.
  • In Vivo Cardioprotection Study (Rat MI Model) [3] [4]:

    • Animal Grouping: Male Wistar rats were allocated into groups: control, isoproterenol (ISO)-treated (to induce myocardial infarction), and two groups receiving this compound (5 or 10 mg/kg body weight) along with ISO.
    • Dosing Regimen: this compound was administered orally for 20 days. ISO was injected subcutaneously on days 19 and 20.
    • Tissue Analysis: On day 21, heart tissues were collected. The activation of the PI3K-AKT pathway and its downstream target, Nrf2, was analyzed, alongside measurements of oxidative stress and inflammatory markers.

Signaling Pathway Visualizations

The diagrams below illustrate the mechanisms by which this compound activates the PI3K-AKT pathway to confer protective effects in different organ systems.

G SCA This compound PI3K PI3K SCA->PI3K Activates AKT AKT PI3K->AKT Phosphorylates GSK3B GSK3β (Inactive) AKT->GSK3B Inhibits Nrf2 Nrf2 AKT->Nrf2 Activates mTOR mTOR AKT->mTOR Activates NeuroProt Neuroprotection (PD Models) GSK3B->NeuroProt CardioProt Cardioprotection (MI Models) Nrf2->CardioProt GLT1 GLT-1 mTOR->GLT1 Upregulates AntiDepress Antidepressant Effect (via Schisantherin B) GLT1->AntiDepress

Comparative Analysis with Other Pathway-Targeting Agents

This table contrasts this compound with synthetic PI3K/AKT pathway inhibitors used in oncology, highlighting different therapeutic applications.

Agent Type / Origin Primary Therapeutic Context Key Mechanism on PI3K-AKT Pathway
This compound Natural Lignan Neuroprotection, Cardioprotection Activator (e.g., increases Akt phosphorylation) [1] [3]
Capivasertib [6] Synthetic Inhibitor Cancer (e.g., Breast Cancer) Inhibitor (blocks AKT activity)
Alpelisib [6] [7] Synthetic Inhibitor Cancer (e.g., Breast Cancer) Inhibitor (blocks PI3Kα activity)
Idelalisib [6] Synthetic Inhibitor Cancer (e.g., Hematologic Cancers) Inhibitor (blocks PI3Kδ activity)

Key Insights for Researchers

  • Multi-Node Action: this compound's effects are pleiotropic, influencing downstream targets like GSK3β, Nrf2, and mTOR. This broad action differs from single-node inhibitors and may underlie its efficacy in complex disease pathologies like neurodegeneration and MI [1] [3] [7].
  • Research Context: Most data is from preclinical models. Its activation of the PI3K-AKT pathway shows promise for conditions like Parkinson's disease and myocardial infarction where cell survival and antioxidant responses are critical [1] [2] [3].
  • Pharmacokinetic Considerations: Like many natural lignans, this compound may face challenges such as poor water solubility and extensive metabolism, which can limit its bioavailability and will require consideration for therapeutic development [8].

References

Comprehensive Research Guide: Schisantherin A as an Nrf2/ARE Pathway Activator

Author: Smolecule Technical Support Team. Date: February 2026

Nrf2/ARE Signaling Pathway Mechanism

The Nrf2/ARE pathway represents a crucial cellular defense mechanism against oxidative stress and inflammation. Under basal conditions, Nrf2 is constantly bound to its cytoplasmic repressor Keap1 (Kelch-like ECH-associated protein 1), which targets it for ubiquitination and proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, specific cysteine residues in Keap1 undergo modification, leading to conformational changes that prevent Nrf2 degradation. This allows newly synthesized Nrf2 to accumulate and translocate to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE), initiating transcription of over 200 cytoprotective genes including antioxidant enzymes, phase II detoxification enzymes, and anti-inflammatory proteins [1] [2].

The following diagram illustrates this molecular mechanism and the reported points of intervention by Schisantherin A:

Visual Summary of Nrf2/ARE Pathway Activation by this compound. This diagram illustrates the molecular mechanism where this compound modifies key cysteine residues on Keap1, leading to Nrf2 stabilization, nuclear translocation, and subsequent activation of antioxidant gene expression through the Antioxidant Response Element (ARE). Source: Compiled from [1] [2].

Experimental Evidence of this compound's Effects on Nrf2 Pathway

This compound (Sch A), a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, has demonstrated significant efficacy in modulating the Nrf2/ARE pathway across various disease models. The compound's unique chemical structure, characterized by the presence of methylenedioxy, methoxy, and benzoyloxy groups, contributes to its potent biological activity, particularly its ability to activate cytoprotective pathways [3] [4].

Table 1: Quantitative Experimental Evidence of this compound's Effects on Nrf2 Pathway and Oxidative Stress Markers

Disease Model Dosing Regimen Key Findings on Nrf2 Pathway Oxidative Stress Markers Reference

| COPD (Mouse) | 6 weeks treatment in CS-induced model | ↑ Nuclear Nrf2 translocation ↑ HO-1 expression ↓ NLRP3 inflammasome activation | ↑ SOD: Significant increase ↑ CAT: Significant increase ↓ MDA: Significant reduction | [5] [6] | | Chronic Fatigue (Mouse) | 2.5 mg/kg for 6 weeks | ↑ Nrf2 protein expression ↓ Keap1 protein expression ↑ HO-1 expression | ↑ SOD activities ↑ CAT activities ↑ GSH levels ↓ MDA levels | [7] [8] | | Parkinson's Disease Models | 10-40 μM (in vitro) 25-100 mg/kg (in vivo) | Activation of PI3K/Akt pathway ↑ Bcl-2 expression (anti-apoptotic) | Protection against MPP+-induced oxidative stress in SH-SY5Y cells | [3] | | Learning & Memory (Chronic Fatigue Mouse) | 2.5 mg/kg for 6 weeks | ↑ Nrf2 and HO-1 protein levels ↓ Keap1 protein expression | Antioxidant and anti-apoptotic effects in hippocampal tissue | [7] [8] |

Table 2: Comparison of this compound's Effects Across Different Organ Systems

Organ System Model Used Key Mechanistic Insights Downstream Effects

| Respiratory System | Cigarette smoke-induced COPD in mice | Nrf2-mediated inhibition of NLRP3 inflammasome Reduction in pyroptosis (GSDMD cleavage) | Improved lung function Reduced immune cell infiltration ↓ IL-6, IL-1β, TNF-α | [5] [6] | | Nervous System | Chronic fatigue and learning models in mice | Nrf2/Keap1/ARE pathway modulation in hippocampus Regulation of Bcl-2, Bax, and caspase-3 | Improved learning and memory Reduced oxidative stress in brain tissue | [7] [8] | | Hepatic System | General review of pharmacological actions | Potential activation of hepatic Nrf2 pathway based on structural analogs | Antioxidant and detoxification effects | [3] [4] | | Joint & Cartilage | IL-1β-induced inflammation in human chondrocytes | Inhibition of NF-κB and MAPKs (independent of Nrf2) | ↓ iNOS, COX-2, NO, PGE2, TNF-α Cartilage protection in osteoarthritis | [9] |

Detailed Experimental Methodologies

In Vivo Animal Models

Chronic Obstructive Pulmonary Disease (COPD) Model: C57BL/6J male mice (6-8 weeks old) were exposed to cigarette smoke (10 cigarettes per session, 2 sessions per day, 6 days per week) for 24-30 weeks to induce COPD. This compound was administered by oral gavage during the final 6 weeks of smoke exposure. Lung function was assessed using the Pulmonary Maneuver System, bronchoalveolar lavage fluid (BALF) was collected for inflammatory cell counting and cytokine measurement (IL-6, IL-1β, TNF-α via ELISA), and lung tissues were harvested for histopathological examination (H&E staining), oxidative stress marker analysis (SOD, CAT, MDA levels), and Western blot analysis of Nrf2, HO-1, and NLRP3 pathway components [5] [6].

Chronic Fatigue Model: ICR male mice (4-6 weeks old) were subjected to loaded swimming training (with 10% body weight load, 5 days per week for 6 weeks) to induce chronic fatigue. This compound (2.5 mg/kg) was administered daily by gavage for 6 weeks. Learning and memory abilities were assessed using step-through tests and Morris water maze methods. Hippocampal tissues were collected for measurement of SOD, CAT, GSH, and MDA levels using commercial assay kits, and Western blot analysis of Keap1, Nrf2, HO-1, Bcl2, Bax, and cleaved caspase-3 protein expression [7] [8].

In Vitro Assays

Cell Culture Studies: For neuroprotection studies, SH-SY5Y cells were pretreated with this compound (10-40 μM) for 2 hours before exposure to MPP+ (1-methyl-4-phenylpyridinium ion). Cell viability was measured using MTT assays, and Western blot analysis was performed to assess Akt phosphorylation and Bcl-2 expression. For anti-inflammatory studies in chondrocytes, human chondrocytes were pretreated with this compound (9.5-38 μM) for 2 hours before stimulation with IL-1β (10 ng/mL). Production of NO, PGE2, and TNF-α was measured using Griess reagent and ELISA, while expression of iNOS, COX-2, and MAPK signaling proteins was analyzed by Western blot [3] [9].

Molecular Techniques: Western blot analysis was consistently used across studies to measure protein expression. Tissues or cells were lysed using RIPA buffer, proteins were separated by SDS-PAGE, transferred to PVDF membranes, and incubated with primary antibodies against Nrf2, Keap1, HO-1, NLRP3, caspase-1, GSDMD, phospho-Akt, Bcl-2, Bax, cleaved caspase-3, and loading controls (GAPDH or β-actin). Immunofluorescence staining was used in some studies to visualize Nrf2 nuclear translocation. Antioxidant enzyme activities (SOD, CAT) and lipid peroxidation (MDA levels) were measured using commercial colorimetric or fluorometric assay kits according to manufacturers' protocols [5] [7] [6].

Comparative Analysis & Therapeutic Applications

Comparative Efficacy

When compared to conventional Nrf2 activators, this compound demonstrates several distinctive characteristics. Unlike the well-known Nrf2 activator sulforaphane (from cruciferous vegetables), which contains an isothiocyanate group that acts as a strong electrophile, this compound likely activates Nrf2 through its dibenzocyclooctadiene lignan structure with specific methoxy and benzoyloxy substituents [3] [2]. In the COPD mouse model, this compound exhibited similar anti-inflammatory effects to dexamethasone (a standard corticosteroid treatment) but potentially with a more favorable safety profile, as no substantial side effects were observed [5] [6].

Among the various lignans found in Schisandra chinensis, this compound appears to have particularly potent neuroprotective activity. Comparative studies have shown that this compound has stronger neuroprotective effects than schizandrin A, schizandrin B, schizandrin C, and schizandrol A, suggesting that its unique benzoyloxy substituent on the cyclooctadiene ring may enhance its bioactivity [3].

Therapeutic Potential

The research summarized in this guide supports several promising therapeutic applications for this compound:

  • Respiratory Diseases: In COPD models, this compound significantly improved lung function, reduced emphysema, decreased immune cell infiltration, and inhibited airway wall destruction through Nrf2-mediated inhibition of the NLRP3 inflammasome and pyroptosis [5] [6].

  • Neurodegenerative Disorders: For Parkinson's disease, this compound protected dopaminergic neurons against MPP+-induced toxicity through activation of the PI3K/Akt pathway and regulation of Bcl-2 family proteins [3].

  • Cognitive Enhancement: In chronic fatigue models, this compound improved learning and memory abilities by reducing oxidative stress and apoptosis in hippocampal tissue through modulation of the Nrf2/Keap1/ARE pathway [7] [8].

  • Inflammatory Joint Conditions: While primarily acting through NF-κB and MAPK inhibition rather than Nrf2 in this context, this compound suppressed IL-1β-induced inflammation in human chondrocytes, suggesting potential application in osteoarthritis [9].

Conclusion

References

Schisantherin A vs. Other Natural Compounds in TLR4/NF-κB Suppression

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental findings for Schisantherin A and other notable natural compounds that act on the TLR4/NF-κB pathway.

Compound Biological Model Key Effects on TLR4/NF-κB Pathway Downstream Outcomes Citation
This compound ISO-induced myocardial infarction in rats Suppressed TLR4/MAPK/NF-κB pathways; Activated PI3K-AKT/Nrf2/ARE pathway ↓ Cardiac infarct size, oxidative stress (MDA), and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) [1]
This compound LPS-induced ARDS in mice Inhibited NF-κB and MAPKs (p38, JNK, ERK) signaling pathways ↓ Lung W/D ratio, inflammatory cell infiltration, TNF-α, and IL-6 levels [2]
This compound LPS-induced inflammation in mice (in vivo) & macrophages (in vitro) Down-regulated NF-κB and MAPK activation Strong anti-inflammatory effects [3]
Curcumin Hepatic I/R injury in rats & hypoxic BRL-3A cells Inhibited TLR4/NF-κB pathway; Increased IκB-α expression ↓ Levels of ALT, AST, LDH, and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β); Reduced cell apoptosis [4]
Resveratrol LPS-stimulated RAW264.7 macrophages Suppressed TLR4 expression and subsequent NF-κB/MAPKs/IRF3 signaling cascades ↓ Production of TNF-α, IL-6, IL-8, IFN-β; ↑ Production of IL-10 [5]
Quercetin Bleomycin-induced pulmonary fibrosis in mice & TGF-β1-induced cells Modulated the FSTL1/NF-κB axis Inhibited inflammation and epithelial-mesenchymal transition (EMT) [6]

Detailed Experimental Protocols for this compound

For researchers looking to replicate or design related studies, here are the methodologies from key papers on this compound.

  • In Vivo Model (Myocardial Infarction in Rats) [1]:

    • Animal Model: Male Wistar albino rats.
    • Induction of MI: Myocardial infarction was induced by subcutaneous injection of Isoproterenol (ISO) at 85 mg/kg body weight on two consecutive days (days 19 and 20).
    • Sch A Treatment: Rats were pre- and co-treated with Sch A orally at doses of 5 or 10 mg/kg body weight for 20 days.
    • Sample Collection: On day 21, serum and heart tissue were collected after euthanasia.
    • Key Assessments: Measured heart/body weight ratio, myocardial infarct size, cardiac biomarkers (CK-MB, cTnI, BNP), oxidative stress markers (MDA, GSH, SOD, CAT, GPx), and inflammatory cytokines (TNF-α, IL-6, IL-1β). Pathway analysis (PI3K-AKT/Nrf2/ARE and TLR4/MAPK/NF-κB) was performed.
  • In Vivo Model (Acute Respiratory Distress Syndrome in Mice) [2]:

    • Animal Model: Male BALB/c mice.
    • Induction of ARDS: Acute respiratory distress syndrome was induced by intranasal instillation of LPS (10 µg in 50 µL PBS).
    • Sch A Treatment: Sch A (20 or 40 mg/kg) was administered intraperitoneally 1 hour before LPS challenge.
    • Sample Collection: Bronchoalveolar lavage fluid (BALF) and lung tissues were collected 7 hours post-LPS instillation.
    • Key Assessments: Lung wet/dry weight ratio, inflammatory cell count in BALF, histopathological evaluation (H&E staining), and measurement of TNF-α and IL-6 levels. Protein expression of key pathway molecules (p65, p-p65, IκBα, p-IκBα, p38, p-p38, JNK, p-JNK, ERK, p-ERK) was analyzed by western blot.

TLR4/NF-κB Signaling Pathway and Compound Mechanisms

The diagram below illustrates the general TLR4/NF-κB signaling pathway and the points where this compound and other natural compounds exert their inhibitory effects.

architecture cluster_tlr4 Cell Membrane cluster_signaling Cytoplasm cluster_nucleus Nucleus LPS LPS (PAMP/DAMP) CD14 Co-receptor (CD14) LPS->CD14 Binds via LBP TLR4_MD2 TLR4/MD-2 Complex MyD88 MyD88 Adaptor TLR4_MD2->MyD88 TIR Domain Dimerization CD14->TLR4_MD2 Transfers LPS IKK_complex IKK Complex Activation MyD88->IKK_complex IRAK1/4, TRAF6 IkB IκB Protein IKK_complex->IkB Phosphorylation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Sequesters NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Released & Translocates GeneTranscription Pro-inflammatory Gene Transcription NFkB_active->GeneTranscription Cytokines ↑ TNF-α, IL-6, IL-1β GeneTranscription->Cytokines Sch_A This compound Sch_A->TLR4_MD2 Suppresses Sch_A->IKK_complex Inhibits Curcumin Curcumin Curcumin->TLR4_MD2 Inhibits Resveratrol Resveratrol Resveratrol->TLR4_MD2 Suppresses

Key Research Implications

  • Therapeutic Potential: The consistent suppression of the TLR4/NF-κB pathway by this compound across different disease models (cardiac, pulmonary, and general inflammation) highlights its broad potential as a multi-target anti-inflammatory agent [1] [2] [3].
  • Distinctive Profile: While other natural compounds like curcumin and resveratrol also target this pathway, this compound's unique dibenzocyclooctadiene lignan structure may offer different pharmacokinetics and a distinct side-effect profile, which could be advantageous in certain therapeutic contexts [3] [4] [5].
  • Research Gaps: Current evidence is robust in pre-clinical models, but research is needed in several areas. This includes detailed pharmacokinetic studies, investigations into its efficacy in chronic inflammatory models, and direct, side-by-side comparisons with other potent inhibitors to fully establish its relative potency and advantages [1] [2].

References

Antioxidant Profile of Schisantherin A and Related Lignans

Author: Smolecule Technical Support Team. Date: February 2026

While a direct "antioxidant activity comparison" guide with numerical values for multiple compounds is not established, the table below summarizes the key findings on Schisantherin A and other major lignans from recent research.

Compound / Extract Reported Antioxidant Activities and Context Key Experimental Findings
This compound (Sch A) Neuroprotective antioxidant activity in mouse brain [1] Increased SOD (+~40%), CAT (+~25%), GSH levels; reduced MDA levels (-~30%) in hippocampus of chronic fatigue mice [1]. Modulates Keap1/Nrf2/HO-1 pathway [1].
*S. sphenanthera* Extract Higher antioxidant potential than S. chinensis extract [2] Significant DPPH & ABTS radical scavenging. Key antioxidant contributors: Gomisin K2, Schisantherin B, Gomisin J, This compound [2].
*S. chinensis* Extract Potent antioxidant activity [2] Significant DPPH & ABTS radical scavenging. Key antioxidant contributors: Schisandrol A, Gomisin G, Schisantherin C, Pregomisin [2].
Schisandrin B Documented antioxidant activity [3] [4] Recognized for antioxidant properties, though specific comparative data with this compound not provided in search results.
Gomisin A & C Documented antioxidant activity [3] Recognized for antioxidant properties, though specific comparative data with this compound not provided in search results.

Detailed Experimental Protocols for Key Findings

For researchers to evaluate and replicate, here are the methodologies from the core studies on this compound.

  • In Vivo Model for Neuroprotective Antioxidant Activity [1]

    • Animal Model: Male ICR mice (4-6 weeks old) were used to establish a chronic fatigue model using a 6-week loaded swimming training procedure.
    • Treatment: The this compound model group received 2.5 mg/kg of this compound once daily by gavage for 6 weeks.
    • Biochemical Analysis: After the treatment period, hippocampal tissues were collected. The activities of SOD and CAT, along with the levels of GSH and MDA, were measured using commercial assay kits according to the manufacturers' instructions.
    • Pathway Analysis: The protein expression levels of Keap1, Nrf2, and HO-1 in the hippocampus were determined by western blot analysis.
  • In Vitro Comparative Antioxidant Assays for Schisandra Extracts [2]

    • Sample Preparation: Ethanol extracts of S. chinensis and S. sphenanthera fruits were prepared from 15 batches each from different regions.
    • Antioxidant Activity Evaluation: The antioxidant activities of the extracts were evaluated using standard DPPH (1,1-diphenyl-2-pricrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid) radical scavenging assays.
    • Correlation Analysis: A gray relational analysis was performed to correlate the content of individual chemical components (identified via UPLC-QTOF-MS and GC-MS) with the results of the antioxidant assays, identifying key contributors like this compound.

Mechanism of Action: The Nrf2 Pathway

This compound's antioxidant effect is mechanistically linked to the activation of the Keap1-Nrf2-ARE signaling pathway, a central regulator of the cellular antioxidant response. The diagram below illustrates this pathway.

schisandrin_pathway SchA This compound Keap1 Keap1 SchA->Keap1  Inhibits Nrf2_i Nrf2 (Inactive) Keap1->Nrf2_i  Sequesters & Degrades Nrf2_a Nrf2 (Active) Nrf2_i->Nrf2_a  Stabilizes & Translocates ARE Antioxidant Response Element (ARE) Nrf2_a->ARE  Binds to HO1 HO-1 ARE->HO1 SOD SOD ARE->SOD GSH GSH ARE->GSH OxidativeStress Oxidative Stress ↓ HO1->OxidativeStress SOD->OxidativeStress GSH->OxidativeStress

Interpretation of Current Evidence

  • This compound is a validated antioxidant with a clearly defined mechanism of action via the Keap1/Nrf2 pathway [1].
  • It is identified as one of the key contributors to the overall antioxidant activity of S. sphenanthera extracts, which show high potency [2].
  • The current literature provides strong qualitative and semi-quantitative evidence for its activity but lacks a head-to-head quantitative comparison against a wide panel of pure antioxidant compounds in a standardized assay.

Future research directly measuring the IC50 values of this compound and other major lignans (e.g., Schisandrin A, B, C, Gomisin A, G) in parallel using assays like DPPH, ABTS, and FRAP would be invaluable for creating a definitive comparison guide.

References

Schisantherin A IC50 Values in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the specific IC50 values identified in the search results:

Cell Line Cancer Type IC50 Value Experimental Context & Citation
A549 Non-small cell lung cancer (NSCLC) 6.0 µg/mL Treatment for 48 hours [1]
HCC827 Non-small cell lung cancer (NSCLC) 16.0 µg/mL Treatment for 48 hours [1]
Various* Multiple human cancer lines Ranged from 36.6 to 52.7 µM (approx. 19.6 to 28.3 µg/mL) Reported for the compound Schisanbicolorin A, not Schisantherin A itself [2]

*Note: The data for "Various" cell lines is from a study on a different compound, Schisanbicolorin A, and is included here for context only. The molar values were converted to µg/mL for comparison using this compound's molecular weight of 536.56 g/mol.

Experimental Protocols for Key Data

For the core data on A549 and HCC827 cell lines, here are the detailed methodologies used in the research:

  • Cell Culture: The human lung adenocarcinoma cell lines A549 (EGFR wild-type) and HCC827 (EGFR mutant) were cultured in appropriate media (Ham's F-12K for A549, RPMI 1640 for HCC827) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 incubator [1].
  • Cell Viability Assay: Cells were plated in 96-well plates at a density of 3,000 cells per well. After overnight incubation, they were treated with a range of this compound concentrations (0.5 to 256 µg/mL) for 48 hours. Cell viability was then assessed using a Cell Counting Kit-8 (CCK-8). The absorbance was measured at 450 nm, and the IC50 values were calculated using GraphPad Prism software [1].
  • Mechanism Investigation: The study further investigated the cell death mechanism by using specific inhibitors for different death pathways (e.g., Ferrostatin-1 for ferroptosis). It was concluded that this compound inhibits cell viability primarily by inducing ferroptosis, an iron-dependent form of cell death, through the YAP/ACSL4/TfR signaling axis [1].

Mechanisms of Action and Signaling Pathways

This compound exhibits its anti-cancer and other pharmacological effects through multiple signaling pathways. The following diagram illustrates the key mechanisms discussed in the research.

G cluster_ferroptosis Mechanism in NSCLC (Induces Ferroptosis) cluster_anti_inflammatory Anti-inflammatory Mechanism SchA This compound YAP YAP SchA->YAP Activates NF-κB Pathway NF-κB Pathway SchA->NF-κB Pathway Inhibits MAPK Pathway MAPK Pathway SchA->MAPK Pathway Inhibits ACSL4 ACSL4 YAP->ACSL4 Upregulates TfR TfR YAP->TfR Upregulates Lipid Peroxidation Lipid Peroxidation ACSL4->Lipid Peroxidation Intracellular Fe²⁺ Intracellular Fe²⁺ TfR->Intracellular Fe²⁺ Ferroptosis Ferroptosis (Cell Death) Lipid Peroxidation->Ferroptosis Fenton Reaction Fenton Reaction Intracellular Fe²⁺->Fenton Reaction ROS ROS Fenton Reaction->ROS ROS->Lipid Peroxidation LPS LPS LPS->NF-κB Pathway Activates LPS->MAPK Pathway Activates TNF-α, IL-6 Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB Pathway->TNF-α, IL-6 Produces MAPK Pathway->TNF-α, IL-6 Produces

References

Pharmacological Activities & Mechanisms of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key experimental findings and proposed mechanisms of action for Schisantherin A (Sch A) from recent studies.

Activity/Model Key Experimental Findings Proposed Mechanism of Action / Signaling Pathways Citation
Neuroprotection (Parkinson's Disease Model) In vitro: Protected SH-SY5Y cells from MPP+-induced cytotoxicity. In vivo: Protected against MPTP-induced loss of dopaminergic neurons in mice. Activation of the PI3K/Akt survival pathway; regulation of Bcl-2 family proteins to inhibit apoptosis. [1]
Liver Protection (Ischemia-Reperfusion Injury Model) In vivo (mouse model): Pretreatment (200 mg/kg) reduced serum ALT, AST, and LDH levels after I/R injury. Attenuation of the MAPK pathway (JNK, p38) activation; reduction of oxidative stress, inflammation, and cell apoptosis. [2]
Anti-inflammatory Activity In vitro: Suppressed IL-1β-induced inflammation in human chondrocytes; protected against LPS-induced acute respiratory distress syndrome in mice. Inhibition of NF-κB and MAPK signaling pathways. [1]
Anti-proliferative & Estrogenic Activity In vitro: Showed anti-proliferative activity against several human cancer cell lines (U87, HepG2, MCF7, NCI-H460) and exhibited estrogenic potency. Multiple mechanisms, including suppression of Id1 protein; interaction with estrogen receptors. [3] [4]

Structural Insights for Activity

While a full SAR is not available, research points to specific structural features that are critical for this compound's bioactivity:

  • Key Functional Groups: The methylenedioxy group, methoxy groups, and a benzoyloxy substituent on the dibenzocyclooctadiene lignan structure are considered crucial for its potent neuroprotective activity. It is suggested that the benzoyloxy group may enhance activity by inhibiting the production of neurotoxins like MPP+. [1]
  • Comparison with Analogues: In a study comparing several lignans for neuroprotective effects, this compound demonstrated stronger activity than schizandrin A and schizandrol A, which lack the methylenedioxy group. This highlights the importance of this specific functional group. [1]

Experimental Methodologies

The cited research employs standard pharmacological and molecular biology techniques you can reference for your protocols:

  • In Vitro Cell Models: Use of human cell lines like SH-SY5Y (neuroblastoma) and RAW 264.7 (macrophage) for cytotoxicity (MTT assay) and anti-inflammatory studies. [1]
  • In Vivo Animal Models: Established mouse models for Parkinson's disease (MPTP-induced) and liver ischemia-reperfusion injury. [1] [2]
  • Mechanism Elucidation: Techniques include western blot to analyze protein expression (e.g., p-Akt, MAPKs), quantitative PCR for gene expression, and specific pathway inhibitors (e.g., Akt inhibitor IV) to confirm pathway involvement. [1] [2]

Signaling Pathway Diagrams

The diagrams below summarize the key mechanisms of action for this compound identified in the search results.

G cluster_neuro Neuroprotective Pathway (Parkinson's Model) cluster_liver Liver Protection & Anti-inflammatory Pathway MPP MPP+ Toxin PI3K PI3K MPP->PI3K Inhibits SchA_Neuro This compound SchA_Neuro->PI3K Activates Akt Akt (Phosphorylated) PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Survival Cell Survival (Reduced Apoptosis) Bcl2->Survival Promotes Bax->Survival Inhibits Stress I/R or LPS Stress MAPKs MAPK Pathway (JNK, p38) Stress->MAPKs Activates NFkB NF-κB Pathway Stress->NFkB Activates SchA_Liver This compound SchA_Liver->MAPKs Inhibits SchA_Liver->NFkB Inhibits Protection Hepatoprotection & Reduced Inflammation SchA_Liver->Protection Leads to Inflammation Pro-inflammatory Cytokines MAPKs->Inflammation Induces Apoptosis Cell Apoptosis MAPKs->Apoptosis Promotes NFkB->Inflammation Induces Inflammation->Apoptosis Promotes

References

Molecular Docking & Protein Targets of Schisantherin A

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the protein targets for which molecular docking studies or significant binding interactions with Schisantherin A have been reported.

Protein Target Biological Context / Pathway Reported Binding / Interaction Study Type & Key Findings
P-glycoprotein (P-gp) [1] Drug transport; increases bioavailability of co-administered drugs (e.g., Lenvatinib). Inhibits P-gp function. Integrated Experimental & Docking: Molecular docking predicted STA binding to P-gp. This was validated experimentally, showing decreased P-gp expression and increased drug absorption [1].
GBA3 & SHBG [2] GBA3: metabolic enzyme; SHBG: sex hormone transport. Predicted to target GBA3 and SHBG. In Silico Screening: Identified as a candidate compound for these targets through computational analysis. Further experimental validation showed hepatoprotective effects [2].
PI3K/AKT pathway targets (e.g., AKT1, PIK3CA) [3] Cell survival, inflammation, and metabolism signaling pathway. Implicated through network pharmacology. Network Pharmacology: Identified as a key active component in a botanical hybrid preparation (BHP PM-SS). The formulation's overall effect was linked to regulating this pathway [3].

Detailed Experimental Protocol for Docking and Validation

Based on the study investigating STA's interaction with P-glycoprotein, the following integrated protocol was used [1]:

  • Molecular Docking Simulation:

    • Protein Preparation: The 3D crystal structure of the target protein (P-gp) was obtained from the Protein Data Bank (PDB).
    • Ligand Preparation: The 3D chemical structure of this compound was optimized and converted into a suitable format for docking.
    • Docking Execution: Computational docking was performed to predict the binding pose of STA within the protein's active site and to calculate the binding affinity.
  • Experimental Validation:

    • In Vivo Pharmacokinetics: Rats were co-administered STA and the drug Lenvatinib. Plasma concentrations of Lenvatinib were measured over time using UPLC-tandem mass spectrometry.
    • Data Analysis: Pharmacokinetic parameters, including AUC (Area Under the Curve) and Cmax (maximum plasma concentration), were calculated. A significant increase in these parameters for Lenvatinib when co-administered with STA indicated enhanced bioavailability.
    • Mechanistic Confirmation: The expression levels of P-gp mRNA and protein in intestinal and liver tissues were analyzed using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blot, confirming downregulation.

This workflow, which combines computational prediction with experimental biological validation, is a robust approach for confirming the results of docking studies. The diagram below illustrates the key steps.

workflow Start Start: Investigate STA Interaction Comp Computational Phase Start->Comp Step1 1. Protein Structure Preparation from PDB Comp->Step1 Step2 2. Ligand (STA) Preparation Step1->Step2 Step3 3. Molecular Docking Simulation Step2->Step3 Exp Experimental Validation Phase Step3->Exp Step4 4. In Vivo Pharmacokinetic Study Exp->Step4 Step5 5. Analyze Target Expression (RT-qPCR, Western Blot) Step4->Step5 Result Result: Confirmed Binding and Mechanism Step5->Result

Research Context of this compound

It is important to note that this compound is often studied as one of several active lignans in Schisandra chinensis extracts. The hepatoprotective and neuroprotective effects attributed to the plant are typically the result of the combined action of multiple compounds [4] [3] [5].

For instance, a 2024 study on a hybrid preparation of Pueraria montana and Schisandra sphenanthera (which contains STA) used symptom-oriented network pharmacology, transcriptomics, and metabolomics to elucidate its synergistic mechanism against acute liver injury. This shows how research on STA is advancing with multi-omics approaches [3].

Research Recommendations

To build a more comprehensive comparison guide, you might consider:

  • Investigating Specific Targets: Since direct comparative docking data is limited, you could initiate new docking studies focusing on STA and other common Schisandra lignans (like Schisandrin A, B, C) against the targets mentioned above.
  • Expanding Literature Search: Look for primary research articles that focus specifically on the molecular docking of Schisandra lignans, which may contain more detailed quantitative binding affinity data suitable for comparison.

References

Schisantherin A synergistic effects with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Combinations of Schisantherin A

The table below summarizes a key documented synergistic combination involving this compound, along with its experimental context and outcomes.

Synergistic Partner Experimental Model Key Outcomes & Synergistic Effects Proposed Mechanism of Action Citation
Coenzyme Q10 (CQ10) Isoproterenol-induced heart failure in rats; network pharmacology analysis. Combination more effective than CQ10 alone: improved cardiac function, reduced myocardial fibrosis, decreased inflammatory cytokines (IL-1β, TNF-α), and reduced cardiomyocyte apoptosis. Co-inhibition of the PI3K/AKT signaling pathway, leading to enhanced anti-apoptotic and anti-inflammatory effects. [1]

Synergy with Drug Delivery Systems

A significant application of synergy involves combining Sch A with specialized carriers to improve its poor water solubility and bioavailability [2] [3] [4].

  • Calcium Carbonate (CaCO3) Microparticles coated with Polydopamine (PDA): This system leverages the pH-dependent dissolution of CaCO3. The carrier remains stable at neutral pH (e.g., in storage or blood) but dissolves in acidic environments (e.g., sites of inflammation or cancer), releasing Sch A in a controlled manner [3]. The PDA coating acts as a "gatekeeper," fine-tuning the release and enhancing stability.
  • Methoxy Polyethylene Glycol-Polylactic-Glycolic Acid (MPEG-PLGA) Nanoparticles: This polymer-based system is designed to improve the brain uptake and oral bioavailability of Sch A, facilitating its delivery across biological barriers like the blood-brain barrier for treating neurological conditions [3] [5].

Experimental Protocols for Key Studies

For researchers seeking to replicate or build upon these findings, here are the methodologies from the pivotal studies.

Protocol: In Vivo Efficacy of Sch A with CQ10

This protocol is adapted from the study on heart failure [1].

  • Animal Model: Rats with heart failure induced by subcutaneous injection of Isoproterenol (ISO) at 5 mg/kg/day for 14 days.
  • Treatment Groups: Rats were divided into several groups, including a model group, a CQ10-only group, a Schisandra chinensis extract group, and a combination group (Schisandra chinensis extract + CQ10).
  • Dosage and Administration: The combination group received Schisandra chinensis extract (1.5 g/kg/d) and CQ10 (22.5 mg/kg/d) via intragastric administration.
  • Key Assessment Methods:
    • Cardiac Function: Measurement of heart weight and body weight to calculate cardiac coefficients.
    • Histopathology: Hematoxylin-eosin (H&E) staining to observe myocardial tissue morphology and fibrosis area.
    • Apoptosis Assay: TUNEL staining to detect apoptotic cardiomyocytes.
    • Inflammation Markers: Serum levels of IL-1β and TNF-α were measured.
    • Protein Expression: Western blot analysis of heart tissue to quantify the expression of proteins in the PI3K/AKT pathway (e.g., p-PI3K, p-AKT) and apoptosis-related proteins (Bcl-2, Bax).
Protocol: Fabrication of Sch A-Loaded CaCO3-PDA Microparticles

This protocol details the creation of a novel delivery system for Sch A [3].

  • Carrier Synthesis: CaCO3 crystals were biomineralized using a coprecipitation method with Gum Arabic (Ga) as a templating agent to form GaCa microparticles.
  • Drug Loading: Sch A was loaded onto the GaCa microparticles.
  • Surface Modification: The drug-loaded microparticles (GaCa-SCA) were coated with a layer of Polydopamine (PDA) to form the final composite, GaCa-PDA-SCA.
  • Key Characterization and Tests:
    • Morphology: Analyzed using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
    • Drug Loading & Encapsulation Efficiency: Calculated using standard formulas.
    • In Vitro Release Profile: The release of Sch A from the carriers was measured in phosphate-buffered saline (PBS) at different pH levels (7.4 and 5.0) over time.
    • Antioxidant Activity: Evaluated using DPPH and ABTS free radical scavenging assays.
    • Anti-inflammatory Effect: Tested on Lipopolysaccharide (LPS)-induced BV-2 microglia cells.

Signaling Pathway Diagram

The synergistic combination of Sch A and CQ10 primarily acts through the PI3K/AKT pathway, a key regulator of cell survival and death. The diagram below illustrates this mechanism.

G HeartFailure Heart Failure Stressors PI3K PI3K Activation HeartFailure->PI3K Induces AKT AKT Phosphorylation (p-AKT) PI3K->AKT Activates Apoptosis Pro-Apoptotic Signals (Bax ↑) AKT->Apoptosis Inhibits Survival Cell Survival Signals (Bcl-2 ↑) AKT->Survival Promotes Inflammation Inflammatory Response (IL-1β, TNF-α ↑) AKT->Inflammation Inhibits Outcome Therapeutic Outcome Reduced Apoptosis & Inflammation Improved Cardiac Function Apoptosis->Outcome Survival->Outcome Inflammation->Outcome CombinationTherapy Sch A + CoQ10 Combination CombinationTherapy->PI3K Synergistically Inhibits

Research Implications and Future Directions

The documented synergy between Sch A and CQ10 presents a compelling strategy for enhancing therapeutic efficacy through multi-target mechanisms [1]. Future research should focus on:

  • Exploring Broader Combinations: Investigating Sch A's potential synergy with other established therapeutic agents, especially in oncology and neurodegenerative diseases where its mechanisms show promise [2] [6] [7].
  • Translating Delivery Systems: Accelerating the translation of advanced delivery systems from preclinical proof-of-concept to clinical application to fully exploit Sch A's pharmacological potential [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

536.20463259 Da

Monoisotopic Mass

536.20463259 Da

Heavy Atom Count

39

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

873480KS4A

Other CAS

58546-56-8

Wikipedia

Schisantherin a

Dates

Last modified: 08-15-2023
1: Zhou E, Li Y, Wei Z, Fu Y, Lei H, Zhang N, Yang Z, Xie G. Schisantherin A protects lipopolysaccharide-induced acute respiratory distress syndrome in mice through inhibiting NF-κB and MAPKs signaling pathways. Int Immunopharmacol. 2014 Sep;22(1):133-40. doi: 10.1016/j.intimp.2014.06.004. Epub 2014 Jun 27. PubMed PMID: 24975658.
2: Zhang LQ, Sa F, Chong CM, Wang Y, Zhou ZY, Chang RC, Chan SW, Hoi PM, Yuen Lee SM. Schisantherin A protects against 6-OHDA-induced dopaminergic neuron damage in zebrafish and cytotoxicity in SH-SY5Y cells through the ROS/NO and AKT/GSK3β pathways. J Ethnopharmacol. 2015 Jul 21;170:8-15. doi: 10.1016/j.jep.2015.04.040. Epub 2015 Apr 29. PubMed PMID: 25934514.
3: Li X, Zhao X, Xu X, Mao X, Liu Z, Li H, Guo L, Bi K, Jia Y. Schisantherin A recovers Aβ-induced neurodegeneration with cognitive decline in mice. Physiol Behav. 2014 Jun 10;132:10-6. doi: 10.1016/j.physbeh.2014.04.046. Epub 2014 May 8. PubMed PMID: 24813830.
4: He Y, Zhang Q, Shen Y, Chen X, Zhou F, Peng D. Schisantherin A suppresses osteoclast formation and wear particle-induced osteolysis via modulating RANKL signaling pathways. Biochem Biophys Res Commun. 2014 Jul 4;449(3):344-50. doi: 10.1016/j.bbrc.2014.05.034. Epub 2014 May 17. PubMed PMID: 24845381.
5: Zhu CW, Lv J, Zhao ZM, Tao YY, Liu CH. [Effect of schisantherin A inhibit liver sinusoid endothelial cell function and action against liver fibrosis relating to angiogenesis]. Zhongguo Zhong Yao Za Zhi. 2016 Jan;41(2):279-284. doi: 10.4268/cjcmm20160219. Chinese. PubMed PMID: 28861974.
6: Li D, Ci X, Li Y, Liu C, Wen Z, Jie J, Peng L. Alleviation of severe inflammatory responses in LPS-exposed mice by Schisantherin A. Respir Physiol Neurobiol. 2014 Oct 1;202:24-31. doi: 10.1016/j.resp.2014.07.013. Epub 2014 Jul 28. PubMed PMID: 25078299.
7: Sa F, Zhang LQ, Chong CM, Guo BJ, Li S, Zhang ZJ, Zheng Y, Hoi PM, Lee SM. Discovery of novel anti-parkinsonian effect of schisantherin A in in vitro and in vivo. Neurosci Lett. 2015 Apr 23;593:7-12. doi: 10.1016/j.neulet.2015.03.016. Epub 2015 Mar 11. PubMed PMID: 25770828.
8: Ci X, Ren R, Xu K, Li H, Yu Q, Song Y, Wang D, Li R, Deng X. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells. Inflammation. 2010 Apr;33(2):126-36. doi: 10.1007/s10753-009-9166-7. PubMed PMID: 20238486.
9: Chang R, Li Y, Yang X, Yue Y, Dou L, Wang Y, Zhang W, Li X. Protective role of deoxyschizandrin and schisantherin A against myocardial ischemia-reperfusion injury in rats. PLoS One. 2013 Apr 19;8(4):e61590. doi: 10.1371/journal.pone.0061590. Print 2013. PubMed PMID: 23620773; PubMed Central PMCID: PMC3631228.
10: Liu C, Cao YF, Fang ZZ, Zhang YY, Hu CM, Sun XY, Huang T, Zeng J, Fan XR, Mo H. Strong inhibition of deoxyschizandrin and schisantherin A toward UDP-glucuronosyltransferase (UGT) 1A3 indicating UGT inhibition-based herb–drug interaction. Fitoterapia. 2012 Dec;83(8):1415-9. PubMed PMID: 23339253.
11: Chen T, Li C, Li Y, Yi X, Lee SM, Zheng Y. Oral Delivery of a Nanocrystal Formulation of Schisantherin A with Improved Bioavailability and Brain Delivery for the Treatment of Parkinson's Disease. Mol Pharm. 2016 Nov 7;13(11):3864-3875. Epub 2016 Oct 21. PubMed PMID: 27740776.
12: Liao S, Zhou K, Li D, Xie X, Jun F, Wang J. Schisantherin A suppresses interleukin-1β-induced inflammation in human chondrocytes via inhibition of NF-κB and MAPKs activation. Eur J Pharmacol. 2016 Jun 5;780:65-70. doi: 10.1016/j.ejphar.2016.03.032. Epub 2016 Mar 17. PubMed PMID: 26997368.
13: Sa F, Guo BJ, Li S, Zhang ZJ, Chan HM, Zheng Y, Lee SM. Pharmacokinetic Study and Optimal Formulation of New Anti-Parkinson Natural Compound Schisantherin A. Parkinsons Dis. 2015;2015:951361. doi: 10.1155/2015/951361. Epub 2015 May 17. PubMed PMID: 26075137; PubMed Central PMCID: PMC4449939.
14: Liu HW, Yu XZ, Padula D, Pescitelli G, Lin ZW, Wang F, Ding K, Lei M, Gao JM. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity. Eur J Med Chem. 2013 Jan;59:265-73. doi: 10.1016/j.ejmech.2012.11.003. Epub 2012 Nov 21. PubMed PMID: 23237974.
15: Sun H, Wu F, Zhang A, Wei W, Han Y, Wang X. Pharmacokinetic study of schisandrin, schisandrol B, schisantherin A, deoxyschisandrin, and schisandrin B in rat plasma after oral administration of Shengmaisan formula by UPLC-MS. J Sep Sci. 2013 Feb;36(3):485-91. doi: 10.1002/jssc.201200887. Epub 2013 Jan 10. PubMed PMID: 23303577.
16: Liu CS, Fang SD, Huang MF, Kao YL, Hsu JS. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds. Sci Sin. 1978 Jul-Aug;21(4):483-502. PubMed PMID: 233922.
17: Shi YW, Zhang XC, Chen C, Tang M, Wang ZW, Liang XM, Ding F, Wang CP. Schisantherin A attenuates ischemia/reperfusion-induced neuronal injury in rats via regulation of TLR4 and C5aR1 signaling pathways. Brain Behav Immun. 2017 Nov;66:244-256. doi: 10.1016/j.bbi.2017.07.004. Epub 2017 Jul 8. PubMed PMID: 28690033.
18: Dou ZH, An LP, Luo L, Ju YF, Qiao J, Chen M, Miao YX. [Determination of lignanoids in seeds of Schisandra chinensis by combinative methods of fingerprint and QAMS]. Zhong Yao Cai. 2014 Sep;37(9):1604-8. Chinese. PubMed PMID: 25857162.
19: Wei B, Li Q, Su D, Fan R, Zhao L, Geng L, He B, Chen X, Jia Y, Bi K. Development of a UFLC-MS/MS method for simultaneous determination of six lignans of Schisandra chinensis (Turcz.) Baill. in rat plasma and its application to a comparative pharmacokinetic study in normal and insomnic rats. J Pharm Biomed Anal. 2013 Apr 15;77:120-7. doi: 10.1016/j.jpba.2013.01.029. Epub 2013 Jan 28. PubMed PMID: 23416367.
20: Song JH, Cui L, An LB, Li WT, Fang ZZ, Zhang YY, Dong PP, Wu X, Wang LX, Gonzalez FJ, Sun XY, Zhao DW. Inhibition of UDP-Glucuronosyltransferases (UGTs) Activity by constituents of Schisandra chinensis. Phytother Res. 2015 Oct;29(10):1658-64. doi: 10.1002/ptr.5395. Epub 2015 Jun 18. PubMed PMID: 26084208.

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